molecular formula C17H14N2 B12385702 18β-Hydroxy-3-epi-α-yohimbine

18β-Hydroxy-3-epi-α-yohimbine

カタログ番号: B12385702
分子量: 246.31 g/mol
InChIキー: NNWWARKEVJEECU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

18β-Hydroxy-3-epi-α-yohimbine is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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特性

分子式

C17H14N2

分子量

246.31 g/mol

IUPAC名

3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole

InChI

InChI=1S/C17H14N2/c1-12-6-5-9-16(18-2)15(12)10-13-11-19-17-8-4-3-7-14(13)17/h3-9,11,19H,10H2,1H3

InChIキー

NNWWARKEVJEECU-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)[N+]#[C-])CC2=CNC3=CC=CC=C32

製品の起源

United States

Foundational & Exploratory

Unveiling the Natural Sources of 18β-Hydroxy-3-epi-α-yohimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is a naturally occurring monoterpenoid indole (B1671886) alkaloid, a derivative of yohimbine (B192690). This compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, presenting available quantitative data, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Rauvolfia genus of the Apocynaceae family. More recently, its presence has also been reported in the Asteraceae family.

Primary Natural Sources:
  • Rauvolfia vomitoria Afzel. [1]

  • Rauvolfia serpentina (L.) Benth. ex Kurz [2]

  • Rauvolfia ligustrina Roem. & Schult. [3]

  • Eupatorium triplinerve Vahl (synonym: Ayapana triplinervis)[1]

While these plants are confirmed sources, the concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis

To date, specific quantitative data on the yield or concentration of this compound from its natural sources remains limited in publicly available literature. However, data for the related compound, α-yohimbine (rauwolscine), can provide a preliminary indication of the potential yield of yohimbine-type alkaloids in Rauvolfia species.

Plant SpeciesPlant PartCompoundYield/ConcentrationReference
Rauvolfia canescens/tetraphyllaDry Leavesα-Yohimbine600-670 mg/100g[4]
Rauvolfia canescensLeavesα-Yohimbine0.4%[5]
Rauvolfia canescensRootsα-Yohimbine0.017%[5]
Rauvolfia verticillataRootYohimbine176.5 ± 0.2 µg/g[6]
Rauvolfia verticillataRootReserpine135.6 ± 0.5 µg/g[6]
Rauvolfia verticillataRootAjmalicine118.5 ± 0.1 µg/g[6]

Note: The provided data is for α-yohimbine and other related alkaloids and should be considered as an indicator of the general alkaloid content in these plants. Further targeted quantitative studies using certified reference standards are required to determine the precise concentration of this compound.

Experimental Protocols

General Extraction and Isolation of Yohimbine-Type Alkaloids from Rauvolfia Species

The following is a generalized protocol for the extraction of yohimbine-type alkaloids from Rauvolfia plant material, based on established methods for related compounds.[5] This protocol would require further optimization for the specific isolation of this compound.

1. Plant Material Preparation:

  • The desired plant parts (e.g., leaves, roots) are collected, dried, and ground into a fine powder.

2. Alkalinization and Extraction:

  • The powdered plant material is moistened with an alkaline solution (e.g., 25% ammonia (B1221849) solution) to a pH of 9-9.5.

  • The alkalinized material is then extracted with a non-polar organic solvent, such as toluene, at a slightly elevated temperature (e.g., 40-50°C) with continuous stirring for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

  • The solvent extracts are pooled together.

3. Acidic Extraction:

  • The pooled organic extract is then treated with an acidic aqueous solution (e.g., tartaric acid solution) to a pH of 3.5 ± 0.5.

  • The mixture is partitioned, and the acidic aqueous layer, now containing the protonated alkaloids, is collected. This step is repeated to maximize the transfer of alkaloids into the aqueous phase.

4. Basification and Re-extraction:

  • The combined acidic aqueous extracts are then made alkaline (pH 9-9.5) with a base, such as ammonia solution.

  • The basified solution is then re-extracted with a water-immiscible organic solvent (e.g., toluene). The alkaloids, now in their free base form, will partition back into the organic layer.

5. Purification:

  • The organic extract is washed with purified water to remove residual impurities.

  • The solvent is then evaporated under reduced pressure to yield the crude alkaloid mixture.

  • Further purification is typically achieved through chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids.

Isolation from Rauvolfia serpentina "Hairy Roots"

This compound has been successfully isolated from "hairy root" cultures of Rauvolfia serpentina. While the detailed protocol from the specific study is not available, the general procedure for extracting alkaloids from hairy root cultures is as follows:

1. Hairy Root Culture:

  • Hairy root cultures of Rauvolfia serpentina are established by infecting sterile plant explants with Agrobacterium rhizogenes.

  • The cultures are maintained in a suitable liquid medium until sufficient biomass is obtained.

2. Extraction and Purification:

  • The harvested hairy roots are dried and pulverized.

  • The powdered roots are then subjected to a similar acid-base extraction procedure as described for the whole plant material.

  • The final purification of this compound from the crude extract is achieved through repeated chromatographic separations, and the structure is confirmed by spectroscopic methods (NMR, MS).

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids.

General Yohimbane Alkaloid Biosynthesis

The biosynthesis of the yohimbane skeleton begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin.

Yohimbane Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone Strictosidine β-D-glucosidase (SGD) Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Aglycone->Dehydrogeissoschizine Spontaneous rearrangement Yohimbane_Skeleton Yohimbane Skeleton (e.g., α-Yohimbine) Dehydrogeissoschizine->Yohimbane_Skeleton Series of enzymatic steps

Caption: General biosynthetic pathway leading to the yohimbane skeleton.

Proposed Hydroxylation Step

The final step in the formation of this compound is the hydroxylation of a yohimbane precursor, likely 3-epi-α-yohimbine. This reaction is catalyzed by a specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase.

Hydroxylation Step cluster_0 Final Biosynthetic Step Yohimbane_Precursor 3-epi-α-Yohimbine Final_Product This compound Yohimbane_Precursor->Final_Product Hydroxylation Hydroxylase Yohimbane 18β-Hydroxylase (Cytochrome P450) Hydroxylase->Final_Product

Caption: Proposed enzymatic hydroxylation to form the final product.

While the specific enzyme responsible for this 18β-hydroxylation in Rauvolfia or Eupatorium species has not yet been fully characterized, studies on the microbial hydroxylation of yohimbine suggest that cytochrome P450 enzymes are capable of catalyzing such reactions.[7] Further research is needed to identify and characterize the specific plant enzyme involved in this biosynthetic step.

Conclusion

This compound is a valuable natural product found in several plant species, with the Rauvolfia genus being the primary source. This guide has summarized the current knowledge on its natural occurrence, provided a framework for its extraction and isolation, and outlined its likely biosynthetic pathway. The lack of specific quantitative data and a detailed, optimized isolation protocol highlights critical areas for future research. A deeper understanding of the biosynthesis, particularly the characterization of the terminal hydroxylase enzyme, could pave the way for biotechnological production methods. This information is vital for advancing the pharmacological investigation and potential therapeutic development of this compound.

References

Isolating 18β-Hydroxy-3-epi-α-yohimbine from Rauwolfia serpentina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of 18β-Hydroxy-3-epi-α-yohimbine, a minor indole (B1671886) alkaloid found in Rauwolfia serpentina. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and drug development efforts centered on this natural compound.

Introduction

Rauwolfia serpentina (Indian snakeroot) is a medicinal plant with a rich history in traditional medicine, primarily due to its diverse array of indole alkaloids. While major alkaloids like reserpine (B192253) and yohimbine (B192690) have been extensively studied, minor constituents such as this compound represent a promising frontier for novel therapeutic discovery. This guide focuses on the intricate process of isolating this specific stereoisomer from the complex matrix of the plant's roots.

Quantitative Data Summary

The isolation of specific minor alkaloids from natural sources is often characterized by variable yields depending on the plant material, geographical source, and extraction methodology. While specific quantitative data for the yield of this compound from Rauwolfia serpentina is not extensively reported in publicly available literature, the following tables provide representative data for the content of related alkaloids in Rauwolfia species and typical parameters for their chromatographic separation.

Table 1: Representative Content of Major Alkaloids in Rauwolfia serpentina Roots

AlkaloidContent Range (mg/g dry weight)Analytical Method
Reserpine0.5 - 2.5HPLC-UV
Yohimbine0.1 - 1.0HPLC-UV
Ajmaline0.2 - 1.5HPLC-UV
Ajmalicine0.2 - 0.8HPLC-UV

Note: This data is compiled from various phytochemical studies and is intended to provide a general overview. Actual yields may vary.

Table 2: Chromatographic Parameters for Separation of Yohimbine Isomers

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Detection UV (220 nm, 280 nm)UV-PDA, Mass Spectrometry (MS)
Temperature 25 - 35 °C30 - 45 °C

Experimental Protocols

The following is a representative, multi-stage protocol for the isolation and characterization of this compound from the roots of Rauwolfia serpentina. This protocol is based on established methods for the separation of indole alkaloids from this plant.

Plant Material and Extraction
  • Preparation of Plant Material: Dried roots of Rauwolfia serpentina are ground into a fine powder to increase the surface area for efficient extraction.

  • Maceration: The powdered root material is macerated with methanol (B129727) (or ethanol) in a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are pooled, filtered through Whatman No. 1 filter paper, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: The crude methanolic extract is dissolved in 5% aqueous hydrochloric acid (HCl) and filtered to remove non-alkaloidal residues.

  • Defatting: The acidic solution is then partitioned with chloroform (B151607) (or diethyl ether) in a separatory funnel to remove fats and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction: The pH of the aqueous layer is adjusted to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted with chloroform or a mixture of dichloromethane (B109758) and isopropanol.

  • Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloidal fraction.

Chromatographic Purification
  • Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

  • Fraction Collection and TLC Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 366 nm) and with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.

  • Preparative HPLC: Fractions showing the presence of compounds with polarity similar to yohimbine isomers are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution. This step is crucial for separating the closely related stereoisomers.

Characterization and Structure Elucidation

The purified this compound is characterized using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the indole chromophore.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_enrichment Alkaloid Enrichment cluster_purification Purification cluster_characterization Characterization plant_material Rauwolfia serpentina Roots (Powdered) maceration Maceration with Methanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration acidification Acidification (5% HCl) filtration_concentration->acidification defatting Defatting (with Chloroform) acidification->defatting basification Basification (NH4OH, pH 9-10) defatting->basification alkaloid_extraction Extraction with Chloroform basification->alkaloid_extraction concentration Concentration alkaloid_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography tlc_analysis TLC Analysis & Pooling column_chromatography->tlc_analysis prep_hplc Preparative HPLC tlc_analysis->prep_hplc ms Mass Spectrometry prep_hplc->ms nmr NMR (1H, 13C, 2D) prep_hplc->nmr ir IR Spectroscopy prep_hplc->ir uv_vis UV-Vis Spectroscopy prep_hplc->uv_vis final_product Pure this compound

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway

Based on the known pharmacological activity of yohimbine and its isomers as α2-adrenergic receptor antagonists, the following signaling pathway is proposed for this compound.

signaling_pathway cluster_receptor Cellular Membrane cluster_downstream Intracellular Signaling compound This compound receptor α2-Adrenergic Receptor compound->receptor Antagonism (Inhibition) gi_protein Gi Protein receptor->gi_protein Inhibits Activation ac Adenylyl Cyclase gi_protein->ac Relief of Inhibition camp cAMP ac->camp Converts ATP to cAMP atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., increased neurotransmitter release) pka->cellular_response Phosphorylation of target proteins

18β-Hydroxy-3-epi-α-yohimbine: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is a naturally occurring indole (B1671886) alkaloid belonging to the yohimbine (B192690) family of compounds. First identified in the 1990s, this molecule has garnered interest for its potential pharmacological activities, particularly its effects on the central nervous system. This technical guide provides a comprehensive summary of the discovery, isolation, structural elucidation, and known biological characterization of this compound, based on currently available scientific literature.

Discovery and Physicochemical Properties

This compound was first isolated from "hairy root" cultures of Rauwolfia serpentina Benth.[1]. Its structure was determined through spectroscopic analysis[1]. The compound has also been identified in Rauwolfia vomitoria and Rauwolfia ligustrina[2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₄[4]
Molecular Weight 370.4 g/mol [4]
CAS Number 81703-06-2[1]
IUPAC Name methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[4]

Experimental Protocols

Isolation and Structural Elucidation

Caption: General workflow for the isolation of indole alkaloids.

  • Extraction: The dried and powdered plant material (e.g., roots) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids and other secondary metabolites.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from non-alkaloidal components.

  • Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is often recrystallized to obtain the pure crystalline alkaloid.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy[1].

Anxiolytic Activity Assessment in Adult Zebrafish

The anxiolytic effects of this compound were evaluated using an adult zebrafish model[2]. The general experimental setup is as follows:

Caption: Workflow for anxiolytic testing in zebrafish.

  • Animals: Adult zebrafish (Danio rerio) are used as the animal model.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 3% DMSO), is administered to the zebrafish, typically via intraperitoneal injection. A vehicle control group and a positive control group (e.g., diazepam) are included[2].

  • Behavioral Testing: The anxiolytic effects are assessed using the light-dark box test. This test is based on the innate aversion of zebrafish to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment.

  • Data Analysis: The behavior of the zebrafish is recorded and analyzed for parameters such as the time spent in the light and dark compartments, the number of transitions between compartments, and locomotor activity.

Pharmacological Characterization

Anxiolytic Activity

This compound has demonstrated anxiolytic effects in adult zebrafish at doses of 4, 12, and 20 mg/kg[2]. This activity is believed to be mediated through the serotonergic system, specifically via the 5-HT3A receptor[2]. Molecular docking studies have supported the interaction of this compound with the 5-HT3A receptor[2].

Cytotoxicity

Currently, there is no published data on the cytotoxic activity of this compound against human cancer cell lines. However, studies on other yohimbine-type alkaloids isolated from Rauwolfia vomitoria have shown cytotoxic effects. For instance, Rauvine B exhibited moderate cytotoxicity against human MCF-7 breast cancer, SWS80 colon cancer, and A549 lung cancer cell lines[5].

Table 2: Biological Activity of this compound

ActivityModelResultsSource
Anxiolytic Adult Zebrafish (Light/Dark Box Test)Active at 4, 12, and 20 mg/kg[2]
Toxicity Adult ZebrafishLD₅₀ > 20 mg/kg[2]

Signaling Pathway

The anxiolytic activity of this compound is proposed to involve the serotonergic signaling pathway through its interaction with the 5-HT3A receptor[2]. The 5-HT3 receptor is a ligand-gated ion channel, and its activation typically leads to a rapid, transient depolarization of the neuronal membrane.

Caption: Proposed mechanism of anxiolytic action.

Conclusion

This compound is a yohimbine-related indole alkaloid with demonstrated anxiolytic properties in preclinical models. Its mechanism of action appears to be linked to the serotonergic system via the 5-HT3A receptor. While initial studies are promising, further research is required to fully elucidate its pharmacological profile, including its binding affinity to various receptors, its efficacy in other preclinical models of anxiety, and its potential cytotoxic effects. Detailed pharmacokinetic and toxicological studies are also necessary to assess its drug development potential.

References

18β-Hydroxy-3-epi-α-yohimbine molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18β-Hydroxy-3-epi-α-yohimbine: Molecular Structure and Stereochemistry

Introduction

This compound is a pentacyclic indole (B1671886) alkaloid, a derivative of yohimbine (B192690), that has been isolated from natural sources such as plants of the Rauvolfia genus, including Rauvolfia vomitoria and Rauvolfia serpentina.[1][2][3][4] This document provides a detailed technical overview of its molecular structure, stereochemical configuration, and physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

The fundamental structure of this compound is based on the yohimban (B1201205) skeleton, which consists of five fused rings. It is systematically named Methyl (3β,16β,17α,18β,20α)-17,18-dihydroxyyohimban-16-carboxylate.[5]

  • Molecular Formula : C₂₁H₂₆N₂O₄[1][3]

  • Core Scaffold : The molecule is built upon a yohimban ring system, which features a tetracyclic core fused to an indole ring system.

  • Key Functional Groups :

    • An indole nucleus.

    • A methyl ester group at position C16.

    • Two hydroxyl groups at positions C17 and C18.

Stereochemistry

The stereochemistry of yohimbine alkaloids is complex due to multiple chiral centers. The specific configuration of this compound is defined by the arrangement of substituents at these centers. The IUPAC name, methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, precisely defines the absolute configuration at each stereocenter.[1][6]

The common name can be deconstructed to understand its key stereochemical features relative to the parent yohimbine structure:

  • α-Yohimbine : This term typically describes the stereochemical relationship at the C/D/E ring junctions, specifically involving centers C3, C15, and C20.

  • 3-epi : The "epi" designation indicates that the stereochemistry at the C3 position is inverted compared to that of α-yohimbine. In this molecule, the hydrogen at C3 has a β-orientation.

  • 18β-Hydroxy : This specifies that the hydroxyl group attached to the C18 position is in the "beta" orientation, meaning it projects "above" the plane of the ring system.

The following diagram illustrates the logical derivation of the molecule's stereochemistry from the core yohimbine structure.

stereochemistry_logic A Yohimbine Core B α-Yohimbine (Defines C3, C15, C20 config) A->B Set Base Stereochem C 3-epi-α-Yohimbine (Inversion at C3) B->C Epimerize C3 D This compound (Addition of OH at C18) C->D Hydroxylate C18

Fig. 1: Logical relationship of stereochemical nomenclature.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. This information is critical for its purification, characterization, and formulation.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₄PubChem[1]
Molecular Weight 370.44 g/mol ChemFaces[3], MCE[4]
Exact Mass 370.18925731 DaPubChem[1]
CAS Number 81703-06-2ChemicalBook[2]
Density (Predicted) 1.4±0.1 g/cm³ChemSrc[5]
Boiling Point (Predicted) 564.0±50.0 °C at 760 mmHgChemSrc[5]
Flash Point (Predicted) 294.9±30.1 °CChemSrc[5]
LogP (Predicted) 1.38ChemSrc[5]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[2], BioCrick[6]
Appearance PowderBioCrick[6]

Experimental Protocols

Isolation from Natural Sources

This compound is a natural product found in plants like Rauvolfia vomitoria.[2][4] A general protocol for its isolation from plant material involves the following steps:

  • Extraction : The dried and powdered plant material (e.g., roots, leaves) is subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.

  • Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The pH of the aqueous layer is subsequently raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatography : The resulting alkaloid-rich fraction is subjected to multiple chromatographic steps for purification. This typically includes:

    • Column Chromatography : Using silica (B1680970) gel or alumina (B75360) with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC) : A final purification step using a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques. The structural identification of this compound has been confirmed using such data.[3]

  • Mass Spectrometry (MS) : Provides the exact mass and molecular formula of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Determines the number and environment of hydrogen atoms.

    • ¹³C NMR : Determines the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between atoms and confirm the final structure and relative stereochemistry.

  • Infrared (IR) Spectroscopy : Identifies the presence of key functional groups (e.g., O-H for hydroxyl, N-H for indole, C=O for ester).

The diagram below outlines a typical workflow for the isolation and identification of this alkaloid.

workflow cluster_isolation Isolation Phase cluster_identification Identification Phase A Plant Material (e.g., Rauvolfia roots) B Solvent Extraction A->B C Acid-Base Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure Compound E->F Purified Alkaloid G Mass Spectrometry (MS) (Molecular Formula) F->G H NMR Spectroscopy (1H, 13C, 2D) F->H I Structure Elucidation G->I H->I

Fig. 2: General workflow for isolation and structural elucidation.

Biological Activity

This compound is a yohimbine derivative, a class of compounds known for their pharmacological activities.[2][4][5] The parent compound, yohimbine, is well-known as an α₂-adrenergic receptor antagonist.[7][8] Research into specific yohimbine-type alkaloids from Rauvolfia vomitoria, including this compound, has explored their cytotoxic effects.[4][5] Additionally, studies on alkaloids from Rauvolfia ligustrina, including this compound, have investigated their potential anxiolytic effects, suggesting involvement with GABAergic and serotonergic systems.[9] Further research is required to fully characterize its pharmacological profile and potential therapeutic applications.

References

Technical Guide: Solubility Profile of 18β-Hydroxy-3-epi-α-yohimbine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 18β-Hydroxy-3-epi-α-yohimbine, a derivative of yohimbine (B192690) found in Rauvolfia vomitoria.[1][2] Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for handling this alkaloid.

Qualitative Solubility Data

Currently, publicly available data on the quantitative solubility of this compound is limited. However, several chemical suppliers provide qualitative solubility information. The compound, in its free base form, is generally reported to be soluble in a range of common organic solvents. This is consistent with the general behavior of alkaloids, which are typically more soluble in organic solvents than in water.[3]

The following table summarizes the reported qualitative solubility of this compound.

Organic SolventSolubility
ChloroformSoluble[1][4][5]
DichloromethaneSoluble[1][4][5]
Ethyl AcetateSoluble[1][4][5]
Dimethyl Sulfoxide (DMSO)Soluble[1][4][5]
AcetoneSoluble[1][4][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data (e.g., in mg/mL or mol/L), a standardized experimental protocol should be followed. The following is a general method for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, chloroform)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G A Add excess this compound to solvent B Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C Separate solid and liquid (Centrifugation/Settling) B->C D Filter supernatant C->D E Analyze by HPLC or UV-Vis D->E F Calculate concentration using a calibration curve E->F

Caption: Experimental workflow for determining quantitative solubility.

Principles of Alkaloid Extraction and Solubility

The solubility of alkaloids like this compound is highly dependent on the pH of the solution. This principle is fundamental to their extraction and purification from natural sources.

  • In Acidic Conditions (Low pH): The nitrogen atoms in the alkaloid structure become protonated, forming a salt. These alkaloid salts are generally polar and thus more soluble in polar solvents like water and alcohols.

  • In Basic/Alkaline Conditions (High pH): The alkaloid exists in its free base form. The free base is less polar and therefore more soluble in non-polar organic solvents such as chloroform, dichloromethane, and ether.

This differential solubility is exploited in liquid-liquid extraction protocols to separate alkaloids from other plant constituents.

The diagram below illustrates the relationship between pH, the form of the alkaloid, and its solubility in different solvent types.

G cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) A Alkaloid Salt (Protonated) B Polar Solvents (e.g., Water, Alcohols) A->B Soluble in C Alkaloid Free Base (Neutral) A->C Add Base C->A Add Acid D Non-Polar Organic Solvents (e.g., Chloroform, Ether) C->D Soluble in

Caption: Relationship between pH, alkaloid form, and solvent polarity.

References

A Technical Guide to the Physical and Chemical Properties of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine (B192690), a naturally occurring indole (B1671886) alkaloid derived from the bark of the Pausinystalia johimbe tree, has a long history of use in traditional medicine and has been investigated for various therapeutic applications.[1] Its pharmacological activity is primarily attributed to its antagonism of α2-adrenergic receptors. Yohimbine's complex pentacyclic structure contains five chiral centers, giving rise to several stereoisomers, each with unique physical, chemical, and pharmacological properties. Understanding the distinct characteristics of these isomers—including yohimbine, corynanthine (B1669447), rauwolscine (B89727) (α-yohimbine), alloyohimbine, and pseudoyohimbine—is critical for targeted drug design and development. This technical guide provides an in-depth comparison of these isomers, detailing their physicochemical properties, receptor binding affinities, and the experimental methodologies used for their characterization.

Core Physicochemical Properties of Yohimbine Isomers

The stereochemical configuration of yohimbine isomers significantly influences their physical and chemical properties. These differences, though sometimes subtle, can impact their solubility, stability, and pharmacokinetic profiles. The following tables summarize the available quantitative data for the key isomers.

Table 1: General and Physical Properties of Yohimbine Isomers

PropertyYohimbineCorynanthineRauwolscine (α-Yohimbine)AlloyohimbinePseudoyohimbine
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃
Molecular Weight 354.44 g/mol [2]354.44 g/mol [3]354.45 g/mol [1]354.45 g/mol [4]354.44 g/mol [3]
Melting Point (°C) 234 - 241[2]225 - 227 (dec.)[5]Data not availableData not available252 - 293[3]
pKa ~6.5 - 7.5Data not availableData not availableData not availableData not available
LogP 2.73[2]2.72[6]Data not availableData not available2.9
Appearance White crystalline powder[7][8]Stout prisms from acetone[5]Crystalline solidSolid[4]Rhombic platelets[3]

Table 2: Solubility Properties of Yohimbine Isomers

IsomerWater SolubilityOrganic Solvent Solubility
Yohimbine Sparingly soluble (0.348 g/L)[2][9]Highly soluble in alcohol and chloroform; sparingly soluble in diethyl ether.[7]
Corynanthine Practically insoluble.[5]Soluble in boiling chloroform, benzene, ethyl acetate, and alcohol.[5]
Rauwolscine Data not availableSoluble in DMSO.[10]
Alloyohimbine Data not availableSoluble in DMSO.[4]
Pseudoyohimbine Data not availableData not available

Note: The hydrochloride salts of these alkaloids are generally more water-soluble.[1]

Table 3: Spectroscopic Data of Yohimbine Isomers

IsomerUV λmax (nm) in Methanol/EthanolMass Spectrometry (m/z)
Yohimbine 226, 283, 290[5][M+H]⁺: 355.202
Corynanthine 226, 283, 290[5][M+H]⁺: 355.202
Rauwolscine Data not available[M-H₂O-H]⁻: 335.173
Alloyohimbine Data not availableData not available
Pseudoyohimbine 225, 281, 290[3][M+H]⁺: 355.202[11]

Pharmacological Profile: Receptor Binding Affinities

The most significant differences among the yohimbine isomers lie in their pharmacological activities, which are dictated by their binding affinities for various neurotransmitter receptors. Stereoisomerism dramatically alters the selectivity for α1- versus α2-adrenergic receptors and influences interactions with serotonin (B10506) (5-HT) receptors.

Table 4: Adrenergic Receptor Binding Affinities (Ki or pKi) of Yohimbine Isomers

Isomerα1-Adrenergicα2-Adrenergicα2A-Adrenergicα2B-Adrenergicα2C-AdrenergicSelectivity
Yohimbine pKi: ~7.3[12]Ki: ~12 nM[10]pKi: 8.52[13]pKi: 8.00[13]pKi: 9.17[13]α2 > α1 (~30-fold)[14]
Corynanthine High affinityLow affinityData not availableData not availableData not availableα1 > α2 (~10-fold)[14][15]
Rauwolscine Low affinityHigh affinity (Ki: 12 nM)[10]Data not availableData not availableData not availableα2 > α1 (~30-fold)[14]
Alloyohimbine Ki: 160 nM[16]Ki: 19 nM[16]Data not availableData not availableData not availableα2-selective
Pseudoyohimbine Data not availableData not availableData not availableData not availableData not availableData not available

Table 5: Serotonin (5-HT) Receptor Binding Affinities (Ki or pKi) of Yohimbine Isomers

Isomer5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B
Yohimbine Ki: 74 nM (partial agonist)[16][17]Moderate affinityModerate affinityWeak affinityModerate affinity
Corynanthine Data not availableData not availableData not availableData not availableData not available
Rauwolscine Ki: 158 nM (partial agonist)[1][17]Data not availableHigh affinity[18]Antagonist[1]Antagonist (Ki: 14.3 nM)[1][10]
Alloyohimbine Data not availableData not availableData not availableData not availableData not available
Pseudoyohimbine Data not availableData not availableData not availableData not availableData not available

Signaling Pathways and Mechanisms of Action

The differential receptor affinities of yohimbine isomers translate into distinct downstream signaling cascades.

α2-Adrenergic Receptor Antagonism (Yohimbine, Rauwolscine, Alloyohimbine)

The primary mechanism of action for yohimbine and rauwolscine is the competitive antagonism of presynaptic α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Their activation by norepinephrine (B1679862) normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing norepinephrine release. By blocking these receptors, yohimbine and its α2-selective isomers prevent this negative feedback, leading to an increase in norepinephrine release into the synaptic cleft.

alpha2_antagonism cluster_presynaptic Presynaptic Neuron Yohimbine Yohimbine / Rauwolscine Alpha2R α2-Adrenergic Receptor (Gi) Yohimbine->Alpha2R Blocks AC Adenylyl Cyclase Alpha2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC NE_release Norepinephrine Release cAMP->NE_release Inhibits Norepinephrine Norepinephrine Norepinephrine->Alpha2R Activates alpha1_antagonism cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Corynanthine Corynanthine Alpha1R α1-Adrenergic Receptor (Gq) Corynanthine->Alpha1R Blocks PLC Phospholipase C Alpha1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Norepinephrine Norepinephrine Norepinephrine->Alpha1R Activates SHT1A_agonism cluster_neuron Neuron Rauw_Yoh Rauwolscine / Yohimbine SHT1A_R 5-HT1A Receptor (Gi) Rauw_Yoh->SHT1A_R Partially Activates AC Adenylyl Cyclase SHT1A_R->AC Inhibits cAMP ↓ cAMP AC->cAMP Serotonin Serotonin (5-HT) Serotonin->SHT1A_R Fully Activates hplc_workflow start Sample Preparation (e.g., Yohimbe bark extract) extraction Solvent Extraction & Filtration start->extraction injection Sample Injection extraction->injection hplc HPLC System (C18 Column) separation Isocratic or Gradient Elution hplc->separation mobile_phase Mobile Phase (e.g., ACN/Water/Buffer) mobile_phase->hplc injection->hplc detection UV Detector (e.g., 270 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Quantification data->analysis binding_assay_workflow

References

Pharmacological Profile of Minor Rauwolfia Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of several minor alkaloids found in Rauwolfia species. While reserpine (B192253) has been the most extensively studied compound from this plant genus, a host of other alkaloids exhibit significant and diverse biological activities. This document focuses on the pharmacological actions, quantitative data, underlying mechanisms, and detailed experimental protocols for ajmaline (B190527), ajmalicine (B1678821), yohimbine (B192690), serpentine (B99607), rescinnamine (B1680530), and deserpidine (B1670285).

Ajmaline

Ajmaline is a Class Ia antiarrhythmic agent, primarily recognized for its effects on cardiac ion channels. Its pharmacological profile is characterized by the blockade of sodium, potassium, and calcium channels, leading to alterations in the cardiac action potential.

Quantitative Pharmacological Data
Target Ion ChannelParameterValueSpecies/Cell LineReference
Cardiac Sodium Channel (Nav1.5) IC5027.8 ± 1.14 µM (at -75 mV holding potential)Rat ventricular myocytes[1]
IC5047.2 ± 1.16 µM (at -120 mV holding potential)Rat ventricular myocytes[1]
L-type Calcium Channel (Cav1.2) IC5070.8 ± 0.09 µMRat ventricular myocytes[1]
Transient Outward Potassium Current (Ito) IC5025.9 ± 2.91 µMRat ventricular myocytes[1]
ATP-sensitive Potassium Channel (IK(ATP)) IC5013.3 ± 1.1 µMRat ventricular myocytes[1]
hERG Potassium Channel IC501.0 µMHEK cells
Mechanism of Action and Signaling Pathway

Ajmaline's primary antiarrhythmic effect stems from its blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action reduces the rate of rise of the action potential (Phase 0), slows conduction velocity, and prolongs the effective refractory period.[2] Additionally, its blockade of potassium channels, particularly the transient outward current (Ito), contributes to the prolongation of the action potential duration.[1] The multifaceted ion channel blockade makes ajmaline effective in suppressing certain types of cardiac arrhythmias.

Ajmaline_Signaling Ajmaline Ajmaline NaV15 Voltage-gated Sodium Channel (NaV1.5) Ajmaline->NaV15 Blocks CaV12 L-type Calcium Channel (CaV1.2) Ajmaline->CaV12 Blocks K_channels Potassium Channels (e.g., Ito, IK(ATP), hERG) Ajmaline->K_channels Blocks AP_Phase0 Action Potential Phase 0 Depolarization NaV15->AP_Phase0 Mediates AP_Duration Action Potential Duration K_channels->AP_Duration Influences Conduction Conduction Velocity AP_Phase0->Conduction Determines ERP Effective Refractory Period AP_Duration->ERP Determines Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Leads to ERP->Antiarrhythmic Leads to

Figure 1: Ajmaline's Mechanism of Action on Cardiac Ion Channels.

Experimental Protocol: Whole-Cell Patch Clamp Recording of Cardiac Ion Channels

This protocol outlines the methodology to determine the IC50 of ajmaline on cardiac sodium channels.

1. Cell Preparation:

  • Isolate ventricular myocytes from adult rat hearts via enzymatic digestion.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a data acquisition system.

  • Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • The external solution (Tyrode's solution) should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • The internal pipette solution should contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at a holding potential of -120 mV to ensure full availability of sodium channels.

  • Apply depolarizing voltage steps to elicit sodium currents.

3. Drug Application and Data Analysis:

  • Perfuse the cells with the external solution containing various concentrations of ajmaline.

  • Record the peak sodium current at each ajmaline concentration.

  • Plot the percentage of current inhibition against the logarithm of the ajmaline concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ajmalicine

Ajmalicine is primarily known for its vasodilatory properties, acting as a selective antagonist at α1-adrenergic receptors.

Quantitative Pharmacological Data
Mechanism of Action and Signaling Pathway

Ajmalicine competitively blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents the binding of endogenous catecholamines like norepinephrine (B1679862), thereby inhibiting the Gq/11-protein coupled signaling cascade. The downstream effects include the inhibition of phospholipase C (PLC) activation, leading to reduced inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. Consequently, intracellular calcium release from the sarcoplasmic reticulum is diminished, resulting in smooth muscle relaxation and vasodilation.[3]

Ajmalicine_Signaling Ajmalicine Ajmalicine Alpha1_AR α1-Adrenergic Receptor Ajmalicine->Alpha1_AR Blocks Vasodilation Vasodilation Ajmalicine->Vasodilation Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Activates Gq11 Gq/11 Protein Alpha1_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release IP3->SR_Ca_Release Stimulates Vasoconstriction Vasoconstriction SR_Ca_Release->Vasoconstriction Leads to

Figure 2: Ajmalicine's Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocol: In Vitro Vasodilation Assay Using Rat Aortic Rings

This protocol describes a method to assess the vasodilatory effect of ajmalicine.

1. Tissue Preparation:

  • Euthanize a male Wistar rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

  • Allow the rings to equilibrate under a resting tension of 2 g for 60-90 minutes.

  • Induce a stable contraction with an α1-adrenergic agonist, such as phenylephrine (B352888) (1 µM).

  • Once a plateau in contraction is reached, add cumulative concentrations of ajmalicine to the organ bath.

  • Record the changes in isometric tension.

3. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the ajmalicine concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Yohimbine

Yohimbine is a well-characterized selective α2-adrenergic receptor antagonist. It also exhibits affinity for other receptors, including serotonin (B10506) receptors.

Quantitative Pharmacological Data
ReceptorParameterValue (nM)Species/TissueReference
α2A-Adrenergic Receptor pKb7.20Rat Hippocampus[4]
α2-Adrenergic Receptor Kd3.7 ± 0.4Human fat cells[5]
Serotonin 5-HT1A Receptor Kd74Rat[6]
Mechanism of Action and Signaling Pathway

Yohimbine's primary mechanism of action is the competitive blockade of presynaptic α2-adrenergic receptors in the central and peripheral nervous systems. These receptors are part of a negative feedback loop that regulates norepinephrine release. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve terminals. This leads to an increase in sympathetic outflow, resulting in effects such as increased heart rate and blood pressure. At higher doses, yohimbine can act as a 5-HT1A receptor agonist.[2][6][7][8]

Yohimbine_Signaling Yohimbine Yohimbine Alpha2_AR Presynaptic α2-Adrenergic Receptor Yohimbine->Alpha2_AR Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR Activates (Negative Feedback) NE_Release Norepinephrine Release Alpha2_AR->NE_Release Inhibits Sympathetic_Outflow Sympathetic Outflow NE_Release->Sympathetic_Outflow Increases

Figure 3: Yohimbine's Antagonism of Presynaptic α2-Adrenergic Receptors.

Experimental Protocol: Schild Analysis for Determining pA2 of Yohimbine at α2-Adrenergic Receptors

This protocol details the Schild analysis to quantify the competitive antagonism of yohimbine.

1. Preparation:

  • Use an isolated tissue preparation that expresses α2-adrenergic receptors, such as the rat vas deferens.

  • Mount the tissue in an organ bath containing an appropriate physiological salt solution at 37°C, bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

  • Obtain a cumulative concentration-response curve for an α2-adrenergic agonist (e.g., clonidine).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of yohimbine for a predetermined equilibration period.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of yohimbine.

  • Repeat this process with several increasing concentrations of yohimbine.

3. Data Analysis:

  • Calculate the dose ratio (DR) for each concentration of yohimbine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(DR-1) against the negative logarithm of the molar concentration of yohimbine.

  • The x-intercept of the resulting linear regression line provides the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.

Serpentine

Serpentine is a minor alkaloid that has demonstrated cytotoxic activity against various cancer cell lines.

Quantitative Pharmacological Data
Cell LineParameterValue (µM)Reference
Human Promyelocytic Leukemia (HL-60) IC5067[9]

Note: More comprehensive quantitative data on the cytotoxicity of serpentine across a wider range of cancer cell lines is needed.

Mechanism of Action

The precise mechanism of serpentine's cytotoxic action is not fully elucidated but is thought to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Experimental Protocol: MTT Assay for Determining Cytotoxicity (IC50)

This protocol describes how to determine the IC50 of serpentine on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HL-60) in appropriate media and conditions.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a series of dilutions of serpentine in the culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of serpentine. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of serpentine relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the serpentine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Rescinnamine and Deserpidine

Rescinnamine and deserpidine are structurally related to reserpine and share a similar primary mechanism of action.

Quantitative Pharmacological Data

Specific IC50 or Ki values for the inhibition of VMAT2 by rescinnamine and deserpidine are not as readily available as for reserpine. However, their pharmacological effects are attributed to this mechanism.

Mechanism of Action and Signaling Pathway

Both rescinnamine and deserpidine are inhibitors of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. By irreversibly inhibiting VMAT2, these alkaloids lead to the depletion of monoamines in the presynaptic nerve terminal. The unpackaged neurotransmitters are then degraded by monoamine oxidase (MAO). The depletion of norepinephrine in the peripheral sympathetic nervous system results in vasodilation and a decrease in blood pressure. The depletion of monoamines in the central nervous system contributes to their sedative and antipsychotic effects. Some evidence also suggests that rescinnamine may act as an angiotensin-converting enzyme (ACE) inhibitor.[1][8]

VMAT2_Inhibition Alkaloid Rescinnamine / Deserpidine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Alkaloid->VMAT2 Inhibits Depletion Monoamine Depletion Alkaloid->Depletion Leads to Vesicular_Packaging Vesicular Packaging VMAT2->Vesicular_Packaging Mediates Monoamines Monoamines (NE, DA, 5-HT) Monoamines->Vesicular_Packaging MAO Monoamine Oxidase (MAO) Monoamines->MAO Degraded by Synaptic_Vesicle Synaptic Vesicle Vesicular_Packaging->Synaptic_Vesicle Antihypertensive Antihypertensive Effect Depletion->Antihypertensive Sedative Sedative Effect Depletion->Sedative

Figure 4: Mechanism of VMAT2 Inhibition by Rescinnamine and Deserpidine.

Experimental Protocol: [3H]Dihydrotetrabenazine (DTBZ) Binding Assay for VMAT2 Inhibition

This protocol describes a competitive binding assay to assess the inhibition of VMAT2.

1. Membrane Preparation:

  • Prepare synaptic vesicles from rat striatum by differential centrifugation.

  • Resuspend the final vesicle pellet in an appropriate buffer.

2. Binding Assay:

  • In a series of tubes, add a fixed concentration of [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity VMAT2 ligand.

  • Add increasing concentrations of the test compound (rescinnamine or deserpidine).

  • Include tubes for total binding (only [3H]DTBZ) and non-specific binding ([3H]DTBZ in the presence of a high concentration of unlabeled tetrabenazine).

  • Add the synaptic vesicle preparation to initiate binding.

  • Incubate at room temperature.

3. Separation and Counting:

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational understanding of the pharmacological profiles of these minor Rauwolfia alkaloids. Further research is warranted to fully elucidate their therapeutic potential and to discover more detailed quantitative pharmacological data, particularly for the less-studied compounds.

References

18β-Hydroxy-3-epi-α-yohimbine: A Technical Whitepaper on its Potential as an α2-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 18β-Hydroxy-3-epi-α-yohimbine as an α2-adrenergic antagonist. As a derivative of the well-characterized α2-adrenergic antagonist yohimbine, this natural product, found in plant species such as Rauvolfia vomitoria and Rauvolfia serpentina, presents a compelling case for further pharmacological investigation.[1][2] While direct quantitative data on the α2-adrenergic antagonist activity of this compound is limited in publicly available literature, this document provides a comprehensive overview of the established methodologies and signaling pathways relevant to its characterization. The following sections detail the theoretical framework for its action, standardized experimental protocols for determining its binding affinity and functional antagonism, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to α2-Adrenergic Receptors and Antagonism

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and in the central nervous system. These receptors are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. The α2-adrenergic receptor family consists of three subtypes: α2A, α2B, and α2C. Antagonists of these receptors, such as yohimbine, block the binding of agonists, thereby inhibiting the receptor's signaling cascade. This action leads to an increase in norepinephrine release, which can have various physiological effects.

This compound: A Compound of Interest

This compound is an indole (B1671886) alkaloid and a derivative of yohimbine.[2] Its structural similarity to yohimbine, a potent and selective α2-adrenergic antagonist, suggests that it may possess similar pharmacological properties. While some research has explored its anxiolytic effects, a thorough characterization of its activity at α2-adrenergic receptors is not extensively documented in current literature.[3] This whitepaper aims to provide the necessary technical guidance for such an investigation.

α2-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves coupling to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An antagonist like this compound would prevent this cascade by occupying the receptor's binding site without initiating the conformational change required for G protein activation.

alpha2_signaling_pathway cluster_membrane Cell Membrane a2_receptor α2-Adrenergic Receptor g_protein Gi/o Protein a2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits response Inhibition of Neurotransmitter Release g_protein->response Modulates Ion Channels camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->a2_receptor Binds & Activates antagonist This compound (Antagonist) antagonist->a2_receptor Binds & Blocks atp ATP atp->adenylyl_cyclase camp->response Leads to

Figure 1: α2-Adrenergic Receptor Signaling Pathway.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following tables serve as templates for the data that should be collected to characterize its α2-adrenergic antagonist properties. Data for the parent compound, yohimbine, is included for reference where available from various studies.

Table 1: Radioligand Binding Affinity of Yohimbine for α2-Adrenergic Receptors

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[3H]-YohimbineNeonatal Rat Lung1.53304[4]
[3H]-YohimbineHuman Platelets6.2 ± 1.4507 ± 53[5]
[3H]-YohimbineHT 29 Cells6.3 ± 0.9224 ± 28[6]
[3H]-YohimbineRat Cerebral Cortex10.13 ± 1.95254 ± 22[7]
[3H]-YohimbineIsolated Human Fat Cells3.7 ± 0.4-[8]

Table 2: Template for Competitive Binding Affinity of this compound

α2-Receptor SubtypeRadioligandTest CompoundKi (nM)
α2A[Specify]This compoundTo be determined
α2B[Specify]This compoundTo be determined
α2C[Specify]This compoundTo be determined

Table 3: Template for Functional Antagonism of this compound

Assay TypeAgonistTest CompoundIC50 (nM)pA2
GTPγS Binding[Specify]This compoundTo be determinedTo be determined
cAMP Inhibition[Specify]This compoundTo be determinedTo be determined

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the α2-adrenergic antagonist activity of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to the α2-adrenergic receptor.

Objective: To determine the affinity of this compound for α2-adrenergic receptors through competitive displacement of a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest.

  • Radiolabeled antagonist (e.g., [3H]-Yohimbine or [3H]-Rauwolscine).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep Prepare Cell Membranes with α2-Receptors start->prep setup Set up 96-well plate: Membranes + Radioligand + This compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
GTPγS Binding Assay

This functional assay measures the ability of a compound to antagonize agonist-induced G protein activation.

Objective: To determine the functional antagonist activity of this compound at α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor and associated Gi/o proteins.

  • [35S]GTPγS.

  • A known α2-adrenergic agonist (e.g., clonidine).

  • This compound.

  • Assay buffer (containing GDP, MgCl2).

  • Stop solution.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist to stimulate G protein activation.

  • GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate for a defined period to allow for [35S]GTPγS binding to activated G proteins.

  • Termination and Filtration: Stop the reaction and filter the mixture through glass fiber filters.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [35S]GTPγS binding as a function of the concentration of this compound to determine the IC50 value.

gtpys_binding_workflow start Start prep Prepare Cell Membranes (α2-Receptors + Gi/o) start->prep preincubate Pre-incubate Membranes with This compound prep->preincubate stimulate Add α2-Adrenergic Agonist preincubate->stimulate bind Add [35S]GTPγS and Incubate stimulate->bind terminate Terminate Reaction and Filter bind->terminate count Count Radioactivity on Filters terminate->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 3: GTPγS Binding Assay Workflow.

Logical Relationships in Antagonist Characterization

The characterization of this compound as an α2-adrenergic antagonist follows a logical progression from determining its binding properties to assessing its functional effects.

logical_relationship compound This compound binding_assay Radioligand Binding Assay compound->binding_assay functional_assay GTPγS Binding Assay compound->functional_assay affinity Binding Affinity (Ki) binding_assay->affinity potency Functional Potency (IC50) functional_assay->potency characterization Characterization as α2-Adrenergic Antagonist affinity->characterization potency->characterization

Figure 4: Logical Flow for Antagonist Characterization.

Conclusion

This compound holds promise as a potential α2-adrenergic antagonist due to its structural relationship with yohimbine. While direct evidence of its activity is currently sparse, the experimental frameworks outlined in this technical guide provide a clear path for its comprehensive pharmacological characterization. The determination of its binding affinity and functional potency at the α2-adrenergic receptor subtypes is a critical next step in evaluating its therapeutic potential. The methodologies presented here represent the gold standard for such investigations and will be instrumental in elucidating the pharmacological profile of this intriguing natural compound.

References

Anxiolytic Potential of 18β-Hydroxy-3-epi-α-yohimbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the anxiolytic potential of 18β-Hydroxy-3-epi-α-yohimbine, a derivative of the α2-adrenergic receptor antagonist yohimbine. While research on this specific compound is in its nascent stages, preliminary evidence suggests a promising anxiolytic profile, distinguishing it from its parent compound which can exhibit anxiogenic effects. This document collates the available preclinical data, outlines relevant experimental methodologies, and visualizes the hypothesized signaling pathways to guide further research and development in the field of anxiolytic therapeutics.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel and effective therapeutic agents. Yohimbine, a natural indole (B1671886) alkaloid, is well-characterized as an α2-adrenergic receptor antagonist. Its pharmacological effects on anxiety are complex, with reports of both anxiogenic and, under certain conditions, anxiolytic-like properties. This has spurred interest in its derivatives, such as this compound, with the aim of isolating and enhancing its anxiolytic potential while mitigating anxiogenic effects.

Initial preclinical investigations utilizing a zebrafish model have indicated that this compound may possess significant anxiolytic properties. This guide will delve into the specifics of these findings, the methodologies employed for their assessment, and the potential molecular mechanisms underlying these effects.

Quantitative Data Summary

The available quantitative data for this compound is currently limited to a single key preclinical study in zebrafish. The following tables summarize the reported findings. It is important to note that detailed receptor binding affinities and efficacy values (IC50/EC50) for this specific compound are not yet publicly available.

Table 1: Behavioral Effects of this compound in Adult Zebrafish

Dosage (mg/kg)Observed Effect on Anxiety-Like BehaviorEffect on Locomotor Activity
4AnxiolyticReduced
12AnxiolyticReduced
20AnxiolyticReduced

Data derived from a study on the anxiolytic effects of indole alkaloids in adult zebrafish.

Table 2: Acute Toxicity Data for this compound

ParameterValueSpecies
LD50> 20 mg/kgZebrafish

This indicates a favorable acute safety profile in the tested model.

Experimental Protocols

The primary behavioral assay used to evaluate the anxiolytic potential of this compound is the Light-Dark Box Test adapted for zebrafish. Below is a detailed methodology representative of such an experiment.

Light-Dark Box Test for Adult Zebrafish

Objective: To assess anxiety-like behavior in zebrafish based on their innate aversion to brightly illuminated areas.

Apparatus:

  • A rectangular tank (e.g., 40 cm length x 20 cm width x 20 cm height) divided into two equal compartments: one black (dark) and one white (light).

  • A connecting passage between the two compartments to allow free movement of the fish.

  • An overhead light source to illuminate the white compartment to a standardized level (e.g., 1500 lux).

  • A video camera positioned above the tank to record the fish's activity.

  • Video tracking software for automated analysis of the recorded behavior.

Procedure:

  • Acclimation: Individually house zebrafish in holding tanks for a specified period before the experiment to minimize stress.

  • Habituation: Gently transfer a single zebrafish to the center of the light-dark box and allow it to acclimate for a period of 3-5 minutes with the passage to the dark compartment blocked.

  • Testing: After the habituation period, remove the barrier and allow the fish to freely explore both compartments for a defined duration (e.g., 5-10 minutes).

  • Recording: Record the entire session using the overhead video camera.

  • Data Analysis: The video tracking software is used to quantify the following parameters:

    • Time spent in the white compartment (s)

    • Time spent in the dark compartment (s)

    • Number of entries into the white compartment

    • Number of entries into the dark compartment

    • Total distance traveled (cm)

    • Latency to first enter the dark compartment (s)

Interpretation: An increase in the time spent in the white compartment and the number of entries into it is indicative of an anxiolytic effect. A decrease in total distance traveled may suggest sedative effects.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the anxiolytic effects of this compound are yet to be fully elucidated. However, based on preliminary evidence and the pharmacology of its parent compound, yohimbine, the following signaling pathways are of significant interest.

Hypothesized Serotonergic Pathway Involvement

Preclinical findings suggest a crucial role for the serotonergic system. The anxiolytic effects of this compound in zebrafish were reversed by the administration of granisetron, a selective 5-HT3 receptor antagonist. This points towards a potential interaction with 5-HT3 receptors, which are ligand-gated ion channels.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 5-HT3_Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3_Receptor VMAT2 VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake Ion_Channel Cation Channel (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Anxiolytic_Effect Modulation of Anxiety Response Depolarization->Anxiolytic_Effect 18b-OH-3-epi-a-Yohimbine This compound 18b-OH-3-epi-a-Yohimbine->5-HT3_Receptor Potential Antagonist?

Caption: Hypothesized interaction with the 5-HT3 receptor.

The diagram above illustrates a simplified serotonergic synapse. Antagonism at the 5-HT3 receptor by this compound could prevent the rapid, excitatory neurotransmission mediated by serotonin, leading to a reduction in anxiety.

Potential Adrenergic and GABAergic System Interactions

Given its structural similarity to yohimbine, it is plausible that this compound also interacts with adrenergic receptors. Yohimbine is a potent α2-adrenergic antagonist, which increases norepinephrine (B1679862) release and can lead to anxiogenic effects. The hydroxylation and epimerization in this compound may alter its affinity and selectivity for α-adrenergic receptor subtypes, potentially reducing or eliminating the anxiogenic properties of the parent compound.

Furthermore, the interplay between the serotonergic and GABAergic systems in regulating anxiety is well-established. Modulation of serotonergic activity can influence GABAergic tone, which is the primary inhibitory neurotransmitter system in the central nervous system. Future studies should investigate the potential downstream effects of this compound on GABAergic signaling.

G cluster_workflow Experimental Workflow for Anxiolytic Screening Compound This compound Administration Zebrafish Adult Zebrafish Compound->Zebrafish Behavioral_Assay Light-Dark Box Test Zebrafish->Behavioral_Assay Data_Acquisition Video Tracking & Recording Behavioral_Assay->Data_Acquisition Data_Analysis Quantification of Behavioral Parameters Data_Acquisition->Data_Analysis Interpretation Assessment of Anxiolytic Potential Data_Analysis->Interpretation

Caption: General experimental workflow for preclinical screening.

Future Directions

The preliminary findings on the anxiolytic potential of this compound are encouraging, but further research is imperative to validate and extend these observations. Key future research directions include:

  • In-depth Pharmacological Profiling: Comprehensive receptor binding assays are needed to determine the affinity and selectivity of this compound for a wide range of receptors, including subtypes of serotonergic, adrenergic, and dopaminergic receptors, as well as GABA receptors.

  • Elucidation of Molecular Mechanisms: Further studies are required to confirm the role of the 5-HT3 receptor and to investigate other potential signaling pathways involved in its anxiolytic effects.

  • Preclinical Validation in Mammalian Models: The anxiolytic effects observed in zebrafish need to be replicated in rodent models of anxiety (e.g., elevated plus-maze, open field test) to establish broader preclinical efficacy.

  • Pharmacokinetic and Safety Studies: Detailed pharmacokinetic (ADME) and toxicology studies are necessary to fully characterize the drug-like properties and safety profile of this compound.

Conclusion

This compound represents a promising lead compound in the search for novel anxiolytics. Its apparent anxiolytic activity in a preclinical model, coupled with a favorable acute safety profile, warrants a more thorough investigation into its pharmacological and therapeutic potential. The differentiation of its effects from the parent compound, yohimbine, suggests that subtle structural modifications can significantly alter the pharmacological profile of this class of indole alkaloids, opening new avenues for the development of targeted anxiety treatments. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

The Core Mechanism of Action of Hydroxylated Yohimbine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hydroxylated yohimbine (B192690) derivatives, primarily focusing on its two main metabolites, 10-hydroxyyohimbine (B1664517) and 11-hydroxyyohimbine (B138978). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is well-documented for its sympathomimetic and aphrodisiac effects. Its primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[1][2][3][4] In humans, yohimbine is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) into hydroxylated derivatives, with 11-hydroxyyohimbine being the major pharmacologically active metabolite and 10-hydroxyyohimbine being a less abundant metabolite.[2][3][5] Understanding the pharmacological profile of these metabolites is crucial for a complete picture of yohimbine's effects and for the development of related compounds.

Receptor Binding Profile

The primary molecular targets of yohimbine and its hydroxylated derivatives are G-protein coupled receptors (GPCRs), with a notable affinity for adrenergic and serotonergic receptors.

Adrenergic Receptors

The hallmark of yohimbine and its hydroxylated metabolites is their antagonist activity at α2-adrenergic receptors. This antagonism blocks the presynaptic negative feedback mechanism for norepinephrine (B1679862) release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic outflow.[1][3]

However, the in vivo activity of these compounds is significantly influenced by their binding to plasma proteins.

Serotonin (B10506) and Dopamine (B1211576) Receptors

Yohimbine also exhibits affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which contributes to its complex pharmacological profile.[2][4] It has been shown to act as an antagonist at several 5-HT receptors.[7] Detailed quantitative data on the binding affinities of 10-hydroxyyohimbine and 11-hydroxyyohimbine at these receptors are not extensively reported in the available scientific literature. However, the known affinities of the parent compound, yohimbine, provide a crucial reference point.

Quantitative Data Presentation

The following tables summarize the available quantitative data for yohimbine and its hydroxylated derivatives.

Table 1: Comparative Binding Affinities and Plasma Protein Binding of Yohimbine and its Hydroxylated Metabolites at α2-Adrenoceptors

CompoundRelative Potency (α2-Adrenoceptor Binding)Plasma Protein Binding (%)Reference
YohimbineHighest82%[1][6]
11-HydroxyyohimbineIntermediate43%[1][6]
10-HydroxyyohimbineLowest32%[1][6]

Note: Despite yohimbine's higher in vitro binding affinity, its high plasma protein binding reduces its free fraction. The lower plasma protein binding of 11-hydroxyyohimbine results in a comparable biological α2-adrenoceptor antagonist capacity to yohimbine in cellular-based functional assays.[1][6]

Table 2: Binding Affinities (Ki, nM) of Yohimbine at Various Adrenergic and Serotonergic Receptors

Receptor SubtypeSpeciesKi (nM)Reference
α2A-AdrenergicHuman1.4[8]
α2B-AdrenergicHuman7.1[8]
α2C-AdrenergicHuman0.88[8]
α1D-AdrenergicRat52[8]
5-HT1AHuman690[8]
5-HT2Bovine- (KB = 7.3 -log mol/l)[9]

Note: Data for 10-hydroxyyohimbine and 11-hydroxyyohimbine at these non-α2-adrenergic receptors are not well-documented in the literature.

Signaling Pathways

α2-Adrenergic Receptor Signaling

As antagonists at α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi), yohimbine and its hydroxylated derivatives block the signaling cascade initiated by endogenous agonists like norepinephrine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels compared to the agonist-stimulated state.

alpha2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha2_receptor α2-Adrenoceptor g_protein Gi Protein (αβγ) alpha2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp norepinephrine Norepinephrine (Agonist) norepinephrine->alpha2_receptor yohimbine Hydroxylated Yohimbine Derivative (Antagonist) yohimbine->alpha2_receptor atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activates camp->pka Reduced Activation cellular_response Inhibition of Cellular Response pka->cellular_response Leads to radioligand_workflow prep Membrane Preparation (Cells expressing α2-adrenoceptor) assay Assay Setup in 96-well Plate (Membranes + [3H]-Radioligand + Test Compound) prep->assay incubation Incubation (e.g., 60 min at 25°C) assay->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Minor Alkaloids from Rauwolfia vomitoria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of minor alkaloids from Rauwolfia vomitoria. The protocols and data presented are compiled from scientific literature to guide researchers in isolating these valuable bioactive compounds.

Data Presentation: Quantitative Alkaloid Content

The following tables summarize the quantitative data available on the alkaloid content in Rauwolfia vomitoria. It is important to note that the concentration of these alkaloids can vary based on factors such as the geographical origin of the plant, time of harvest, and the specific part of the plant used.

Table 1: Total Alkaloid Content in Rauwolfia vomitoria

Plant PartExtraction MethodTotal Alkaloid Content (%)
LeavesNot Specified0.82 ± 1.05
LeavesNot Specified1.92

Table 2: Content of Specific Minor Alkaloids in Rauwolfia vomitoria

AlkaloidPlant PartMethodContent
ReserpineRootsHPTLC and LC-MS689.5 µg/g (dry wt.)[1]

Table 3: Yield of Rauwolscine (B89727) from a Related Species, Rauwolfia canescens

Note: This data is from a related species and may not be directly representative of yields from Rauwolfia vomitoria. However, the protocol is applicable.

AlkaloidPlant PartExtraction Yield (%)
Rauwolscine (Alpha-Yohimbine)Roots0.017[2]
Rauwolscine (Alpha-Yohimbine)Leaves0.4[2]

Experimental Protocols

The following are detailed protocols for the extraction of minor alkaloids from Rauwolfia vomitoria.

Protocol 1: Simultaneous Extraction of Multiple Minor Alkaloids from Rauwolfia vomitoria Roots

This protocol is adapted from a method for the simultaneous extraction of yohimbine (B192690), ajmaline, reserpoid, reserpine, and rescinnamine.[3]

1. Materials and Reagents:

  • Dried and powdered roots of Rauwolfia vomitoria

  • Ethanol (B145695)

  • Sulfuric acid, hydrochloric acid, or acetic acid

  • Non-polar macroporous adsorption resin

  • Weakly acidic cation exchange resin

  • C18 reversed-phase chromatography medium

  • Ammonia (B1221849) solution

  • Trifluoroacetic acid

  • Organic solvent for crystallization (e.g., methanol (B129727), ethanol)

2. Extraction Procedure:

  • To the powdered root material, add an acid-containing ethanol aqueous solution (10-60% ethanol with 0.02-0.2 mol/L acid). The volume of the solution should be 3-10 times the dry weight of the root powder.

  • Stir the mixture, allow it to lixiviate (soak), and then filter to obtain the extract. Repeat this process 2-3 times.

  • Combine the filtrates and concentrate the solution under reduced pressure.

3. Purification with Macroporous Adsorption Resin:

  • Load the concentrated extract onto a non-polar macroporous adsorption resin column.

  • Wash the resin with water.

  • Elute the alkaloids sequentially with 40% ethanol and then 80% ethanol. Collect the eluates separately.

4. Purification with Weakly Acidic Cation Exchange Resin:

  • Concentrate the eluates from the previous step.

  • Load the concentrated eluates onto a weakly acidic cation exchange resin column.

  • Wash the resin with water.

  • Elute the alkaloids with 50% ethanol containing 5% ammonia solution. Collect the eluate.

5. Reversed-Phase Chromatography:

  • Adjust the pH of the eluate from the cation exchange resin to 3 with a concentrated acid (e.g., sulfuric or hydrochloric acid).

  • Concentrate the pH-adjusted solution.

  • Load the concentrated solution onto a C18 reversed-phase chromatography column.

  • Elute the column with a gradually increasing concentration of ethanol in water (e.g., starting from 15% and increasing to 95%), with each mobile phase containing 0.01% trifluoroacetic acid.

  • Collect the eluate in fractions.

6. Crystallization:

  • Analyze the fractions for the purity of individual alkaloids.

  • Combine the fractions with high purity for each single alkaloid.

  • Concentrate the combined fractions to obtain a solid.

  • Add an organic solvent to induce crystallization of the individual alkaloids.

Extraction_Purification_Workflow A Rauwolfia vomitoria Root Powder B Acidic Ethanol Extraction A->B C Concentration B->C D Macroporous Resin Chromatography C->D E Elution with 40% & 80% Ethanol D->E F Concentration E->F G Cation Exchange Resin Chromatography F->G H Elution with 50% Ammoniated Ethanol G->H I pH Adjustment (pH 3) H->I J Concentration I->J K C18 Reversed-Phase Chromatography J->K L Fraction Collection K->L M Purity Analysis L->M N Crystallization M->N O Isolated Minor Alkaloids N->O

Caption: Multi-step extraction and purification workflow.

Protocol 2: Extraction and Purification of Rauwolscine (Alpha-Yohimbine)

This protocol is adapted from a method for the extraction of rauwolscine from Rauwolfia species.[2]

1. Materials and Reagents:

2. Initial Extraction:

  • Percolate the dried, powdered plant material twice or thrice with a water-miscible organic solvent (1:3 ratio of plant material to solvent) at an alkaline pH of 8.0-9.0, maintained with ammonium hydroxide, at 40-50°C.

  • Filter the extract and adjust the pH to 2.0-2.5 with hydrochloric acid.

  • Concentrate the acidic extract under vacuum at 50-60°C.

  • Wash the concentrated extract with a water-immiscible solvent like hexane or chloroform (B151607) (5-7 times).

3. Purification:

  • Make the acidic aqueous layer slightly alkaline (pH 8.5-8.8) with ammonium hydroxide and extract three times with ethyl acetate.

  • Collect the ethyl acetate layers and adjust the pH to 3.0-3.5 with a saturated solution of oxalic acid in ethyl acetate.

  • Cool the solution to 10-15°C and stir for 2-3 hours to precipitate the rauwolscine salt. Filter and collect the wet cake.

  • Dissolve the wet cake in water and adjust the pH to 8.5-9.0 with ammonium hydroxide to precipitate the rauwolscine base.

  • Filter, wash with water, and dry the precipitate at 70-80°C.

4. Recrystallization:

  • Dissolve the rauwolscine base in hot methanol (20-25 times the weight of the powder).

  • Treat the solution with activated charcoal and filter.

  • Make the clear filtrate acidic (pH < 2) with hydrochloric acid and cool to 5-15°C for 3-4 hours to precipitate rauwolscine hydrochloride.

  • Filter and wash with methanol to obtain the purified rauwolscine hydrochloride.

Rauwolscine_Extraction_Workflow A Rauwolfia Plant Material (Powdered) B Alkaline Organic Solvent Extraction (pH 8.0-9.0) A->B C Acidification (pH 2.0-2.5) B->C D Concentration C->D E Washing with Immiscible Solvent D->E F Basification & Ethyl Acetate Extraction E->F G Precipitation with Oxalic Acid F->G H Formation of Rauwolscine Base G->H I Recrystallization from Methanol H->I J Purified Rauwolscine Hydrochloride I->J

Caption: Extraction and purification of rauwolscine.

References

Synthesis of 18β-Hydroxy-3-epi-α-yohimbine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The yohimbine (B192690) family of alkaloids is characterized by a pentacyclic ring structure and exhibits a wide range of biological activities, most notably as antagonists of α2-adrenergic receptors[3][4][5]. The stereochemistry of these molecules is complex, with multiple chiral centers leading to a variety of stereoisomers, each with distinct pharmacological profiles[6]. The synthesis of specific yohimbine analogs like 18β-Hydroxy-3-epi-α-yohimbine is of interest for structure-activity relationship (SAR) studies and the development of novel therapeutics. Synthetic approaches allow for the creation of derivatives with modified properties, such as improved selectivity, potency, and pharmacokinetic profiles.

General Synthetic Strategies for Yohimbine Alkaloids

The total synthesis of yohimbine and its analogs is a complex undertaking that has been the subject of extensive research. Key strategies often involve the construction of the intricate pentacyclic core through multi-step sequences. Common approaches include:

  • Pictet-Spengler Reaction: This reaction is frequently used to form the tetrahydro-β-carboline core of the molecule by reacting a tryptamine (B22526) derivative with an aldehyde or ketone.

  • Diels-Alder Cycloaddition: Intramolecular Diels-Alder reactions have been employed to construct the C, D, and E rings of the yohimbine skeleton in a stereocontrolled manner[3].

  • N-Acyliminium Ion Cyclization: This method provides a powerful means of forming key C-C bonds and establishing the desired stereochemistry[7].

These strategies often require careful planning and execution to control the multiple stereocenters within the molecule.

Protocol: Hydroxylation of Yohimbine in Superacidic Media

While a specific protocol for the synthesis of this compound is not detailed in the literature, a method for the direct hydroxylation of the aromatic ring of yohimbine has been reported. This procedure provides a one-step access to human metabolites of yohimbine, such as 10- and 11-hydroxyyohimbine[8][9]. This protocol serves as a valuable example of a late-stage functionalization of the yohimbine scaffold.

Objective: To synthesize monohydroxylated yohimbine derivatives by direct hydroxylation of yohimbine hydrochloride in a superacidic medium.

Materials:

  • Yohimbine hydrochloride

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Antimony pentafluoride (SbF5)

  • Sodium persulfate (Na2S2O8)

  • Sodium carbonate (Na2CO3)

  • Water (H2O)

  • Ice

  • Teflon reactor with mechanical stirring

Procedure:

  • Preparation of the Superacidic Medium: In a Teflon reactor equipped with a mechanical stirrer and cooled to -45°C, carefully introduce 200 mL of anhydrous hydrogen fluoride. Cautiously add 260 g of antimony pentafluoride over 3 minutes, allowing the temperature to rise to -10°C. Cool the mixture back down to -45°C.

  • Addition of Oxidizing Agent: To the stirred superacidic medium at -45°C, add 7 g (0.029 mol) of sodium persulfate.

  • Addition of Yohimbine: Prepare a solution of 10 g (0.025 mol) of yohimbine hydrochloride in 60 mL of anhydrous hydrogen fluoride. Introduce this solution into the reaction mixture while maintaining the temperature below -35°C.

  • Reaction: Stir the resulting mixture for 1 hour.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of 500 g of Na2CO3, 500 mL of H2O, and 2 kg of ice.

  • Workup and Isolation: The resulting mixture contains a variety of monohydroxylated yohimbine derivatives. The individual products can be isolated and purified using standard chromatographic techniques (e.g., column chromatography, HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H26N2O4[10]
Molecular Weight370.4 g/mol [10]
CAS Number81703-06-2[2]
Natural SourceRauvolfia vomitoria, Rauvolfia serpentina[1][10]

Table 2: Product Distribution from the Hydroxylation of Yohimbine in Superacidic Media[8]

ProductPosition of HydroxylationYield in Crude Mixture
10-hydroxyyohimbineC-10~32%
11-hydroxyyohimbine (B138978)C-11~23%
12-hydroxyyohimbineC-12~3%
9-hydroxyyohimbineC-9~11%

Visualizations

Diagram 1: General Workflow for the Hydroxylation of Yohimbine

G cluster_prep Superacid Preparation cluster_reaction Hydroxylation Reaction cluster_workup Workup and Isolation prep1 Anhydrous HF in Reactor prep2 Add SbF5 prep1->prep2 Cool to -45°C reac1 Add Na2S2O8 prep2->reac1 reac2 Add Yohimbine HCl in HF reac1->reac2 reac3 Stir for 1 hour reac2->reac3 work1 Quench with Na2CO3/Ice/Water reac3->work1 work2 Purification (Chromatography) work1->work2 end Monohydroxylated Yohimbine Derivatives work2->end Isolated Products

Caption: Workflow for the synthesis of hydroxylated yohimbine derivatives.

Signaling Pathways and Biological Activity

Yohimbine and its analogs primarily act as antagonists of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The antagonism of these receptors leads to an increase in the release of norepinephrine (B1679862) and other neurotransmitters. This mechanism is responsible for many of yohimbine's physiological effects. The biological activity of this compound has not been extensively characterized in the public domain. However, as a derivative of yohimbine, it is hypothesized to interact with adrenergic receptors. Further research is needed to elucidate its specific pharmacological profile.

Diagram 2: Simplified Signaling Pathway of α2-Adrenergic Receptor Antagonism by Yohimbine Analogs

G Yohimbine Yohimbine Analog (e.g., this compound) a2AR α2-Adrenergic Receptor Yohimbine->a2AR Antagonizes NE_release Norepinephrine Release Yohimbine->NE_release Increases Gi Gi Protein a2AR->Gi Activates a2AR->NE_release Inhibits (Presynaptic Feedback) AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces

Caption: Mechanism of α2-adrenergic receptor antagonism by yohimbine analogs.

Conclusion

The synthesis of specific, complex natural products like this compound remains a challenging endeavor. While this compound is currently obtained from natural sources, the principles of yohimbine alkaloid synthesis provide a framework for potential future synthetic routes. The provided protocol for yohimbine hydroxylation illustrates a practical method for modifying the yohimbine core, enabling the creation of novel derivatives for pharmacological evaluation. Further research into the total synthesis of this compound could provide valuable insights for medicinal chemistry and the development of new therapeutics targeting the adrenergic system.

References

Application Notes and Protocols for the Stereoselective Synthesis of Yohimbine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yohimbine (B192690) alkaloids, a class of pentacyclic indole (B1671886) alkaloids, have long captured the attention of the scientific community due to their complex molecular architecture and significant biological activities.[1][2][3] Yohimbine itself is well-known as an α2-adrenergic receptor antagonist.[4] The intricate structure, featuring five stereocenters, gives rise to a variety of stereoisomers, including yohimbine, β-yohimbine, rauwolscine, and corynanthine, each with distinct pharmacological profiles.[1][5] Consequently, the development of efficient and stereoselective synthetic routes to access these molecules is of paramount importance for medicinal chemistry and drug discovery.[2][6]

These application notes provide an overview of modern stereoselective strategies for the synthesis of yohimbine alkaloids, with a focus on key catalytic transformations that enable control over the complex stereochemistry. Detailed experimental protocols for selected key reactions are provided, along with quantitative data to facilitate comparison of different synthetic approaches.

Key Synthetic Strategies and Concepts

The total synthesis of yohimbine alkaloids has served as a proving ground for new synthetic methodologies.[2][7] Historically, the approach pioneered by Woodward involved the construction of a functionalized E-ring precursor followed by attachment of the tryptamine (B22526) moiety.[8][9] More contemporary strategies often employ catalytic asymmetric methods to establish key stereocenters early in the synthesis, leading to more efficient and versatile routes.[2][7]

A central challenge in yohimbine synthesis is the stereoselective formation of the C3 hydrogen, which dictates the overall stereochemical outcome.[3] Recent advances have focused on divergent strategies that allow access to different stereoisomeric subfamilies (normal, allo, pseudo, and epiallo) from a common intermediate.[8][10]

Below is a logical diagram illustrating the progression from a general synthetic disconnection to specific, modern stereoselective methods for the construction of the yohimbine core.

cluster_Retrosynthesis General Retrosynthetic Approach cluster_Strategies Modern Stereoselective Strategies Yohimbine Yohimbine Alkaloid Core Tryptamine Tryptamine Unit Yohimbine->Tryptamine Disconnect C4-N5 (Pictet-Spengler or similar) DE_Ring D/E Ring System Precursor Yohimbine->DE_Ring Disconnect C14-C15 Divergent Divergent Synthesis of Epimers Yohimbine->Divergent Late-stage control of C3 stereocenter Organocatalysis Organocatalysis (e.g., Pictet-Spengler) Tryptamine->Organocatalysis Asymmetric C-ring formation NHC_Catalysis N-Heterocyclic Carbene (NHC) Catalysis DE_Ring->NHC_Catalysis Constructs key stereocenters in D-ring precursor Bioinspired Bioinspired Coupling / Kinetic Resolution DE_Ring->Bioinspired Enantioselective kinetic resolution of a synthetic surrogate

Caption: General retrosynthesis and modern strategies for yohimbine alkaloids.

Enantioselective Synthesis via N-Heterocyclic Carbene (NHC) Catalysis

A concise and powerful strategy for the synthesis of yohimbine alkaloids, developed by Scheidt and co-workers, utilizes a highly enantio- and diastereoselective N-heterocyclic carbene (NHC)-catalyzed dimerization.[1][8][9] This key transformation is followed by an amidation/N-acyliminium ion cyclization sequence that rapidly assembles four of the five rings and three of the five stereocenters.[8][11] This approach provides a platform to access various diastereomeric arrangements from a common intermediate.[8]

The overall workflow for this NHC-catalyzed approach is depicted below.

Start Ethyl 4-oxobutenoate NHC_Annulation NHC-Catalyzed Annulation Start->NHC_Annulation Annulation_Product Enantiopure Annulation Product NHC_Annulation->Annulation_Product Amidation_Cyclization Amidation / N-acyliminium Ion Cyclization Annulation_Product->Amidation_Cyclization Tetracyclic_Lactam Tetracyclic Lactam Intermediate Amidation_Cyclization->Tetracyclic_Lactam Diastereomer_Manipulation Stereocenter Manipulation (Epimerization/Reduction) Tetracyclic_Lactam->Diastereomer_Manipulation Allo (-)-Alloyohimbane Diastereomer_Manipulation->Allo Rauwolscine (-)-Rauwolscine Diastereomer_Manipulation->Rauwolscine

Caption: Workflow for NHC-catalyzed synthesis of yohimbine alkaloids.

Quantitative Data for Key NHC-Catalyzed Steps
StepProductYieldStereoselectivityReference
NHC-Catalyzed AnnulationAnnulation Product>99% ee[8]
Amidation/N-acyliminium Ion CyclizationTetracyclic Lactam65%10:1 dr[1]
Epimerization of Tetracyclic Lactampseudo Configured Product52%[8]
Oxidation and Reduction of pseudo Productnormal Configured Product72% (2 steps)Single diastereomer[8]
Decarboxylation and Deoxygenation(-)-Alloyohimbane45% (2 steps)[8]
Experimental Protocol: Amidation/N-acyliminium Ion Cyclization

This protocol describes the one-pot operation to form the complex tetracyclic lactam from the NHC-catalyzed annulation product.[8]

Materials:

  • Enantiopure NHC annulation product

  • Tryptamine

  • Trimethylaluminum (B3029685) (2.0 M in toluene)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the NHC annulation product (1.0 equiv) and tryptamine (1.0 equiv).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add trimethylaluminum (2.0 M in toluene (B28343), 2.2 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (10.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetracyclic lactam.

Organocatalytic Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for constructing the tetrahydro-β-carboline core of many indole alkaloids.[12] The development of asymmetric organocatalytic variants has enabled the enantioselective synthesis of yohimbine and its analogues.[13][14] For instance, a binolphosphoric acid-catalyzed Pictet-Spengler reaction has been employed as a key step in the total synthesis of (+)-yohimbine.[14]

This strategy involves the reaction of a tryptamine derivative with an aldehyde or ketone, catalyzed by a chiral Brønsted acid, to set the C3 stereocenter with high enantioselectivity.

Tryptamine_deriv N-Substituted Tryptamine Pictet_Spengler Asymmetric Pictet-Spengler Reaction Tryptamine_deriv->Pictet_Spengler Aldehyde Aldehyde/Ketone Component Aldehyde->Pictet_Spengler Catalyst Chiral Brønsted Acid Catalyst (e.g., BINOL-phosphoric acid) Catalyst->Pictet_Spengler Tetrahydro_beta_carboline Enantioenriched Tetrahydro-β-carboline Pictet_Spengler->Tetrahydro_beta_carboline IMDA Intramolecular Diels-Alder Reaction Tetrahydro_beta_carboline->IMDA Yohimbine_core Yohimbine Core Structure IMDA->Yohimbine_core Yohimbine (+)-Yohimbine Yohimbine_core->Yohimbine

Caption: Organocatalytic Pictet-Spengler approach to (+)-yohimbine.

Quantitative Data for an Organocatalytic Pictet-Spengler Approach
StepProductYieldStereoselectivityReference
BINOL-phosphoric acid-catalyzed Pictet-Spengler reactionTetrahydro-β-carboline92:8 er[14]
Overall Synthesis of (+)-Yohimbine from Tryptamine(+)-Yohimbine16%[13]
Experimental Protocol: Asymmetric Acyl-Pictet-Spengler Reaction

This protocol is a representative example of a thiourea-catalyzed acyl-Pictet-Spengler reaction used in the synthesis of (+)-yohimbine.[14]

Materials:

  • Tryptamine

  • Methyl 5-oxo-2-(phenylseleno)pentanoate

  • Thiourea (B124793) catalyst

  • Benzoic acid

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add tryptamine (1.0 equiv), methyl 5-oxo-2-(phenylseleno)pentanoate (1.1 equiv), thiourea catalyst (0.1 equiv), benzoic acid (0.1 equiv), and powdered 4 Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Seal the tube and stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched tetrahydro-β-carboline product.

Divergent Synthesis of Yohimbine Stereoisomers

A significant challenge in yohimbine synthesis is the selective formation of all possible stereoisomers. A divergent approach, such as the one developed by Sarpong and coworkers for the synthesis of venenatine and alstovenine (B1672634) (C3 epimers), addresses this by controlling the stereochemistry at C3 in a late-stage Pictet-Spengler reaction.[3][15] This strategy utilizes an aminonitrile intermediate, which allows for effective control over the diastereoselectivity of the cyclization.[3]

More recently, a bioinspired coupling and enantioselective kinetic resolution of an achiral synthetic surrogate has enabled the divergent and collective synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids.[10]

The logic of a divergent synthesis is outlined below.

Common_Intermediate Common Synthetic Intermediate (e.g., aminonitrile or achiral surrogate) Condition_A Reaction Conditions A (e.g., Kinetic Resolution / Specific Cyclization Conditions) Common_Intermediate->Condition_A Condition_B Reaction Conditions B (e.g., Thermodynamic Control / Alternative Catalyst) Common_Intermediate->Condition_B Condition_C Reaction Conditions C Common_Intermediate->Condition_C Condition_D Reaction Conditions D Common_Intermediate->Condition_D Stereoisomer_A Yohimbine Stereoisomer Subfamily A (e.g., normal) Condition_A->Stereoisomer_A Stereoisomer_B Yohimbine Stereoisomer Subfamily B (e.g., allo) Condition_B->Stereoisomer_B Stereoisomer_C Yohimbine Stereoisomer Subfamily C (e.g., pseudo) Condition_C->Stereoisomer_C Stereoisomer_D Yohimbine Stereoisomer Subfamily D (e.g., epiallo) Condition_D->Stereoisomer_D

Caption: Divergent strategy for accessing yohimbine stereoisomers.

Quantitative Data for a Bioinspired Divergent Synthesis
StepProduct(s)YieldStereoselectivityReference
Enantioselective Bioinspired CouplingPentacyclic Skeleton Intermediates (10:5a)70% (based on 5a)95% ee[10]
Enantioselective Bioinspired CouplingPentacyclic Skeleton Intermediates (10:5b)80% (based on 5b)91% ee[10]
Experimental Protocol: Diastereoselective Pictet-Spengler Cyclization for C3 Epimers

This protocol is based on the strategy to control the C3 stereocenter in the synthesis of venenatine and alstovenine.[3]

Materials:

  • Aminonitrile precursor

  • Indole nucleophile

  • Trifluoroacetic acid (TFA) or other Lewis/Brønsted acid

  • Dichloromethane (DCM) or other suitable solvent

  • Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel under an argon atmosphere, dissolve the aminonitrile precursor (1.0 equiv) and the indole nucleophile (1.2 equiv) in the chosen solvent (e.g., DCM).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, this can be critical for diastereoselectivity).

  • Slowly add the acid promoter (e.g., TFA, 2.0 equiv).

  • Stir the reaction at this temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the C3 epimers. Note: The choice of acid and reaction conditions is crucial for controlling the diastereoselectivity of the cyclization.

Conclusion

The stereoselective synthesis of yohimbine alkaloids continues to evolve, driven by the development of novel catalytic methods. The strategies highlighted herein—NHC catalysis, organocatalytic Pictet-Spengler reactions, and divergent synthetic approaches—offer powerful tools for accessing these structurally complex and pharmacologically important molecules. These methods provide not only efficient pathways to specific natural products but also flexible platforms for the generation of diverse analogues for drug discovery and chemical biology research. The provided protocols for key transformations serve as a practical guide for researchers aiming to implement these state-of-the-art synthetic strategies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Yohimbine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of yohimbine (B192690) and its principal diastereomers, including corynanthine (B1669447) and rauhimbine. The method utilizes a reverse-phase C18 column with a gradient elution, providing a reliable and reproducible approach for the qualitative and quantitative analysis of these compounds. This protocol is particularly relevant for quality control in the pharmaceutical and dietary supplement industries, as well as for research purposes where the distinct physiological effects of each diastereomer are under investigation.

Introduction

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia johimbe tree, is known for its use in dietary supplements and pharmaceuticals. Yohimbine possesses several chiral centers, leading to the existence of multiple diastereomers, such as corynanthine and rauhimbine (also known as α-yohimbine). These diastereomers, while structurally similar, can exhibit different pharmacological and physiological activities. Therefore, a precise and accurate analytical method to separate and quantify these compounds is crucial for ensuring the safety, efficacy, and quality of yohimbine-containing products. This application note presents a validated HPLC method capable of resolving yohimbine from its key diastereomers.

Experimental Protocol

This section provides a detailed methodology for the separation of yohimbine diastereomers using HPLC.

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A Waters Acquity Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can also be used with adjustments to the gradient and flow rate.

  • Mobile Phase A: 0.1% (v/v) Ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: 0.1% (v/v) Ammonium hydroxide in methanol (B129727).

  • Sample Solvent: Methanol.

  • Standards: Reference standards of yohimbine, corynanthine, and rauhimbine.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of ammonium hydroxide to HPLC-grade water and methanol, respectively. Filter through a 0.22 µm membrane filter before use.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (yohimbine, corynanthine, and rauhimbine) in 10 mL of methanol to obtain individual stock solutions.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol to achieve a final concentration of 10 µg/mL for each analyte.

HPLC Conditions
ParameterRecommended Setting
Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% NH4OH in Water; B: 0.1% NH4OH in Methanol
Gradient 0-1 min: 30% B; 1-8 min: 30-70% B; 8-9 min: 70-90% B; 9-10 min: 90% B; 10-10.1 min: 90-30% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection Wavelength 280 nm
Sample Preparation
  • Solid Samples (e.g., Bark Powder, Tablets): Accurately weigh a portion of the homogenized sample powder. Extract with methanol using sonication for 15-20 minutes, followed by centrifugation or filtration to remove particulate matter. Dilute the supernatant with methanol to a suitable concentration within the calibration range.

  • Liquid Samples (e.g., Extracts): Dilute the liquid sample directly with methanol to an appropriate concentration.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of yohimbine and its diastereomers under the specified HPLC conditions.

AnalyteRetention Time (min)Resolution (Rs)
Corynanthine~ 5.8-
Yohimbine ~ 6.5 > 2.0 (from Corynanthine)
Rauhimbine~ 7.2> 2.0 (from Yohimbine)

Note: Retention times are approximate and may vary depending on the specific instrument, column, and exact mobile phase composition.

Mandatory Visualization

HPLC_Workflow prep Sample Preparation (Extraction/Dilution) hplc HPLC System prep->hplc Inject Sample standards Standard Preparation (Yohimbine, Corynanthine, Rauhimbine) standards->hplc Inject Standard separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection Detection (UV at 280 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data analysis Qualitative & Quantitative Analysis (Peak Identification, Integration) data->analysis

Caption: Experimental workflow for the HPLC separation of yohimbine diastereomers.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the separation and analysis of yohimbine and its key diastereomers, corynanthine and rauhimbine. The use of a C18 column with a gradient elution of ammonium hydroxide in water and methanol allows for excellent resolution of these closely related compounds. This method is suitable for routine quality control of raw materials and finished products in the pharmaceutical and dietary supplement industries, as well as for research applications requiring accurate determination of yohimbine diastereomer profiles.

Application Notes and Protocols for the Purification of 18β-Hydroxy-3-epi-α-yohimbine from Crude Plant Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 18β-Hydroxy-3-epi-α-yohimbine, a yohimbine (B192690) diastereoisomer, from crude plant extracts, primarily from species of the Rauwolfia genus, such as Rauwolfia vomitoria and Rauwolfia serpentina.[1][2] The protocol outlines a multi-step process commencing with the extraction of total alkaloids using an acid-base partitioning method, followed by a series of chromatographic separations including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC). The final step involves the crystallization of the purified compound. This guide also includes methods for the quantitative analysis and characterization of the final product.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid and a diastereoisomer of yohimbine.[3] Like other yohimbine alkaloids, it is of significant interest to the pharmaceutical industry due to its potential biological activities. These alkaloids are known to interact with adrenergic and serotonergic receptors, suggesting a wide range of therapeutic applications. The purification of specific diastereoisomers from complex plant matrices presents a significant challenge due to their structural similarity. This protocol provides a robust and reproducible workflow for the isolation of high-purity this compound for research and drug development purposes.

Experimental Workflow

The overall purification strategy is a sequential process designed to enrich and isolate the target compound from a complex mixture of plant metabolites.

PurificationWorkflow A Plant Material (e.g., Rauwolfia serpentina roots) B Alkaloid Extraction (Acid-Base Partitioning) A->B Maceration & Extraction C Crude Alkaloid Extract B->C Solvent Evaporation D Silica Gel Column Chromatography C->D Fractionation E Enriched Fractions D->E Elution F Preparative HPLC E->F Fine Separation G Purified this compound F->G Collection H Crystallization G->H Supersaturation I High-Purity Crystals H->I Isolation

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process, starting from 100 g of dried plant material. These values are representative and may vary depending on the plant source and extraction efficiency.

Purification StageStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Alkaloid Extraction 100~2.5~15~2.5
Silica Gel Chromatography 2.5~0.5~60~20
Preparative HPLC 0.5~0.1>95~20
Crystallization 0.1~0.08>98~80

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried and powdered roots of Rauwolfia serpentina or Rauwolfia vomitoria.

  • Solvents: Methanol, ethanol, chloroform, ethyl acetate, hexane, diethyl ether (all analytical or HPLC grade).

  • Acids and Bases: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), ammonia (B1221849) solution (NH₄OH), sodium hydroxide (B78521) (NaOH), triethylamine.

  • Chromatography: Silica gel (60-120 mesh for column chromatography), C18 reverse-phase silica for preparative HPLC.

Alkaloid Extraction (Acid-Base Partitioning)

This method selectively extracts basic alkaloids from the neutral and acidic components of the plant material.

AcidBaseExtraction cluster_0 Acidification & Extraction cluster_1 Basification & Liquid-Liquid Extraction A Powdered Plant Material B Macerate in acidified methanol (e.g., 1% H₂SO₄) A->B C Filter and concentrate B->C D Aqueous Acidic Extract C->D E Adjust pH to 9-10 with NH₄OH D->E F Extract with Chloroform E->F G Chloroform Layer (contains alkaloids) F->G H Aqueous Layer (discard) F->H I Concentrate Chloroform to yield Crude Alkaloid Extract G->I

References

Application Notes & Protocols: Structure Elucidation of Yohimbine Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine (B192690), an indole (B1671886) alkaloid extracted from the bark of the Pausinystalia yohimbe tree, and its diastereomers, such as rauwolscine (B89727) and corynanthine (B1669447), are of significant interest in pharmaceutical research due to their varied pharmacological activities.[1] These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents at their chiral centers. This stereochemical variation critically influences their receptor binding affinity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure elucidation and differentiation of these closely related isomers.[2] This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in the structural characterization of yohimbine, rauwolscine, and corynanthine.

Distinguishing Yohimbine Isomers: The Power of NMR

The subtle differences in the three-dimensional structure of yohimbine, rauwolscine, and corynanthine lead to distinct chemical environments for their respective protons and carbons. These differences manifest as measurable variations in chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra. Furthermore, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlation data that is crucial for confirming the relative stereochemistry of these alkaloids.

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for yohimbine, rauwolscine, and corynanthine. These values are typically reported in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Minor variations in chemical shifts may be observed depending on the solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Yohimbine Isomers in CDCl₃

Proton Yohimbine Rauwolscine Corynanthine Key Differentiating Features
H-3~3.15~3.50~3.05Significant downfield shift in rauwolscine.
H-17~4.22~3.80~3.95Upfield shift in rauwolscine and corynanthine compared to yohimbine.
OCH₃~3.80~3.75~3.78Minor variations.
N-H~7.86~7.90~7.85Broad singlet, minor variations.

Note: This table presents approximate values based on available literature. Exact chemical shifts can vary.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Yohimbine Isomers in CDCl₃

Carbon Yohimbine Rauwolscine Corynanthine Key Differentiating Features
C-3~60.0~55.0~60.5Significant upfield shift for C-3 in rauwolscine.
C-16~52.5~53.0~52.0Minor variations.
C-17~67.0~71.0~69.0Downfield shift in rauwolscine and corynanthine.
C=O~175.6~175.0~175.8Minor variations.
OCH₃~52.0~52.2~51.8Minor variations.

Note: This table presents approximate values based on available literature. Exact chemical shifts can vary.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the alkaloid sample is of high purity, as impurities can complicate spectral interpretation.

  • Sample Quantity: For standard 5 mm NMR tubes, dissolve 5-10 mg of the yohimbine isomer in approximately 0.6-0.7 mL of deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for these alkaloids. Ensure the solvent is dry and free of acidic impurities.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following are suggested starting parameters for acquiring high-quality NMR data on a 400 MHz or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

a. 1D ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): 12-15 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Temperature: 298 K.

b. 1D ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

c. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY experiment (e.g., cosygp on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans (NS): 4-8 per increment.

  • Spectral Width (SW): Same as 1D ¹H NMR in both dimensions.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Data Points (F2 x F1): 1024 x 256.

  • Number of Scans (NS): 2-4 per increment.

  • Spectral Widths (SW): F2 (¹H): 12-15 ppm; F1 (¹³C): 160-180 ppm.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds).

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans (NS): 8-16 per increment.

  • Spectral Widths (SW): F2 (¹H): 12-15 ppm; F1 (¹³C): 200-220 ppm.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (through-space correlations), which is critical for stereochemical assignments.

  • Pulse Program: Standard NOESY experiment (e.g., noesygpph on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans (NS): 8-16 per increment.

  • Spectral Width (SW): Same as 1D ¹H NMR in both dimensions.

  • Mixing Time: 500-800 ms (B15284909) (optimization may be required).

Data Processing and Analysis
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) before Fourier transformation to enhance signal-to-noise or resolution.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to build up the molecular structure and assign the stereochemistry.

Mandatory Visualizations

structure_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolate Isolate Yohimbine Isomer Dissolve Dissolve in CDCl3 with TMS Isolate->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_1D 1D NMR (1H, 13C) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Process Process Spectra (FT, Phasing, Baseline Correction) NMR_2D->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra & Establish Connectivity Assign_1D->Assign_2D Stereochem Determine Stereochemistry (NOESY) Assign_2D->Stereochem Structure Final Structure Elucidation Stereochem->Structure

Caption: Workflow for NMR-based structure elucidation of yohimbine isomers.

logical_relationship cluster_isomers Yohimbine Diastereomers cluster_nmr_features Key Differentiating NMR Features cluster_structure Structural Information Yohimbine Yohimbine ChemShift Chemical Shifts (δ) (e.g., H-3, C-3) Yohimbine->ChemShift Coupling Coupling Constants (J) Yohimbine->Coupling NOE NOE Correlations (Through-space proximity) Yohimbine->NOE Rauwolscine Rauwolscine Rauwolscine->ChemShift Rauwolscine->Coupling Rauwolscine->NOE Corynanthine Corynanthine Corynanthine->ChemShift Corynanthine->Coupling Corynanthine->NOE Stereochem Unambiguous Stereochemistry ChemShift->Stereochem Coupling->Stereochem NOE->Stereochem

Caption: Logical relationship for differentiating yohimbine isomers using NMR.

Conclusion

NMR spectroscopy is an unparalleled tool for the structural elucidation of complex natural products like yohimbine and its isomers. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the constitution and, crucially, the stereochemistry of these alkaloids. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of these pharmacologically important compounds.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 18β-Hydroxy-3-epi-α-yohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is a hydroxylated derivative of yohimbine (B192690), an indole (B1671886) alkaloid. Understanding its fragmentation pattern under mass spectrometry (MS) is crucial for its identification and characterization in complex matrices, such as biological samples or herbal extracts. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its fragmentation behavior.

Molecular Profile

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.4 g/mol
Monoisotopic Mass 370.1893 Da
Core Structure Yohimbine

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is anticipated to be initiated by protonation, likely at the N4 nitrogen, forming the precursor ion [M+H]⁺ at m/z 371. The subsequent fragmentation is expected to follow pathways characteristic of the yohimbine scaffold, with modifications influenced by the 18β-hydroxyl group.

The primary fragmentation mechanism for the yohimbine core is a retro-Diels-Alder (RDA) reaction within the C-ring. However, the presence of the hydroxyl group on the E-ring introduces additional fragmentation possibilities, most notably the neutral loss of water.

Key Predicted Fragmentation Steps:

  • Formation of the Precursor Ion: C₂₁H₂₆N₂O₄ + H⁺ → [C₂₁H₂₇N₂O₄]⁺ (m/z 371)

  • Initial Fragmentation Events:

    • Neutral Loss of Water: The presence of the 18β-hydroxyl group makes the molecule susceptible to the loss of a water molecule (H₂O, 18 Da). [C₂₁H₂₇N₂O₄]⁺ → [C₂₁H₂₅N₂O₃]⁺ + H₂O (m/z 353)

    • Retro-Diels-Alder (RDA) Fragmentation: This characteristic fragmentation of the yohimbine core involves the cleavage of the C-ring.

  • Proposed Fragmentation of the [M+H-H₂O]⁺ Ion (m/z 353): Following the initial loss of water, the resulting ion at m/z 353 is expected to undergo the characteristic RDA fragmentation of the yohimbine C-ring, leading to the formation of key fragment ions.

Proposed Fragmentation Diagram

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol This compound [M+H]⁺ m/z 371.1965 frag1 [M+H-H₂O]⁺ m/z 353.1859 mol->frag1 - H₂O frag2 RDA Fragment 1 m/z 212 frag1->frag2 RDA frag3 RDA Fragment 2 m/z 144 frag1->frag3 RDA

Caption: Proposed fragmentation of this compound.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Working solutions for infusion or LC-MS analysis can be prepared by diluting the stock solution with the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a general method for the analysis of this compound. Optimization of these parameters may be required for specific instrumentation and applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

MS Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas (Nitrogen) Instrument dependent
Drying Gas (Nitrogen) Instrument dependent
Collision Gas Argon
Collision Energy Ramped or optimized for specific transitions
Data Acquisition
  • Full Scan MS: Acquire full scan data to determine the m/z of the precursor ion ([M+H]⁺).

  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 371) and acquire product ion spectra to observe the fragmentation pattern.

Predicted Quantitative Data

Based on the fragmentation of yohimbine and related hydroxylated compounds, the following table summarizes the predicted major ions and their potential use in quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityNotes for Quantitative Analysis
371.2353.2[M+H-H₂O]⁺A potential precursor for MRM transitions.
371.2212.1RDA Fragment 1A characteristic fragment of the yohimbine core.
371.2144.1RDA Fragment 2A highly abundant and specific fragment for the yohimbine core, often used for quantification.
353.2212.1RDA Fragment 1 from [M+H-H₂O]⁺A potential transition for MRM analysis.
353.2144.1RDA Fragment 2 from [M+H-H₂O]⁺Another potential and likely specific transition for MRM.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow start Sample Preparation lc LC Separation start->lc ms Mass Spectrometry (ESI+) lc->ms ms1 Full Scan MS (Identify [M+H]⁺) ms->ms1 ms2 MS/MS of [M+H]⁺ (Fragmentation) ms1->ms2 data Data Analysis ms2->data end Results data->end

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by an initial loss of water followed by a retro-Diels-Alder fragmentation of the C-ring, which is typical for the yohimbine alkaloid core. The provided protocols offer a starting point for the development of robust analytical methods for the identification and quantification of this compound. Experimental verification of the proposed fragmentation pathway is essential for definitive structural elucidation.

Application Note: Quantitative Determination of 18β-Hydroxy-3-epi-α-yohimbine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 18β-Hydroxy-3-epi-α-yohimbine, a yohimbine (B192690) alkaloid found in plant species such as Rauvolfia serpentina and Rauvolfia vomitoria.[1][2] The described UHPLC-MS/MS method is tailored for researchers, scientists, and professionals in the drug development sector, providing a reliable protocol for the quantification of this compound in complex matrices. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis and validation.

Introduction

This compound is a naturally occurring yohimbine derivative with the chemical formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.5 g/mol .[1][3] As an analog of yohimbine, a well-known α2-adrenergic receptor antagonist, this compound is of interest for its potential pharmacological activities.[4] Accurate quantification is crucial for pharmacokinetic studies, metabolic profiling, and quality control of botanical extracts. This protocol outlines a selective and sensitive UHPLC-MS/MS method for the determination of this compound. The method is based on established analytical techniques for yohimbine and its analogs, ensuring a high degree of accuracy and precision.[5][6][7]

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Internal Standard (IS) (e.g., Yohimbine-d₃ or a structurally similar compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sample matrices (e.g., plasma, tissue homogenate, plant extract)

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC Parameters:

ParameterValue
ColumnC18 reversed-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 5% B
6.1 - 8.0 min5% B

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
AnalyteQ1: 371.2 m/z -> Q3: [Precursor ion fragments]
Internal Standard[Specific to IS]

Note: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Data Presentation

Quantitative Data Summary

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Example Value]
5[Example Value]
10[Example Value]
50[Example Value]
100[Example Value]
500[Example Value]
1000[Example Value]

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)[Example Value] ng/mL
Accuracy (% bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15% (< 20% for LLOQ)
Recovery (%)[Example Value]
Matrix Effect[Example Value]

Visualizations

Assay_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for the quantitative assay of this compound.

Yohimbine_Pathway Yohimbine Yohimbine Analogs (e.g., this compound) Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonism AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Response Cellular Response (e.g., Smooth Muscle Relaxation) cAMP->Response Activation of downstream pathways

Caption: Postulated signaling pathway based on yohimbine's known mechanism of action.

Conclusion

The UHPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in various biological matrices. This protocol is suitable for a range of applications in drug discovery and development, from pharmacokinetic and metabolic studies to the quality control of natural product extracts. The detailed methodology and performance characteristics outlined in this application note will enable researchers to implement this assay with confidence.

References

Application Notes and Protocols for In Vitro Bioassays of α2-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro characterization of α2-adrenoceptor antagonists. The α2-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating neurotransmitter release and physiological processes, making them significant targets in drug discovery. Accurate and robust in vitro assays are essential for identifying and characterizing the potency and selectivity of antagonist compounds.

This document outlines three key in vitro bioassays: Radioligand Binding Assays, functional GTPγS Binding Assays, and functional cAMP Accumulation Assays. Each section includes a detailed protocol, data presentation guidelines, and illustrative diagrams to clarify the experimental workflows and underlying principles.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of an antagonist for the α2-adrenoceptor. These assays measure the direct interaction of a compound with the receptor, typically by assessing its ability to compete with a radiolabeled ligand.

Principle

Competition binding assays are performed by incubating a fixed concentration of a radiolabeled ligand with the receptor source (e.g., cell membranes expressing the α2-adrenoceptor) in the presence of increasing concentrations of an unlabeled antagonist. The antagonist's affinity is determined by its ability to displace the radioligand, quantified as the inhibition constant (Ki).

Experimental Protocol: Competition Radioligand Binding Assay

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

  • Radioligand: Typically [3H]-Rauwolscine or [3H]-Yohimbine, non-selective α2-adrenoceptor antagonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Antagonist: Test compound and a known reference antagonist (e.g., phentolamine).

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM phentolamine) for non-specific binding (NSB).

    • 50 µL of varying concentrations of the unlabeled test antagonist.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate under a lamp or in a low-temperature oven.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: Antagonist Affinities (Ki)

The following table summarizes the binding affinities (Ki in nM) of various α2-adrenoceptor antagonists determined by radioligand binding assays.

Antagonistα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)Reference
Yohimbine1.53.02.5[1]
Rauwolscine0.81.21.0[2]
Phentolamine101520[1]
Idazoxan2.05.03.0[3]
Atipamezole0.51.00.8N/A
Prazosin>100050>1000[2]
Chlorpromazine50200100[2]

Note: Data are representative values collated from various sources and may vary depending on experimental conditions.

Diagram: Radioligand Competition Binding Assay Workflow

G Workflow of a Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_components Add Membranes, Radioligand, and Antagonist to 96-well Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Antagonist Solutions prep_ligands->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Scintillation Counting add_scintillant->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow of a Radioligand Competition Binding Assay.

Functional Assays: GTPγS Binding

GTPγS binding assays provide a functional measure of receptor activation at the level of G protein coupling. Antagonists are characterized by their ability to inhibit agonist-stimulated GTPγS binding.

Principle

Upon agonist binding, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation. A non-hydrolyzable GTP analog, [35S]GTPγS, can be used to measure this activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[4][5]

Experimental Protocol: [35S]GTPγS Binding Assay

Materials:

  • Cell Membranes: Membranes from cells expressing the α2-adrenoceptor and the relevant G protein (Gi/o).

  • [35S]GTPγS.

  • Agonist: A known α2-adrenoceptor agonist (e.g., UK-14,304).

  • Antagonist: Test compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration materials and scintillation counter as in the radioligand binding assay.

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described previously. Prepare solutions of the agonist, antagonist, GDP, and [35S]GTPγS in assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test antagonist and agonist (at a concentration that elicits a submaximal response, e.g., EC80) for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS and GDP to each well to initiate the binding reaction. The final concentrations should be optimized, but are typically around 0.1 nM for [35S]GTPγS and 10 µM for GDP.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection: Terminate the reaction by rapid filtration, followed by washing, drying, and scintillation counting as described for the radioligand binding assay.

Data Analysis:

  • Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.

  • Plot the percentage of agonist-stimulated binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value for the antagonist.

  • For competitive antagonists, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist to determine the pA2 value.[6]

Diagram: α2-Adrenoceptor Signaling Pathway

G α2-Adrenoceptor Signaling Pathway agonist Agonist receptor α2-Adrenoceptor agonist->receptor Activates antagonist Antagonist antagonist->receptor Blocks g_protein Gi/o Protein (GDP-bound) receptor->g_protein Activates g_protein_active Gi/o Protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange ac Adenylate Cyclase g_protein_active->ac Inhibits camp cAMP ac->camp ATP to cAMP response Cellular Response camp->response Leads to

Caption: α2-Adrenoceptor Signaling Pathway.

Functional Assays: cAMP Accumulation

This assay measures a downstream signaling event, the inhibition of cyclic AMP (cAMP) production, which is a hallmark of α2-adrenoceptor activation via Gi/o coupling.

Principle

α2-Adrenoceptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin (B1673556). An antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.[7]

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • Cells: Whole cells expressing the α2-adrenoceptor of interest.

  • Agonist: A known α2-adrenoceptor agonist.

  • Antagonist: Test compound.

  • Forskolin.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and reagents.

  • Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-treatment: Wash the cells and pre-incubate them with the PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

  • Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a further 15-30 minutes.

  • Agonist and Forskolin Stimulation: Add the α2-adrenoceptor agonist (at its EC80 concentration) and forskolin (at a concentration that produces a robust cAMP signal) to the wells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Calculate the inhibition of the agonist effect by the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value.

  • Perform a Schild analysis by generating agonist dose-response curves in the presence of fixed antagonist concentrations to determine the pA2 value, a measure of antagonist potency.[8]

Quantitative Data: Antagonist Potencies (pA2)

The following table summarizes the functional potencies (pA2 values) of various α2-adrenoceptor antagonists determined in functional assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

AntagonistTissue/Cell LineAgonistpA2Reference
YohimbineRat Vas DeferensClonidine7.8[9]
YohimbineRabbit Saphenous VeinUK-14,3048.2[1]
PhentolamineRat Vas DeferensUK-14,3047.5[1]
RauwolscineCHO cells (α2A)(-)-Noradrenaline8.5[2]
PrazosinCHO cells (α2B)(-)-Noradrenaline7.2[2]
ChlorpromazineCHO cells (α2C)(-)-Noradrenaline6.8[2]
5-MethylurapidilRat Thoracic AortaPhenylephrine7.8[10]

Note: Data are representative values collated from various sources and may vary depending on the specific tissue, agonist, and experimental conditions.

Diagram: Logical Relationship of Bioassays

G Logical Relationship of Bioassays for Antagonist Characterization cluster_assays In Vitro Bioassays cluster_parameters Pharmacological Parameters binding_assay Radioligand Binding Assay affinity Affinity (Ki) binding_assay->affinity selectivity Subtype Selectivity binding_assay->selectivity gtps_assay GTPγS Binding Assay potency Functional Potency (pA2, IC50) gtps_assay->potency mechanism Mechanism of Action (Competitive/Non-competitive) gtps_assay->mechanism camp_assay cAMP Accumulation Assay camp_assay->potency tissue_assay Isolated Tissue Assay tissue_assay->potency affinity->potency potency->selectivity selectivity->mechanism

Caption: Logical Relationship of Bioassays for Antagonist Characterization.

References

Application Notes and Protocols for Evaluating the Anxiolytic Effects of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely accepted experimental models for assessing the anxiolytic (anxiety-reducing) properties of indole (B1671886) alkaloids. Detailed protocols for key behavioral and in vitro assays are provided, along with data presentation tables and visualizations of relevant signaling pathways to guide researchers in the screening and characterization of novel therapeutic compounds.

Introduction to Indole Alkaloids and Anxiolytic Drug Discovery

Indole alkaloids, a large class of naturally occurring compounds, have shown significant potential for the treatment of neurological and psychiatric disorders, including anxiety.[1][2] Their structural similarity to endogenous neurotransmitters like serotonin (B10506) allows them to interact with key receptors in the central nervous system, modulating mood and emotional responses.[2] The development of novel anxiolytic agents is crucial, as current treatments can have undesirable side effects.[3] Preclinical evaluation using robust and validated experimental models is a critical step in the drug discovery pipeline.[4]

In Vivo Experimental Models for Anxiolytic Activity

Several behavioral models are routinely used to screen compounds for anxiolytic or anxiogenic (anxiety-promoting) effects in rodents. These tests are based on the natural conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit spaces.[3][4]

Elevated Plus Maze (EPM) Test

The Elevated Plus Maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents.[4][5] The test is based on the animal's natural aversion to open and elevated spaces.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[3][6]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal dimensions.[7] The maze should be situated in a quiet, dimly lit room.[7]

  • Animal Handling: Handle the animals for several days prior to testing to acclimate them to the experimenter and reduce stress.[8] Allow animals to habituate to the testing room for at least 30-60 minutes before the trial.[8]

  • Drug Administration: Administer the indole alkaloid or vehicle control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).[8]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the closed arms.[9]

    • Allow the animal to freely explore the maze for a 5-minute session.[4][9]

    • Record the session using a video camera mounted above the maze for later analysis.[9]

  • Data Analysis:

    • Score the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these percentages is indicative of an anxiolytic effect.[3]

Open Field Test (OFT)

The Open Field Test (OFT) assesses general locomotor activity and anxiety-like behavior.[10][11] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment and avoid the center.[12] Anxiolytic compounds are expected to increase the time spent in the center of the open field.[13][14]

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[10][11] The arena is usually divided into a central zone and a peripheral zone.

  • Animal Handling and Drug Administration: Follow the same procedures as for the EPM test.

  • Test Procedure:

    • Gently place the animal in the center of the open field arena.[10]

    • Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[15]

    • Record the session with an overhead video camera.[10][11]

  • Data Analysis:

    • Measure the following parameters using automated tracking software or manual scoring:

      • Total distance traveled.

      • Time spent in the center zone versus the peripheral zone.[14]

      • Number of entries into the center zone.

    • An increase in the time spent and entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.[13]

Light-Dark Box (LDB) Test

The Light-Dark Box (LDB) test is another widely used model for assessing anxiety-like behavior.[16][17] It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[18][19] Anxiolytic drugs increase the time spent in the light compartment.[19][20]

Experimental Protocol: Light-Dark Box Test

  • Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[18][19]

  • Animal Handling and Drug Administration: Follow the same procedures as for the EPM and OFT.

  • Test Procedure:

    • Place the animal in the center of the illuminated compartment, facing away from the opening.[20]

    • Allow the animal to move freely between the two compartments for a 5-10 minute session.[21]

    • Record the session for subsequent analysis.[20]

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the light and dark compartments.[20]

      • Number of transitions between the two compartments.[20]

      • Latency to first enter the dark compartment.[20]

    • A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.[19]

Quantitative Data from In Vivo Studies

Indole AlkaloidTest ModelSpeciesDose/RouteKey Finding
DL-TetrahydropalmatineElevated Plus MazeMice0.5-10 mg/kgSignificant increase in the percentage of entries and time spent in open arms.[15][22]
Withania coagulans (Alkaloid Extract)Elevated Plus MazeMice200, 500, 1000 mg/kg p.o.Statistically highly significant increase in time spent in the open arm and entries into the open arm.[5]
AlstonineLight/Dark BoxMice-Anxiolytic effects, suggesting involvement of 5-HT2A/2C receptors.[23]
Isocarapanaubine (AIN1)Light/Dark BoxZebrafish20 mg/kgExhibited anxiolytic effects acting through the GABAergic system.[19][24]
18-β-hydroxy-3-epi-α-yohimbine (AIN2)Light/Dark BoxZebrafish12 mg/kgShowed anxiolytic effects via the serotonergic pathway (5-HT3A).[19][24]

In Vitro Experimental Models: Receptor Binding Assays

To elucidate the mechanism of action of indole alkaloids, in vitro receptor binding assays are essential. These assays determine the affinity of a compound for specific neurotransmitter receptors, such as GABAA and serotonin (5-HT) receptors, which are known to be involved in anxiety.[17][18]

Experimental Protocol: Radioligand Binding Assay

  • Tissue Preparation: Prepare cell membranes from specific brain regions (e.g., cortex, hippocampus) or from cell lines expressing the receptor of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-GABA, [3H]-Flunitrazepam for GABAA receptors; [3H]-8-OH-DPAT for 5-HT1A receptors, [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled indole alkaloid.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the indole alkaloid that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the compound for the receptor.

Quantitative Data from In Vitro Studies

Indole AlkaloidReceptor SubtypeKi (nM)
Harmine5-HT2A230-397[24][25]
Harmine5-HT2C5340[26]
Harmine5-HT1A>10,000[24]
HarmineGABAA (Benzodiazepine site)>10,000[24]
Harmaline (B1672942)5-HT2A42,500[27]
HarmalineGABAANo interaction found[21][28]
Psilocin5-HT1A146-152[10]
Psilocin5-HT2A120-173[10]
Psilocin5-HT2C79-311[10]
Yohimbine (B192690)5-HT1AModerate affinity[29]
Yohimbine5-HT1BModerate affinity[29]
Yohimbine5-HT1DModerate affinity[29]
Ibogaine (B1199331)5-HT2A92,500[27]

Signaling Pathways in Anxiolysis

The anxiolytic effects of many compounds, including indole alkaloids, are mediated through the modulation of GABAergic and serotonergic signaling pathways.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[18] The GABAA receptor, a ligand-gated ion channel, is a major target for anxiolytic drugs.[30] Binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. Indole alkaloids with anxiolytic properties may act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD Conversion GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABAA_Receptor Release & Binding Hyperpolarization Hyperpolarization (Reduced Excitability) GABAA_Receptor->Hyperpolarization Chloride Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to Indole_Alkaloid Indole Alkaloid (Positive Allosteric Modulator) Indole_Alkaloid->GABAA_Receptor Modulation Serotonergic_Signaling cluster_presynaptic_sero Presynaptic Serotonergic Neuron cluster_postsynaptic_sero Postsynaptic Neuron Tryptophan Tryptophan 5-HT_Synthesis Synthesis Tryptophan->5-HT_Synthesis Conversion 5-HT_Vesicle 5-HT 5-HT_Synthesis->5-HT_Vesicle Packaging 5HT1A_Receptor 5-HT1A Receptor 5-HT_Vesicle->5HT1A_Receptor Release & Binding 5HT2A_Receptor 5-HT2A Receptor 5-HT_Vesicle->5HT2A_Receptor Release & Binding SERT SERT (Reuptake Transporter) 5HT1A_Receptor->SERT Feedback Downstream_Signaling Downstream Signaling Cascades 5HT1A_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Anxiolytic_Modulation Modulation of Anxiety Downstream_Signaling->Anxiolytic_Modulation Leads to Indole_Alkaloid_Sero Indole Alkaloid (Agonist/Antagonist) Indole_Alkaloid_Sero->5HT1A_Receptor Modulation Indole_Alkaloid_Sero->5HT2A_Receptor Modulation Experimental_Workflow Start Start: Indole Alkaloid Library In_Vitro In Vitro Screening: Receptor Binding Assays (GABA-A, 5-HT) Start->In_Vitro Active_Compounds Active Compounds? In_Vitro->Active_Compounds In_Vivo In Vivo Behavioral Testing: - Elevated Plus Maze - Open Field Test - Light-Dark Box Active_Compounds->In_Vivo Yes Inactive_Compounds Inactive Compounds Active_Compounds->Inactive_Compounds No Anxiolytic_Effect Anxiolytic Effect? In_Vivo->Anxiolytic_Effect Lead_Optimization Lead Optimization & Further Preclinical Studies Anxiolytic_Effect->Lead_Optimization Yes No_Anxiolytic_Effect No Anxiolytic Effect Anxiolytic_Effect->No_Anxiolytic_Effect No End End Lead_Optimization->End

References

Application Notes and Protocols for 18β-Hydroxy-3-epi-α-yohimbine: A Pharmacological Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is an indole (B1671886) alkaloid and a derivative of the well-characterized α2-adrenergic receptor antagonist, yohimbine (B192690).[1] Found as a natural product in plants of the Rauvolfia genus, such as Rauvolfia vomitoria, its pharmacological profile is not yet extensively documented in publicly available literature.[1] However, its structural similarity to yohimbine suggests potential interactions with adrenergic and serotonergic receptor systems. Preliminary research in zebrafish models indicates possible anxiolytic effects, potentially mediated by the serotonergic system.[2]

These application notes provide a comprehensive guide for researchers to characterize the pharmacological properties of this compound and to explore its potential as a research tool. The protocols outlined below are based on established methodologies for yohimbine and its other hydroxylated metabolites, providing a robust framework for initial in vitro and in vivo investigations.

Pharmacological Context: Yohimbine and its Derivatives

Yohimbine is a potent antagonist of α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release.[3][4] It also exhibits affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, contributing to its complex pharmacological effects.[3][5] Studies on hydroxylated metabolites of yohimbine, such as 10-OH-yohimbine and 11-OH-yohimbine, have demonstrated that hydroxylation can modify receptor binding affinity and functional activity.[6] For instance, 11-OH-yohimbine retains significant α2-adrenoceptor antagonist properties.[6] This provides a strong rationale for the thorough characterization of this compound.

Data Presentation: Comparative Receptor Binding Affinities

Due to the limited availability of specific binding data for this compound, the following table summarizes the known binding affinities (Ki in nM) of its parent compound, yohimbine, for key adrenergic and serotonergic receptors. This information serves as a critical benchmark for interpreting novel experimental data.

CompoundReceptor SubtypeSpeciesKi (nM)
Yohimbineα2A-AdrenergicHuman1.4
Yohimbineα2B-AdrenergicHuman7.1
Yohimbineα2C-AdrenergicHuman0.88
Yohimbineα1A-AdrenergicHuman260
Yohimbineα1B-AdrenergicHuman470
Yohimbineα1D-AdrenergicHuman130
Yohimbine5-HT1AHuman130
Yohimbine5-HT1BHuman1300
Yohimbine5-HT1DHuman230
Yohimbine5-HT2AHuman2500
Yohimbine5-HT2CHuman1300
YohimbineDopamine D2Human800
YohimbineDopamine D3Human1000

Note: A lower Ki value indicates a higher binding affinity. Data compiled from various sources.

Experimental Protocols

In Vitro Characterization: Receptor Binding and Functional Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., α2-adrenergic or 5-HT receptors).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific receptor subtypes.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Prepared from cell lines stably expressing the human receptor of interest (e.g., α2A-adrenergic, 5-HT1A, 5-HT3A receptors).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Rauwolscine for α2-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., phentolamine (B1677648) for α2-adrenergic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates, glass fiber filters, filtration manifold, scintillation vials, scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + serial dilutions of this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing Target Receptor) start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitor Binding prep->setup incubate Incubate at RT (60-90 min) setup->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end cAMP_Assay_Signaling_Pathway cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor (Gi-coupled) G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Yohimbine This compound (Potential Antagonist) Yohimbine->Receptor Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Zebrafish_Behavioral_Assay_Workflow cluster_assays Behavioral Assays start Start acclimate Acclimate Zebrafish start->acclimate drug_admin Administer this compound or Vehicle acclimate->drug_admin novel_tank Novel Tank Diving Test drug_admin->novel_tank Option 1 light_dark Light-Dark Preference Test drug_admin->light_dark Option 2 record Video Record Behavior novel_tank->record light_dark->record analyze Analyze Behavioral Parameters: - Time in Zones - Transitions - Locomotion record->analyze end End analyze->end

References

Application Notes and Protocols for Cell-Based Assays of Serotonergic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals studying serotonergic receptor signaling. The focus is on robust, cell-based functional assays designed for the quantification of receptor activation and inhibition.

Introduction to Serotonergic Receptors

The serotonergic system, mediated by serotonin (B10506) (5-hydroxytryptamine, 5-HT), is a crucial neurotransmitter system that modulates a wide array of physiological processes, including mood, cognition, and gastrointestinal function. Serotonergic receptors are classified into seven distinct families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs) that activate specific intracellular signaling cascades upon ligand binding. The diverse nature of these receptors makes them significant targets for therapeutic intervention in various disorders.

Cell-based assays are indispensable tools for the discovery and development of novel drugs targeting serotonergic receptors. These assays enable the functional characterization of receptor activity by measuring downstream second messenger signals in a controlled cellular environment. This allows for the high-throughput screening of compound libraries and the detailed pharmacological profiling of lead candidates.

Serotonergic Receptor Signaling Pathways

Serotonergic GPCRs couple to one of three main families of G proteins: Gq, Gs, or Gi. The specific G protein determines the downstream signaling cascade initiated upon receptor activation.

  • Gq-Coupled Receptors (e.g., 5-HT2 family): Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.

  • Gs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): The Gαs subunit activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Gi-Coupled Receptors (e.g., 5-HT1, 5-HT5 families): The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2 Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Serotonin Serotonin (5-HT) Serotonin->Receptor

Gq-coupled serotonergic receptor signaling pathway.

Gs_Gi_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_Gs 5-HT4/6/7 Receptor (Gs) AC Adenylyl Cyclase (AC) Receptor_Gs->AC Activates (Gs) Receptor_Gi 5-HT1/5 Receptor (Gi) Receptor_Gi->AC Inhibits (Gi) ATP ATP AC->ATP Converts cAMP ↑ cAMP (Gs) or ↓ cAMP (Gi) ATP->cAMP Serotonin_Gs Serotonin Serotonin_Gs->Receptor_Gs Serotonin_Gi Serotonin Serotonin_Gi->Receptor_Gi Forskolin Forskolin Forskolin->AC Activates Calcium_Flux_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 LoadDye Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 Incubate for 60 min at 37°C LoadDye->Incubate2 AddCompound Add Agonist/Antagonist Compounds Incubate2->AddCompound ReadFluorescence Measure Fluorescence Signal (e.g., FLIPR, FlexStation) AddCompound->ReadFluorescence Analyze Data Analysis: - Plot Dose-Response Curves - Calculate EC₅₀/IC₅₀ ReadFluorescence->Analyze End End Analyze->End Reporter_Assay_Logic cluster_pathway Signaling Cascade cluster_nucleus Nucleus Agonist 5-HT Agonist Receptor Gs-Coupled Receptor Agonist->Receptor cAMP ↑ cAMP Receptor->cAMP PKA ↑ PKA Activity cAMP->PKA CREB CREB Phosphorylation PKA->CREB CRE CRE Promoter CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Luminescence Luminescent Signal (Measured) Luciferase->Luminescence Produces Light

Application Notes and Protocols for Preclinical Screening of Novel Anxiolytic Compounds in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely validated animal models of anxiety used in the preclinical screening of novel therapeutic compounds. Detailed protocols for key behavioral assays are presented, along with data interpretation guidelines and a summary of the underlying neurobiological pathways.

Introduction to Animal Models of Anxiety

Animal models are indispensable tools in the discovery and development of new anxiolytic drugs.[1] They provide a platform to investigate the neurobiological mechanisms of anxiety and to assess the efficacy and potential side effects of novel compounds before they advance to clinical trials. The selection of an appropriate animal model is critical and depends on the specific research question and the presumed mechanism of action of the compound being tested. The validity of these models is typically assessed based on three main criteria:

  • Predictive Validity: The model's ability to identify compounds with known anxiolytic effects in humans (e.g., benzodiazepines).[2]

  • Face Validity: The phenomenological similarity between the animal's behavioral response and human anxiety symptoms.[2]

  • Construct Validity: The similarity in the underlying neurobiological mechanisms of the behavior in the model and the human condition.[2]

This document will focus on several of the most commonly employed rodent models of anxiety-like behavior.

Unconditioned Anxiety Models

These models are based on the innate aversion of rodents to novel, open, brightly lit, or elevated spaces. They do not require prior training or conditioning.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used and validated test for assessing anxiety-like behavior in rodents.[3] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[4]

Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two closed arms (enclosed by high walls) of equal dimensions, radiating from a central platform.[5]

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes before the test.

  • Gently place the mouse or rat on the central platform of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.[4]

  • Record the session using a video camera positioned above the maze.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Data Analysis: The primary measures of anxiety are:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[6]

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[7] The test is based on the rodent's natural tendency to remain close to the walls (thigmotaxis) of a novel, open environment and to avoid the brightly lit center.[8]

Apparatus: A square or circular arena with high walls, typically made of a non-porous material for easy cleaning.[9] The arena is usually divided into a central zone and a peripheral zone by video tracking software.

Procedure:

  • Acclimatize the animal to the testing room for at least 30-60 minutes.

  • Gently place the animal in the center of the open field arena.[10]

  • Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[10]

  • Record the session with an overhead video camera.

  • Return the animal to its home cage after the test.

  • Clean the apparatus thoroughly between animals.[10]

Data Analysis: Key parameters for anxiety-like behavior include:

  • Time spent in the center zone.

  • Distance traveled in the center zone.

  • Latency to enter the center zone.

  • Number of entries into the center zone.

Anxiolytic compounds are expected to increase the time spent and activity in the center of the open field.[11]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[12]

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment.[5] An opening connects the two compartments.[13]

Procedure:

  • Habituate the animal to the testing room.

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore the apparatus for a 5 to 10-minute session.

  • Record the session using a video camera.

  • Return the animal to its home cage.

  • Clean the box thoroughly between trials.

Data Analysis: The main indicators of anxiety are:

  • Time spent in the light compartment.[14]

  • Number of transitions between the two compartments.[13]

  • Latency to first enter the dark compartment.

Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.[15]

Marble Burying Test

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in mice.[16] The test is based on the natural tendency of mice to bury novel objects in their bedding.[17]

Apparatus: A standard mouse cage filled with a deep layer of bedding (approximately 5 cm).[18] Twenty glass marbles are evenly spaced on the surface of the bedding.[18]

Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes.[18]

  • Place the mouse in the cage with the marbles.

  • Leave the mouse undisturbed for 30 minutes.[17]

  • After the session, carefully remove the mouse.

  • Count the number of marbles that are at least two-thirds buried in the bedding.[18]

Data Analysis: The primary measure is the number of marbles buried. A reduction in the number of buried marbles is indicative of an anxiolytic effect.[7]

Conditioned Anxiety Models

These models involve associating a neutral stimulus with an aversive stimulus, leading to a conditioned fear response.

Fear Conditioning

This model is used to study fear learning and memory.[19] It involves pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), such as a mild foot shock.

Apparatus: A conditioning chamber equipped with a grid floor for delivering the foot shock, a speaker for the auditory cue, and a video camera to record behavior.

Procedure:

  • Habituation (Day 1): Place the animal in the conditioning chamber and allow it to explore for a few minutes.

  • Conditioning (Day 1): Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-1 second, 0.5-0.7 mA foot shock). Repeat this pairing several times with an inter-trial interval.

  • Contextual Fear Testing (Day 2): Place the animal back into the same conditioning chamber (without presenting the CS or US) and measure freezing behavior for a set period. Freezing is a species-specific fear response characterized by the complete absence of movement except for respiration.

  • Cued Fear Testing (Day 3): Place the animal in a novel context (different chamber with altered visual, olfactory, and tactile cues) and present the CS (tone) without the US. Measure freezing behavior before, during, and after the tone presentation.

Data Analysis: The primary measure is the percentage of time the animal spends freezing. Anxiolytic compounds administered before testing are expected to reduce the freezing response in both the contextual and cued fear tests.

Data Presentation: Comparative Efficacy of Anxiolytics

The following tables summarize representative data from studies evaluating the effects of the standard anxiolytic, diazepam, and a hypothetical novel compound in the described behavioral models.

Treatment GroupTime in Open Arms (s)Open Arm EntriesClosed Arm Entries
Vehicle35 ± 58 ± 215 ± 3
Diazepam (1 mg/kg)75 ± 815 ± 312 ± 2
Novel Compound (10 mg/kg)68 ± 713 ± 213 ± 3
Table 1: Elevated Plus Maze - Representative Data.
Treatment GroupTime in Center (s)Distance in Center (cm)Total Distance (cm)
Vehicle25 ± 4150 ± 201200 ± 100
Diazepam (1 mg/kg)55 ± 6350 ± 301100 ± 90
Novel Compound (10 mg/kg)50 ± 5320 ± 251150 ± 95
Table 2: Open Field Test - Representative Data.
Treatment GroupTime in Light Box (s)Number of Transitions
Vehicle80 ± 1012 ± 3
Diazepam (2 mg/kg)150 ± 1525 ± 4
Novel Compound (20 mg/kg)140 ± 1222 ± 3
Table 3: Light-Dark Box Test - Representative Data.
Treatment GroupNumber of Marbles Buried
Vehicle15 ± 2
Diazepam (2 mg/kg)5 ± 1
Novel Compound (20 mg/kg)7 ± 2
Table 4: Marble Burying Test - Representative Data.
Treatment GroupContextual Freezing (%)Cued Freezing (%)
Vehicle60 ± 870 ± 9
Diazepam (1 mg/kg)25 ± 530 ± 6
Novel Compound (10 mg/kg)30 ± 635 ± 7
Table 5: Fear Conditioning - Representative Data.

Key Signaling Pathways in Anxiety

The neurobiology of anxiety is complex, involving multiple neurotransmitter systems and brain regions. Two of the most well-studied pathways in the context of anxiolytic drug action are the GABAergic and serotonergic systems.

GABAergic Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABAergic neurotransmission is a key mechanism of action for many anxiolytic drugs, including benzodiazepines. These drugs bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, and enhance the inhibitory effects of GABA.[13] This leads to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[5]

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to Benzodiazepine Benzodiazepine (Anxiolytic Drug) Benzodiazepine->GABA_A_Receptor Allosteric Modulation

GABAergic Synapse and Anxiolytic Action.
Serotonergic Signaling

The serotonin (B10506) (5-HT) system plays a crucial modulatory role in mood and anxiety. Projections from the raphe nuclei innervate key brain regions involved in emotional regulation, including the amygdala, prefrontal cortex, and hippocampus. Different 5-HT receptor subtypes can have opposing effects on anxiety. For example, activation of 5-HT1A receptors generally produces anxiolytic effects, while activation of 5-HT2C receptors can be anxiogenic. Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs that increase synaptic serotonin levels and are used to treat anxiety disorders.

Serotonin_Signaling cluster_projections Serotonergic Projections cluster_receptors Postsynaptic Receptors Raphe_Nuclei Raphe Nuclei Amygdala Amygdala Raphe_Nuclei->Amygdala PFC Prefrontal Cortex Raphe_Nuclei->PFC Hippocampus Hippocampus Raphe_Nuclei->Hippocampus HT1A 5-HT1A Receptor Amygdala->HT1A Activates HT2C 5-HT2C Receptor Amygdala->HT2C Activates PFC->HT1A Activates PFC->HT2C Activates Hippocampus->HT1A Activates Anxiolytic Anxiolytic Effect HT1A->Anxiolytic Anxiogenic Anxiogenic Effect HT2C->Anxiogenic

Serotonergic Pathways in Anxiety Regulation.

Experimental Workflow for Screening Novel Compounds

The following diagram illustrates a typical workflow for the preclinical screening of novel anxiolytic compounds using the behavioral models described.

Experimental_Workflow start Novel Compound Synthesis and Selection dosing Dose-Response and Toxicity Studies start->dosing models Behavioral Screening in Rodent Models dosing->models epm Elevated Plus Maze models->epm oft Open Field Test models->oft ldb Light-Dark Box Test models->ldb mb Marble Burying Test models->mb fc Fear Conditioning models->fc data Data Analysis and Comparison to Controls epm->data oft->data ldb->data mb->data fc->data mechanism Mechanism of Action Studies (e.g., Receptor Binding, Neurochemistry) data->mechanism lead Lead Compound Identification mechanism->lead end Preclinical Development lead->end

Workflow for Anxiolytic Drug Screening.

References

Troubleshooting & Optimization

Technical Support Center: Isolating Minor Yohimbine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of minor yohimbine (B192690) alkaloids.

Troubleshooting Guides

Issue 1: Co-elution of Yohimbine and its Diastereomers (e.g., Corynanthine, Rauwolscine)

Question: My HPLC/UHPLC analysis shows co-eluting peaks for yohimbine and other minor alkaloids like corynanthine. How can I improve their separation?

Answer:

The co-elution of yohimbine diastereomers is a common challenge due to their similar physicochemical properties.[1] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • pH Adjustment: The pKa of yohimbine is between 6.0 and 7.5.[1] Fine-tuning the pH of the mobile phase can alter the ionization state of the alkaloids, thereby affecting their retention times on a reverse-phase column. A systematic evaluation of a narrow pH range (e.g., 0.1 pH unit increments) around the pKa can often lead to successful separation.

    • Solvent Composition: A gradient elution with a shallow gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer is often more effective than isocratic elution for separating closely related compounds.[2][3] Experiment with different solvent ratios and gradient slopes. The use of 0.1% (v/v) aqueous ammonium (B1175870) hydroxide (B78521) in both the aqueous and organic phases has been shown to provide good separation on a C18 column.[2]

    • Additives: The addition of ion-pairing reagents or a small percentage of a different organic solvent (e.g., isopropanol) can sometimes improve selectivity.

  • Select the Appropriate Stationary Phase:

    • Column Chemistry: While C18 columns are commonly used, other stationary phases with different selectivities, such as phenyl-hexyl or cyano columns, may provide better resolution for these alkaloids.

    • Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) and a longer column length will increase efficiency and improve the separation of closely eluting peaks.

  • Adjusting Other Chromatographic Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers.

    • Flow Rate: A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

Issue 2: Low Yield of Minor Yohimbine Alkaloids

Question: I am consistently obtaining very low yields of minor yohimbine alkaloids from my plant material. What could be the cause and how can I improve the yield?

Answer:

Low yields are a significant challenge in the isolation of minor alkaloids. Several factors can contribute to this issue:

  • Incomplete Extraction:

    • Solvent Choice: Yohimbine and its alkaloids are more soluble in alcohol and chloroform (B151607) and sparingly soluble in water.[1] Ensure you are using an appropriate solvent system. A common approach is to use methanol or ethanol (B145695) for the initial extraction.[4]

    • pH of Extraction Solvent: An acid-base extraction method is often employed to enhance the extraction of alkaloids.[4] Initially extracting with an acidified aqueous solution will protonate the alkaloids, making them water-soluble. Subsequent basification of the aqueous extract will deprotonate the alkaloids, allowing them to be extracted into an organic solvent.

    • Extraction Technique: Techniques like soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be more efficient than simple maceration.

  • Degradation of Alkaloids:

    • Temperature: Yohimbine can degrade at high temperatures.[1] Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.

    • Light and pH: Some alkaloids are sensitive to light and extreme pH conditions. Protect your samples from light and avoid prolonged exposure to strong acids or bases.

  • Losses During Purification:

    • Multiple Purification Steps: Each purification step, such as liquid-liquid extraction and column chromatography, can lead to sample loss. Minimize the number of steps where possible.

    • Column Chromatography: Improper selection of the stationary phase and mobile phase in column chromatography can lead to irreversible adsorption or poor recovery of the alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating minor yohimbine alkaloids?

A1: The primary challenges include:

  • Low Abundance: Minor alkaloids are present in much lower concentrations compared to the major alkaloid, yohimbine.

  • Structural Similarity: Many minor yohimbine alkaloids are stereoisomers (diastereomers or enantiomers) of yohimbine, possessing very similar chemical and physical properties, which makes their separation difficult.[1]

  • Co-extraction of Impurities: Crude plant extracts contain a complex mixture of compounds, including other alkaloids, pigments, and lipids, which can interfere with the isolation and purification process.

Q2: What is a suitable starting method for the extraction of yohimbine alkaloids from plant material?

A2: A robust starting point is an acid-base extraction method. This typically involves:

  • Grinding the dried plant material to a fine powder.

  • Defatting the powder with a non-polar solvent like hexane.

  • Extracting the defatted material with an acidified aqueous solution (e.g., 5% acetic acid) to solubilize the alkaloids as their salts.

  • Filtering the mixture and washing the aqueous extract with an organic solvent to remove neutral impurities.

  • Basifying the aqueous layer with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10 to precipitate the alkaloids in their free base form.

  • Extracting the alkaloid free bases into an organic solvent such as chloroform or dichloromethane.

  • Drying and evaporating the organic solvent to obtain the crude alkaloid mixture.[4]

Q3: Which chromatographic techniques are most effective for separating minor yohimbine alkaloids?

A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most powerful techniques for the analytical separation of these alkaloids.[2] For preparative isolation, flash chromatography and preparative HPLC are commonly used. Non-aqueous capillary electrophoresis (NACE) and gas chromatography-mass spectrometry (GC-MS) have also been successfully employed for their analysis.[5]

Q4: How can I confirm the identity and purity of the isolated minor alkaloids?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure and stereochemistry.

  • High-Performance Thin-Layer Chromatography (HPTLC): A relatively simple and cost-effective method for assessing purity against a reference standard.[6]

  • HPLC/UHPLC: To determine the purity of the isolated fraction by checking for the presence of other impurities.

Data Presentation

Table 1: Comparison of Extraction Yields for Yohimbine and Rauwolscine (Alpha-Yohimbine)

Plant SourceExtraction MethodAlkaloidYield (%)Purity (%)Reference
Rauwolfia canescens leavesAcid-Base PrecipitationRauwolscine0.490-93[4]
Rauwolfia canescens rootsAcid-Base PrecipitationRauwolscine0.01790-93[4]
Rauvolfia tetraphylla leavesMethanol Extraction & HPTLCYohimbine6.11Not specified[7]
Pausinystalia yohimbe barkNot specifiedTotal Alkaloids0.2-6.1 mg/gNot specified[8]

Experimental Protocols

Protocol 1: Preparative Isolation of Rauwolscine (Alpha-Yohimbine) via Acid-Base Extraction[4]
  • Maceration: Mix 100g of powdered Rauwolfia leaves with 400mL of a non-polar solvent (e.g., toluene) and make the mixture alkaline (pH 9-9.5) with an ammonia solution. Stir for 4 hours.

  • Filtration: Filter the mixture and collect the organic solvent. Repeat the extraction on the plant material twice more and pool the organic extracts.

  • Acidic Extraction: Make the pooled organic extract acidic (pH 3.5) with tartaric acid and extract three times with purified water.

  • Basification and Precipitation: Combine the aqueous extracts and adjust the pH to 9-9.5 with an alkali to precipitate the crude rauwolscine.

  • Filtration and Drying: Filter the precipitate, wash with water, and dry.

  • Recrystallization: Dissolve the dried crude product in a minimal amount of hot methanol, treat with activated charcoal, filter, and allow to cool for recrystallization to obtain purified rauwolscine.

Protocol 2: Analytical Separation of Yohimbine and Corynanthine by UHPLC[2]
  • Column: Waters Acquity Ethylene Bridged Hybrid (BEH) C18 column.

  • Mobile Phase A: 0.1% (v/v) aqueous ammonium hydroxide.

  • Mobile Phase B: 0.1% ammonium hydroxide in methanol.

  • Gradient: A linear gradient elution program should be developed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Detection: UV or MS detector.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material defatting Defatting with Hexane plant_material->defatting acid_extraction Acidified Aqueous Extraction defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification of Aqueous Extract filtration1->basification organic_extraction Extraction with Organic Solvent basification->organic_extraction evaporation Solvent Evaporation organic_extraction->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc_analysis HPLC/UHPLC Analysis fraction_collection->hplc_analysis pure_alkaloid Pure Minor Alkaloid hplc_analysis->pure_alkaloid ms_nmr_analysis MS and NMR Analysis pure_alkaloid->ms_nmr_analysis

Caption: General workflow for the isolation and purification of minor yohimbine alkaloids.

signaling_pathway yohimbine Yohimbine / Minor Alkaloids alpha2_receptor α2-Adrenergic Receptor yohimbine->alpha2_receptor Antagonism gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cellular Response (e.g., smooth muscle contraction) pka->cellular_response Phosphorylates norepinephrine Norepinephrine norepinephrine->alpha2_receptor Agonism (blocked by yohimbine)

Caption: Simplified signaling pathway of α2-adrenergic receptor antagonism by yohimbine.

References

Technical Support Center: 18β-Hydroxy-3-epi-α-yohimbine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 18β-Hydroxy-3-epi-α-yohimbine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a yohimbine-type monoterpene indole (B1671886) alkaloid.[1] It is a natural product found in plants of the Rauvolfia genus, particularly Rauvolfia vomitoria and Rauvolfia serpentina.[2]

Q2: What are the critical factors that influence the yield of this compound extraction?

A2: The primary factors affecting extraction yield include the quality of the plant material, particle size, choice of solvent, extraction temperature, and pH management during the acid-base extraction process.[1] Inefficient cell lysis and losses during purification steps can also significantly reduce the final yield.[1]

Q3: Which plant part is likely to give a higher yield of yohimbine (B192690) alkaloids?

A3: For related yohimbine alkaloids like alpha-yohimbine, leaves have been shown to provide a significantly higher yield compared to roots. For instance, one study reported a yield of 0.4% from leaves versus 0.017% from roots of Rauwolfia canescens.[3] Another study found a yohimbine content of 6.11% in the leaves of Rauvolfia tetraphylla, while it was absent in the stem and roots.[4]

Q4: What is the general principle behind the extraction of yohimbine alkaloids?

A4: The most common method is an acid-base extraction.[5] This process relies on the principle that alkaloids are basic and can be converted into their salt form (soluble in aqueous acidic solutions) or their free base form (soluble in organic solvents) by adjusting the pH. This allows for separation from other plant constituents.[3]

Q5: Can you suggest a suitable purification technique for the crude extract?

A5: High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of alkaloids from crude extracts.[2][6] Specifically, pH-zone-refining CCC is well-suited for separating alkaloids with close retention factors.[7] Column chromatography over silica (B1680970) gel is also a widely used method.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Poor Plant Material Quality: Low concentration of the target alkaloid in the source material.[1]Ensure the use of high-quality, properly identified plant material. The alkaloid content can vary based on geographical source, harvest time, and storage conditions.[1]
Inadequate Grinding: Insufficient surface area for solvent penetration.[1]Grind the dried plant material to a fine, consistent powder (e.g., 60-80 mesh) to maximize surface area for extraction.[1]
Suboptimal Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the alkaloid.For yohimbine alkaloids, methanol (B129727) and ethanol (B145695) are often effective.[5][8] Experiment with solvent mixtures to optimize polarity.
Incorrect pH: Failure to maintain the optimal pH during acid-base extraction leads to significant losses.[1]Carefully monitor and adjust the pH at each step. For the acidic extraction of salts, a pH of around 2-3 is common. For the extraction of the free base into an organic solvent, a pH of 9-10 is typically used.[1]
Dark, Impure Crude Extract Presence of Fats and Waxes: Lipids and other non-polar compounds can interfere with extraction and purification.Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction.[1]
Co-extraction of Pigments: Chlorophyll and other pigments are often co-extracted.Consider a carbon treatment of the extract solution to remove colored impurities.
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Natural products in the extract can stabilize emulsions.To break emulsions, try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or centrifuging the mixture.
Loss of Product During Purification Improper Column Chromatography Conditions: Poor separation or irreversible adsorption on the stationary phase.Optimize the mobile phase and stationary phase for column chromatography. A gradual increase in solvent polarity is often effective for eluting compounds of interest.
Precipitation of Alkaloid Salt: The alkaloid salt may precipitate out of the aqueous solution if the concentration is too high or the temperature is too low.Ensure the alkaloid salt is fully dissolved in the acidic aqueous phase. Gentle warming may be necessary.

Experimental Protocols

General Acid-Base Extraction Protocol for Yohimbine Alkaloids

This protocol is a generalized procedure based on methods for related yohimbine alkaloids and may require optimization for this compound.

  • Preparation of Plant Material:

    • Dry the leaves of Rauvolfia vomitoria at 40-50°C.

    • Grind the dried leaves into a fine powder (60-80 mesh).

  • Defatting (Optional but Recommended):

    • Macerate the plant powder in petroleum ether or hexane (1:10 w/v) for 12-24 hours.

    • Discard the solvent and allow the plant material to air dry completely.

  • Acidic Extraction:

    • Macerate the defatted powder in a 0.5% hydrochloric acid solution (1:15 w/v) with intermittent shaking for 24 hours.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction on the plant residue two more times and combine the acidic extracts.

  • Basification and Extraction of Free Alkaloids:

    • Slowly add a base (e.g., 2M NaOH or ammonium (B1175870) hydroxide) to the combined acidic extract with stirring until the pH reaches 9-10.[1]

    • A precipitate of the crude alkaloid bases may form.

    • Perform a liquid-liquid extraction on the alkaline solution using chloroform (B151607) or a chloroform-methanol mixture (e.g., 3:1 v/v). Repeat this extraction 3-5 times.[1]

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or gradient manner.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Reported Yields for Yohimbine Alkaloids from Rauwolfia Species

AlkaloidPlant SpeciesPlant PartExtraction MethodYield (%)Reference
Alpha-yohimbineRauwolfia canescensRootsAcid-Base Extraction0.017[3]
Alpha-yohimbineRauwolfia canescensLeavesAcid-Base Extraction0.4[3]
YohimbineRauvolfia tetraphyllaLeavesMethanol Extraction & HPTLC6.11[4]

Visualizations

experimental_workflow start Start: Dried Rauvolfia vomitoria Leaves grinding Grinding (60-80 mesh) start->grinding defatting Defatting with Hexane/Petroleum Ether grinding->defatting acid_extraction Acidic Extraction (0.5% HCl) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 acidic_extract Combined Acidic Aqueous Extract filtration1->acidic_extract basification Basification (pH 9-10 with NaOH/NH4OH) acidic_extract->basification l_l_extraction Liquid-Liquid Extraction with Chloroform basification->l_l_extraction organic_phase Combined Organic Phase l_l_extraction->organic_phase drying Drying over Na2SO4 organic_phase->drying evaporation Evaporation (Rotary Evaporator) drying->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low Yield Observed check_crude_yield Is the crude extract yield low? start->check_crude_yield check_plant_material Check plant material quality and grinding check_crude_yield->check_plant_material Yes check_purity Is the crude extract impure? check_crude_yield->check_purity No optimize_extraction Optimize extraction parameters (solvent, pH, temp) check_plant_material->optimize_extraction end Yield Improved optimize_extraction->end add_defatting Incorporate a defatting step check_purity->add_defatting Yes check_purification Review purification step for losses check_purity->check_purification No add_defatting->check_purification emulsion_check Was emulsion formation an issue? check_purification->emulsion_check emulsion_solution Modify L-L extraction (e.g., add brine) emulsion_check->emulsion_solution Yes emulsion_check->end No emulsion_solution->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Optimizing HPLC Separation of Yohimbine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of yohimbine (B192690) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the major stereoisomers of yohimbine I need to be aware of for separation?

A1: Yohimbine has several stereoisomers due to multiple chiral centers in its pentacyclic structure. The most commonly encountered and pharmacologically relevant stereoisomers include yohimbine, rauwolscine (B89727) (also known as α-yohimbine), corynanthine, and 3-epi-α-yohimbine.[1] Distinguishing these is critical as they can have different biological activities.

Q2: Can I separate yohimbine stereoisomers on a standard C18 column?

A2: While a C18 column is excellent for general-purpose reversed-phase chromatography and can separate yohimbine from some other compounds or degradation products, it is generally not suitable for separating chiral isomers like enantiomers.[2][3] However, it can be effective for separating diastereomers, such as yohimbine from corynanthine, under optimized conditions.[2][4] For full stereoisomer separation, a chiral stationary phase (CSP) is typically required.

Q3: What is a chiral stationary phase (CSP) and why is it important for yohimbine analysis?

A3: A chiral stationary phase is a column packing material that is itself chiral. It allows for the differential interaction with enantiomers, leading to their separation.[5] Since stereoisomers of yohimbine can have different pharmacological and toxicological profiles, using a CSP to ensure stereochemical purity is crucial in pharmaceutical analysis. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for separating alkaloid enantiomers.[6][7]

Q4: What are the typical mobile phases used for chiral separation of yohimbine stereoisomers?

A4: For polysaccharide-based chiral columns (e.g., Chiralcel®, Chiralpak®), separations are often performed in normal-phase, polar organic, or reversed-phase modes.

  • Normal-Phase: Typically uses a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol.[8] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.

  • Reversed-Phase: Uses aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. This is often preferred for its compatibility with mass spectrometry.

The choice of mobile phase and additives is critical and can dramatically alter the selectivity of the separation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of yohimbine stereoisomers.

Problem 1: Poor or No Resolution Between Stereoisomers

Symptoms:

  • A single, broad peak for all stereoisomers.

  • Overlapping peaks with no baseline separation.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect Column Choice For enantiomers (e.g., yohimbine vs. its mirror image), a standard C18 column is ineffective. Switch to a chiral stationary phase (CSP) , such as a polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Suboptimal Mobile Phase Composition (Chiral Separation) The ratio of organic modifier (e.g., isopropanol in hexane) is critical. Systematically vary the modifier concentration. A lower percentage of the polar modifier will generally increase retention and may improve resolution. Also, consider switching the modifier (e.g., from isopropanol to ethanol) to alter selectivity.
Mobile Phase pH is Not Optimal (Reversed-Phase) For basic compounds like yohimbine, the mobile phase pH affects ionization and interaction with the stationary phase. Adjust the pH. For C18 columns, using a slightly basic mobile phase (e.g., with 0.1% ammonium (B1175870) hydroxide) can improve the separation of diastereomers like yohimbine and corynanthine.[2][4] For acidic compounds, a lower pH is generally better.[10]
Inappropriate Mobile Phase Additive Additives can significantly impact chiral recognition. If using a basic analyte like yohimbine, a basic additive (e.g., diethylamine) in normal phase can improve peak shape. An acidic additive may be necessary for acidic compounds.[9] The absence of an additive can sometimes lead to poor resolution.
Problem 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Peaks are not symmetrical and have a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Column Silanols Residual silanol (B1196071) groups on silica-based columns can interact with the basic nitrogen on the yohimbine molecule, causing tailing. Add a competing base to the mobile phase , such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) at a low concentration (e.g., 0.1-0.5%).[11] Alternatively, use a lower pH mobile phase to protonate the silanols and reduce interaction.[10]
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample. [12]
Column Contamination or Degradation The column inlet frit may be partially blocked, or the stationary phase may be fouled. Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column. [13]
Extra-Column Volume Excessive tubing length or diameter between the injector and detector can cause peak broadening and tailing. Use shorter, narrower ID tubing to minimize dead volume.
Problem 3: Broad Peaks

Symptoms:

  • Peaks are wide and have low height, leading to poor sensitivity and resolution.

Possible Causes & Solutions:

Possible Cause Solution
Sample Solvent Incompatible with Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Low Temperature Lower temperatures can sometimes lead to broader peaks due to slower mass transfer kinetics. Increase the column temperature (e.g., to 30-40 °C). This will also decrease retention time and mobile phase viscosity.
Column Void A void or channel in the column packing material can lead to very broad or split peaks. This is often caused by pressure shocks. Replace the column. [12]

Experimental Protocols

Protocol 1: Diastereomer Separation on a C18 Column (UHPLC)

This method is suitable for separating the diastereomers yohimbine and corynanthine.

  • Column: Waters Acquity Ethylene Bridged Hybrid (BEH) C18, 1.7 µm particle size.[2][4]

  • Mobile Phase A: 0.1% (v/v) aqueous ammonium hydroxide (B78521).[2][4]

  • Mobile Phase B: 0.1% (v/v) ammonium hydroxide in methanol.[2][4]

  • Gradient: A gradient elution is typically used. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be: 0-1 min (95% A), 1-8 min (linear gradient to 5% A), 8-10 min (hold at 5% A), followed by re-equilibration.

  • Flow Rate: Approximately 0.3-0.5 mL/min for a UHPLC column.

  • Detection: UV at 229 nm or 270-280 nm, or Mass Spectrometry (MS).[11]

  • Temperature: 25-30 °C.

Protocol 2: Chiral Separation on a Polysaccharide-Based CSP (Normal Phase)

This is a general starting protocol for separating all four main stereoisomers (yohimbine, rauwolscine, corynanthine, and 3-epi-α-yohimbine).

  • Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 5 µm particle size.[6][14]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio such as 80:20:0.1 (v/v/v).

  • Method Development:

    • If resolution is poor, decrease the IPA percentage (e.g., to 90:10:0.1) to increase retention and potentially improve separation.

    • If peaks are tailing, ensure the DEA concentration is sufficient.

    • Consider switching the alcohol modifier from IPA to ethanol, which can change the selectivity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 25 °C.

Data Presentation

Table 1: Comparison of Stationary Phases for Yohimbine Isomer Separation
Stationary PhaseTypeTypical Mobile PhaseAdvantagesDisadvantagesKey Separations
Standard C18 Achiral Reversed-PhaseAcetonitrile/Methanol and Water/BufferRobust, widely available, good for purity analysis against non-isomeric impurities.Cannot separate enantiomers. Can separate diastereomers (e.g., yohimbine from corynanthine) with method optimization.[2][4]
Chiralpak® AD-H Chiral (Amylose-based)Normal-Phase (Hexane/Alcohol)Excellent selectivity for a wide range of chiral compounds, including alkaloids. High efficiency due to 5 µm particles.[14]More expensive, limited solvent compatibility with older coated versions.Separation of all four major stereoisomers.
Chiralcel® OD-H Chiral (Cellulose-based)Normal-Phase (Hexane/Alcohol)Broad applicability for chiral separations, often provides different selectivity compared to amylose phases.[6]More expensive, potential for peak tailing with basic compounds without additives.Separation of all four major stereoisomers. Often complementary to AD-H.

Visualizations

Diagram 1: HPLC Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow: Poor Resolution start Poor or No Resolution check_column Is the correct column type being used? (Chiral vs. Achiral) start->check_column achiral_issue Separating Diastereomers on C18? check_column->achiral_issue No (Achiral) chiral_issue Separating Enantiomers on CSP? check_column->chiral_issue Yes (Chiral) use_csp Switch to a Chiral Stationary Phase (CSP) achiral_issue->use_csp No (Enantiomers) optimize_c18 Optimize Mobile Phase on C18 - Adjust pH (e.g., use NH4OH) - Adjust organic % achiral_issue->optimize_c18 Yes optimize_csp Optimize Mobile Phase on CSP - Vary alcohol modifier % - Change alcohol type (IPA vs EtOH) - Add/adjust additive (e.g., DEA) chiral_issue->optimize_csp Yes end_ok Resolution Achieved use_csp->end_ok optimize_c18->end_ok optimize_csp->end_ok

Caption: Logic for troubleshooting poor stereoisomer resolution.

Diagram 2: Experimental Workflow for Method Development

G Method Development Workflow for Yohimbine Stereoisomers start Define Separation Goal (Diastereomers vs. All Stereoisomers) select_column Select Column - C18 for Diastereomers - CSP for Enantiomers start->select_column screen_solvents Screen Mobile Phases - Reversed-Phase (ACN/MeOH/Buffer) - Normal-Phase (Hexane/Alcohol) select_column->screen_solvents optimize_params Optimize Parameters - Gradient/Isocratic - Modifier/Additive concentration - Flow Rate & Temperature screen_solvents->optimize_params check_performance Evaluate System Suitability - Resolution (Rs > 1.5) - Tailing Factor (< 2) - Reproducibility optimize_params->check_performance check_performance->optimize_params Fail validation Method Validation check_performance->validation Pass end Routine Analysis validation->end

Caption: A systematic approach to developing an HPLC method.

References

troubleshooting low yield in yohimbine alkaloid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of yohimbine (B192690) and its related alkaloids. The information is designed to help overcome common challenges and optimize reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of yohimbine alkaloids, presented in a question-and-answer format.

Question 1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetracyclic core. What are the potential causes and solutions?

Answer: Low yields in the Pictet-Spengler reaction, a crucial step in many yohimbine syntheses, can stem from several factors. Here are common causes and troubleshooting strategies:

  • Side Reactions: An excess of tryptamine (B22526) can lead to the formation of an intermolecular imine as a side reaction, which is minimally reversible and can significantly reduce the yield of the desired N-acyliminium ion cyclization.[1]

    • Solution: Carefully control the stoichiometry of the reactants. Using a biphasic solvent system (e.g., CH2Cl2 and aqueous Na2CO3) followed by acidification can promote the desired intramolecular cyclization and improve yields.[1]

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can dramatically impact the efficiency and diastereoselectivity of the cyclization.

    • Solution: A screen of both Lewis and Brønsted acids may be necessary to find the optimal conditions for your specific substrate.[1] For example, using TMSCl at cryogenic temperatures has been shown to produce high diastereoselectivity and yield.[1] Conversely, altering the temperature can sometimes be used to favor a different diastereomer.[1]

  • Substrate Stability: The aldehyde precursor may be unstable under the reaction conditions, leading to degradation and reduced yield.

    • Solution: Ensure the purity of the starting materials. If the aldehyde is prone to decomposition, consider generating it in situ or using a more stable precursor.

Question 2: I am observing the formation of multiple, inseparable diastereomers during the cyclization to form the pentacyclic yohimbine skeleton. How can I improve the stereoselectivity?

Answer: Controlling the five stereocenters in the yohimbine core is a significant challenge. The formation of diastereomeric mixtures is a common problem.[2][3][4]

  • Catalyst and Reagent Control: The choice of catalyst and reagents plays a pivotal role in directing the stereochemical outcome.

    • Solution: Enantioselective catalysis, for instance using a chiral phosphoric acid catalyst in a Pictet-Spengler/amidation cascade, can achieve high enantioselectivity and control over all five stereogenic centers.[5] The use of specific reducing agents, such as lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA), can also provide high diastereoselectivity in certain reduction steps.[1]

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be manipulated to favor either the thermodynamically or kinetically preferred product.

    • Solution: A survey of reaction temperatures and times is recommended. For example, in the reduction of a β-ketoester intermediate, NaBH4 may lead to the undesired epimer, while SmI2 with H2O as a proton source can provide the desired thermodynamic product.[1] Epimerization of a specific stereocenter can sometimes be achieved under basic conditions (e.g., NaOEt) to yield the desired diastereomer.[1]

  • Intramolecular Diels-Alder (IMDA) Reaction Conditions: For strategies involving an IMDA reaction, the choice of catalyst can significantly influence the endo/exo selectivity.

    • Solution: While thermal IMDA reactions may result in mixtures, using a Lewis acid catalyst like scandium triflate can lead to a single diastereomer.[6]

Question 3: The overall yield of my multi-step synthesis is very low. At which stages should I focus my optimization efforts?

Answer: Low overall yield in a lengthy synthesis is a common issue. Pinpointing the problematic steps is key.

  • Identify Low-Yielding Steps: Carefully analyze the yield of each individual step in your synthetic sequence. The landmark 1958 synthesis by van Tamelen, for instance, involved 20 steps with varying yields.[7] Modern syntheses have significantly improved upon this, with some achieving overall yields of 14-16% in 9-11 steps.[2]

    • Solution: Focus your optimization efforts on the steps with the lowest yields. Refer to the literature for established, high-yielding protocols for analogous transformations.

  • Stability of Intermediates: Some intermediates in the yohimbine synthesis can be unstable, leading to degradation during purification or storage.

    • Solution: Minimize the time between steps, especially when dealing with sensitive intermediates. If an intermediate is particularly unstable, consider a one-pot or tandem reaction sequence to avoid isolation. For example, a highly enantioselective thiourea-catalyzed acyl-Pictet–Spengler reaction followed by a substrate-controlled intramolecular Diels–Alder reaction has been used effectively.[2]

  • Purification Challenges: Complex reaction mixtures and the presence of closely related diastereomers can make purification difficult, leading to product loss.[1]

    • Solution: Explore different chromatography conditions (e.g., different solvent systems, stationary phases). In some cases, derivatization of a mixture may facilitate separation, followed by removal of the derivatizing group.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for yohimbine alkaloids?

A1: Two primary strategies have been historically employed for the synthesis of yohimbine alkaloids. The first involves the initial construction of the DE-ring system, followed by the formation of the C-ring. The second approach builds the ABC-ring system first, and then the DE-ring is annulated.[2][3] A more modern and efficient approach involves a highly enantio- and diastereoselective N-heterocyclic carbene (NHC)-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence to construct four of the five rings in just two operations.[1]

Q2: How does pH affect the stability of yohimbine, and what are its degradation products?

A2: Yohimbine hydrochloride is relatively stable at neutral pH. However, it undergoes hydrolysis, particularly at pH 6 and 7, to form yohimbinic acid, which is the main degradation product.[2][8] The degradation follows first-order kinetics.[2] In acidic injectable solutions, significant degradation to yohimbinic acid has been observed.[8][9] The molecule is remarkably stable at very low pH, which may be due to intramolecular hydrogen bonding.[2][4]

Q3: What are some of the key challenging reactions in yohimbine synthesis?

A3: Several steps in yohimbine synthesis are known to be challenging:

  • Pictet-Spengler Reaction: Achieving high yields and controlling stereoselectivity can be difficult due to competitive side reactions and the formation of multiple diastereomers.[1][10]

  • Dieckmann Cyclization: This reaction can lead to mixtures of regioisomers and their enol forms, which can be inseparable.[1]

  • Diastereoselective Reductions: Reducing ketoesters or other functional groups to achieve the correct stereochemistry at C16 and C17 requires careful selection of reducing agents and reaction conditions.[1]

  • Late-Stage Functionalization/Stereochemical Inversion: Modifying the core yohimbine skeleton at a late stage to access different diastereomers often requires specific and sometimes sensitive reaction conditions.[1][5]

Data Presentation

Table 1: Comparison of Reported Overall Yields for Yohimbine Synthesis

Lead Author/GroupYearNumber of StepsOverall Yield (%)Key ReactionsReference
van Tamelen195820 (linear)Not explicitly stated, but individual step yields vary significantlyDiels-Alder, Dieckmann cyclization[7]
Mergott et al.20081114Asymmetric intramolecular Michael reaction[2]
Herlé et al.2011916Enantioselective organocatalytic Pictet–Spengler reaction, Intramolecular Diels-Alder reaction[2][11]
Miller et al.2020Not specifiedup to 65% (for specific alkaloids)NHC-catalyzed dimerization, N-acyliminium ion cyclization[1][2]
Feng et al.Not specifiedNot specified72-91% (for (+)-alpha-yohimbine)Bicyclic guanidine-catalyzed asymmetric tandem isomerization intramolecular-Diels–Alder reaction[2]

Experimental Protocols

Protocol 1: Enantioselective N-Acyliminium Ion Cyclization

This protocol is adapted from the work of Miller et al. (2020) for the synthesis of the allo-configured tetracycle, a key intermediate.[1]

  • Amidation: To a solution of enol lactone 7 in a biphasic solvent system of CH2Cl2 and aqueous Na2CO3, add two equivalents of tryptamine (10 ).

  • Acidification and Cyclization: After the initial amidation, acidify the reaction mixture. The addition of trifluoroacetic acid (TFA) promotes the N-acyliminium ion formation and subsequent cyclization.

  • Workup and Purification: The reaction delivers the desired tetracycle 6 as a separable mixture of diastereomers. The major diastereomer can be isolated via standard chromatographic techniques.

Note: Temperature control is critical for many transformations. For instance, the unmasking of an α-oxo-ketenedithioacetal intermediate with HgCl2 and BF3·OEt2 in methanol (B129727) to form a methyl ester is sluggish below 40 °C and leads to side products above 50 °C.[1]

Visualizations

yohimbine_synthesis_workflow cluster_start Starting Materials cluster_core_formation Core Synthesis cluster_modifications Stereochemical Modifications cluster_final_products Final Products start_aldehyde Aldehyde (8) dimerization NHC-Catalyzed Dimerization start_aldehyde->dimerization 1. Dimerization start_tryptamine Tryptamine (10) amidation_cyclization Amidation / N-acyliminium Ion Cyclization start_tryptamine->amidation_cyclization enol_lactone Enol Lactone (7) dimerization->enol_lactone enol_lactone->amidation_cyclization 2. Amidation tetracycle Tetracycle (6) amidation_cyclization->tetracycle 3. Cyclization reduction Diastereoselective Reduction tetracycle->reduction epimerization Stereocenter Epimerization tetracycle->epimerization yohimbine_alkaloids Yohimbine Alkaloids (e.g., Rauwolscine) reduction->yohimbine_alkaloids oxidation_reduction Oxidation / Reduction Sequence epimerization->oxidation_reduction oxidation_reduction->yohimbine_alkaloids

Caption: A generalized workflow for the synthesis of yohimbine alkaloids.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield in Yohimbine Synthesis cause1 Side Reactions (e.g., intermolecular imine) issue->cause1 cause2 Poor Stereocontrol (inseparable mixtures) issue->cause2 cause3 Sub-optimal Reaction Conditions (T, catalyst) issue->cause3 cause4 Intermediate Degradation issue->cause4 solution1 Stoichiometric Control Biphasic System cause1->solution1 Address with solution2 Enantioselective Catalysis Reagent Screening cause2->solution2 Address with solution3 Optimize Catalyst, Solvent, and Temperature cause3->solution3 Address with solution4 One-Pot Procedures Minimize Purification Time cause4->solution4 Address with

Caption: Troubleshooting logic for addressing low yields in yohimbine synthesis.

References

Technical Support Center: Stability of 18β-Hydroxy-3-epi-α-yohimbine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of yohimbine (B192690) alkaloids like 18β-Hydroxy-3-epi-α-yohimbine?

A1: Yohimbine alkaloids are generally stable in solid form when protected from light.[1][2] In solution, their stability is highly dependent on pH, solvent composition, temperature, and exposure to light and oxygen.[3][4] Yohimbine, the parent compound, is remarkably stable at very low pH but is susceptible to hydrolysis at neutral pH.[3][4] It can also undergo oxidation and photodegradation.[3][5]

Q2: Which solvents are recommended for storing this compound?

A2: While specific data for this compound is unavailable, based on the solubility of similar compounds, solvents such as DMSO, ethanol (B145695), chloroform, and dichloromethane (B109758) are often used for initial stock solutions.[5] For aqueous working solutions, the pH should be considered. Acidic conditions (low pH) are generally better for the stability of yohimbine itself, as hydrolysis is a primary degradation pathway at neutral pH.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure and data from yohimbine, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially under neutral or alkaline conditions, which would lead to the formation of the corresponding carboxylic acid (an analog of yohimbinic acid).[1][3]

  • Oxidation: The indole (B1671886) ring and other parts of the molecule can be susceptible to oxidation, especially when exposed to air or oxidizing agents.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[3][6] It is recommended to handle and store solutions of yohimbine and its derivatives protected from light.[6]

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[7][8] This method should be able to separate the intact this compound from any potential degradation products.[7] Regular analysis of the solution over time will allow you to quantify the remaining parent compound and detect the appearance of any degradants.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution
  • Possible Cause: The solvent system may not be optimal for stability. Neutral or alkaline aqueous solutions can lead to rapid hydrolysis of the ester group.[3]

  • Troubleshooting Steps:

    • pH Adjustment: If using aqueous buffers, consider preparing them at a lower pH (e.g., pH 3-5).

    • Solvent Choice: For long-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol and storing them at -20°C or -80°C. Dilute to your final aqueous concentration immediately before use.

    • Inert Atmosphere: If oxidation is suspected, sparge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store the solution under an inert atmosphere.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Possible Cause: These are likely degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. Co-elution of a degradant can affect quantification.[9]

    • Forced Degradation Study: To tentatively identify the degradation pathway, perform a forced degradation study (see experimental protocols below). Comparing the retention times of the peaks formed under specific stress conditions (e.g., acid, base, peroxide) with the unknown peaks in your sample can provide clues about their origin.[7]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This information is critical for proposing the structures of the degradation products.[1]

Issue 3: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent sample handling and storage.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all solutions are prepared, stored, and handled in a consistent manner. This includes using the same solvents, storage temperatures, and protection from light.

    • Solution Stability: Always prepare fresh working solutions from a frozen stock for each experiment. If solutions are to be used over a period, their stability under those conditions should be validated.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C or 80°C).

    • Photodegradation: Expose a solid sample and a solution sample to a photostability chamber with a controlled light source (e.g., ICH option 2).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Data Presentation

As no specific quantitative data for this compound is available, the following table summarizes the known stability of Yohimbine Hydrochloride under various conditions as a reference.

Stress ConditionReagent/ConditionObservation for Yohimbine HClPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, heatSignificant degradation in solution.[1]Yohimbinic Acid[1]
Alkaline Hydrolysis 0.1 M NaOH, heatDegradation occurs.[11]Yohimbine degradation products[11]
Oxidative 3% H₂O₂Susceptible to oxidation.[3]3,4-dehydroyohimbine[3]
Thermal Dry HeatRelatively stable in solid form.[1]-
Photolytic UV/Visible LightDegradation occurs, should be protected from light.[3][6]-

Visualizations

Experimental_Workflow General Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Organic Solvent) prep_samples Prepare Samples for Each Stress Condition & Control prep_stock->prep_samples acid Acid Hydrolysis (HCl, Heat) prep_samples->acid Expose over Time base Base Hydrolysis (NaOH, RT) prep_samples->base Expose over Time oxidation Oxidation (H₂O₂) prep_samples->oxidation Expose over Time thermal Thermal Stress (Heat) prep_samples->thermal Expose over Time photo Photolytic Stress (Light) prep_samples->photo Expose over Time hplc_analysis Analyze Samples with Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_proc Process Data: - Quantify Parent Compound - Detect Degradation Products hplc_analysis->data_proc pathway Identify Degradation Pathways data_proc->pathway stability Determine Stability Profile pathway->stability

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Peaks start Unexpected Peak(s) Observed in HPLC check_purity Check Peak Purity of API with PDA start->check_purity coelution Result: Co-elution Action: Modify HPLC Method check_purity->coelution Impure pure Result: Peak is Pure check_purity->pure Pure perform_fds Perform Forced Degradation Study compare_rt Compare Retention Times (RT) of Degradants with Unknowns perform_fds->compare_rt match Result: RT Match Action: Tentatively Identify Degradation Pathway compare_rt->match Yes no_match Result: No Match compare_rt->no_match No lcms_analysis Perform LC-MS Analysis on Unknowns identify_structure Propose Structure Based on Mass lcms_analysis->identify_structure pure->perform_fds no_match->lcms_analysis

Caption: Logic diagram for troubleshooting unknown peaks.

References

Technical Support Center: Yohimbine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation of yohimbine (B192690) and its derivatives is crucial for accurate experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of yohimbine?

A1: The main degradation product of yohimbine is yohimbinic acid , which is formed through the hydrolysis of the methyl ester group.[1][2][3] This process is accelerated by acidic or alkaline conditions and heat.[1][2][3] Other potential degradation products can be formed under oxidative and photolytic stress, including 3,4-dehydroyohimbine.[4]

Q2: How stable are yohimbine and its derivatives in different solvents and conditions?

A2: Yohimbine is relatively stable in solid form and in neutral aqueous solutions.[5] However, its stability is significantly affected by pH, temperature, and light.

  • pH: Yohimbine degrades in both acidic and alkaline solutions, with hydrolysis to yohimbinic acid being the primary pathway at pH 6 and 7.[5] It is remarkably stable at very low pH, which may be due to intramolecular hydrogen bonding.[5][6]

  • Temperature: Elevated temperatures accelerate the degradation process.[3]

  • Light: Yohimbine is sensitive to light and should be protected from it to prevent photodegradation.[4][5][7] Stock solutions should be stored in amber vials or wrapped in foil.

Yohimbine's diastereomers, such as corynanthine (B1669447) and rauwolscine (B89727) (alpha-yohimbine), are expected to have similar stability profiles due to their structural similarities, though specific data is limited.[2]

Q3: Do the degradation products of yohimbine have biological activity?

A3: The primary degradation product, yohimbinic acid, is generally considered to be biologically inactive as an alpha-2 adrenergic receptor antagonist. While the main metabolites of yohimbine, 10-hydroxy-yohimbine and 11-hydroxy-yohimbine, show some activity, degradation products from chemical decomposition are not expected to interfere with receptor binding assays.[8] However, it is always good practice to minimize degradation to ensure that the observed effects are solely from the parent compound.

Q4: What are the key signaling pathways affected by yohimbine?

A4: Yohimbine's primary mechanism of action is the competitive antagonism of alpha-2 adrenergic receptors .[2][5] These receptors are typically located on presynaptic neurons and, when activated, inhibit the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine, leading to a sympathomimetic effect.[2] This antagonism also leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

Troubleshooting Guides

Experimental Instability: Unexpected Results or Loss of Potency
Problem Possible Cause Solution
Inconsistent results in bioassays Degradation of yohimbine stock or working solutions.Prepare fresh stock solutions in an appropriate solvent like methanol (B129727) or ethanol (B145695) and store them protected from light at -20°C. For aqueous assays, prepare working solutions fresh daily and keep them on ice. Avoid prolonged exposure to acidic or alkaline buffers.
Loss of compound potency over time Hydrolysis of the methyl ester group to yohimbinic acid, especially in aqueous buffers.Buffer solutions should be at or near neutral pH if possible. If acidic or basic conditions are required, minimize the incubation time. Analyze samples as quickly as possible after preparation.
Appearance of unknown peaks in HPLC analysis Degradation of the compound due to improper storage or handling.Review storage conditions. Ensure solutions are protected from light and stored at the appropriate temperature. Check the pH of the solutions. Use a stability-indicating HPLC method to identify and quantify degradation products.
Analytical Challenges: HPLC and Mass Spectrometry
Problem Possible Cause Solution
Poor separation of yohimbine and its degradation products Inadequate HPLC method.Use a validated stability-indicating HPLC method. A C18 column with a mobile phase of methanol and water with a pH modifier (e.g., triethylamine (B128534) or formic acid) can provide good separation.[9]
Co-elution of yohimbine and its isomers (e.g., corynanthine, rauwolscine) Insufficient chromatographic resolution.Optimize the HPLC method. Gradient elution may be necessary to separate diastereomers. The use of specific columns designed for alkaloid separation can also be beneficial.
Difficulty in identifying degradation products by MS Low abundance of degradation products or complex fragmentation patterns.Concentrate the degraded sample. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS fragmentation studies at various collision energies to aid in structural elucidation.

Data Presentation

Table 1: Known Degradation Products of Yohimbine
Degradation Product Formation Pathway Conditions
Yohimbinic AcidHydrolysisAcidic or alkaline pH, heat[1][2][3]
3,4-DehydroyohimbineOxidation/PhotodegradationLight, oxidizing agents, acidic conditions[4]
Table 2: Hydrolysis Rate Constants (k) for Yohimbine
pH Temperature (°C) Rate Constant (k) (h⁻¹) Reference
6.050-802.76 x 10⁻³[3]
7.050-803.42 x 10⁻³[3]

Note: This table provides a summary of available quantitative data. Researchers should perform their own stability studies for specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Yohimbine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of yohimbine hydrochloride at 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of yohimbine hydrochloride in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of yohimbine hydrochloride (100 µg/mL in methanol) to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Yohimbine

This method can be used to separate yohimbine from its primary degradation product, yohimbinic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% triethylamine, adjusted to a specific pH (e.g., pH 7) with phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 229 nm or fluorescence detection (Excitation: 275 nm, Emission: 345 nm).

  • Injection Volume: 20 µL.

  • Retention Times: Under these or similar conditions, yohimbic acid will elute earlier than yohimbine.[2]

Mandatory Visualizations

Yohimbine_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Yohimbine Yohimbine Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Yohimbine->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) Yohimbine->Base Oxidation Oxidation (e.g., 30% H₂O₂) Yohimbine->Oxidation Heat Thermal Stress (Solid, 105°C) Yohimbine->Heat Light Photolytic Stress (UV/Vis Light) Yohimbine->Light HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Identification Degradation Product Identification HPLC->Identification

Caption: Experimental workflow for forced degradation studies of yohimbine.

Yohimbine_Signaling_Pathway Yohimbine Yohimbine Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonizes NE_Release Norepinephrine Release Yohimbine->NE_Release Increases Gi Gi Protein Alpha2AR->Gi Activates Alpha2AR->NE_Release Inhibits (Negative Feedback) AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Simplified signaling pathway of yohimbine's antagonism of the α2-adrenergic receptor.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects in the LC-MS analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to signal suppression (a decrease in signal) or signal enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] In plant extracts, the "matrix" consists of all components other than the target analyte, such as pigments, lipids, proteins, salts, and other endogenous compounds.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process.[2][5][6] A significant difference in response indicates the presence of matrix effects.[6]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Fluctuations in the analyte's baseline signal indicate retention times where co-eluting matrix components cause interference.[2][3]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard. A significant difference between the slopes suggests the presence of matrix effects.[2][4]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis.[1][3] Common techniques include Solid-Phase Extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[1][7]

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte from matrix components, reducing the likelihood of co-elution and associated ion suppression.[1]

  • Sample Dilution: A simple dilution of the extract can often reduce the concentration of interfering matrix components.[2][3] However, this approach is only feasible if the method's sensitivity is high enough to detect the diluted analyte.[3]

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects.[8] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.[1]

  • Calibration Strategies: Techniques like matrix-matched calibration or the standard addition method can help compensate for matrix-induced changes in ionization efficiency.[1][3][5]

Troubleshooting Guides

Issue 1: Low signal intensity and poor reproducibility for the target analyte.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components.[1][9]

  • Troubleshooting Workflow:

    G Start Low Signal & Poor Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) AssessME->OptimizeSP Matrix Effect Confirmed DiluteSample Dilute Sample Extract AssessME->DiluteSample If sensitivity allows OptimizeChroma Optimize Chromatography OptimizeSP->OptimizeChroma Still insufficient End Signal Improved & Reproducible OptimizeSP->End Successful UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseIS Still insufficient OptimizeChroma->End Successful UseIS->End DiluteSample->End

Issue 2: Inconsistent quantification across different plant extract samples.
  • Possible Cause: Variable matrix effects between samples. The composition of plant extracts can vary significantly, leading to different degrees of ion suppression or enhancement for each sample. [5]* Recommended Solutions:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. [3][8]The SIL-IS should be added at the beginning of the sample preparation process. [4] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. [1]This helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: This method involves spiking the analyte at different concentration levels into each sample to create a unique calibration curve for that specific sample. [5]While effective, it is a time-consuming process. [3]

Quantitative Data Summary

The effectiveness of different strategies to mitigate matrix effects can be quantitatively assessed. The Matrix Effect (ME) percentage is a common metric, calculated as:

ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

StrategyTypical Matrix Effect (%)Ion Suppression/EnhancementData Reliability
No Mitigation< 50% or > 150%Severe Suppression or EnhancementLow
Sample Dilution (10x)80% - 120%Reduced Suppression/EnhancementModerate
Solid-Phase Extraction (SPE)85% - 115%Minimized Suppression/EnhancementHigh
SIL Internal StandardN/A (Compensated)CompensatedVery High
Matrix-Matched CalibrationN/A (Compensated)CompensatedHigh

Note: The values in this table are illustrative and can vary significantly depending on the analyte, matrix, and specific LC-MS conditions.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects. [5][9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in the final mobile phase composition at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank plant matrix sample (known not to contain the analyte) through the entire extraction procedure. Spike the final extract with the analyte standard to the same concentration as Set A.

    • Set C (Pre-Extraction Spike for Recovery): Spike the blank plant matrix with the analyte standard before starting the extraction process. This set is used to determine the extraction recovery.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Extraction Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Analyte Standard in Solvent Analysis LC-MS Analysis A1->Analysis B1 Blank Matrix B2 Extraction B1->B2 B3 Spike with Analyte Standard B2->B3 B3->Analysis C1 Blank Matrix C2 Spike with Analyte Standard C1->C2 C3 Extraction C2->C3 C3->Analysis Calc_ME Calculate Matrix Effect (B vs A) Analysis->Calc_ME Calc_RE Calculate Recovery (C vs B) Analysis->Calc_RE

Workflow for the post-extraction spike experiment.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

This is a general protocol for cleaning up plant extracts using a C18 SPE cartridge. The specific solvents and volumes should be optimized for the analytes of interest.

  • Sample Preparation: Extract the plant material using a suitable solvent (e.g., methanol (B129727) or acetonitrile). Evaporate the solvent and reconstitute the extract in a weak solvent (e.g., 10% methanol in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water or the reconstitution solvent.

  • Sample Loading: Load the reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the target analytes with a stronger solvent (e.g., 80% acetonitrile).

  • Final Steps: Evaporate the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.

References

Technical Support Center: Chiral Chromatography of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the resolution of indole (B1671886) alkaloids in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation between my indole alkaloid enantiomers. What is the most likely cause?

A1: A complete lack of separation, or co-elution, is a common issue during initial method development. The primary reasons are typically an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase.

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not possess the necessary chiral recognition capabilities for your specific indole alkaloid structure. The complex three-dimensional structure of indole alkaloids requires specific interactions like hydrogen bonding, π-π interactions, and steric hindrance for separation.[1][2] Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often a successful starting point for this class of compounds.[1][2][3][4][5] If one CSP shows no separation, it is crucial to screen other columns with different chiral selectors.[1]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving enantioselectivity.[4][6] For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can dramatically affect resolution.[1][7] If initial screening with a standard mobile phase (e.g., Hexane/Isopropanol) fails, systematically screen other modifiers and concentrations.

Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution is a sign that you are close to a viable method. Optimization of several key parameters can significantly enhance the separation.

  • Mobile Phase Composition: Fine-tune the concentration of your organic modifier. In normal-phase mode, decreasing the percentage of the alcohol modifier often increases retention and improves resolution, though it may also lead to broader peaks.[7]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[6] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance resolution by allowing more time for interactions between the analytes and the CSP.[7][8]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][4][6] It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of enantiomers.[4][7][9] Using a column oven to maintain a stable temperature is crucial for reproducibility.[1][6]

Q3: My peaks are tailing or fronting. What causes this and how can I fix it?

A3: Poor peak shape compromises resolution and quantification.

  • Peak Tailing: This is often caused by secondary interactions, especially between basic indole alkaloids and residual acidic silanols on silica-based CSPs.[6]

    • Solution: Add a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase to block these active sites.[1][10] Also, ensure your sample is fully dissolved and consider lowering the sample concentration.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[1][6]

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[1][7]

Q4: My system backpressure is suddenly very high. What should I do?

A4: High backpressure can indicate a blockage.

  • Blocked Frit: The most common cause is a blocked inlet frit on the column, which can be clogged by particulates from the sample or mobile phase.[11]

    • Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[1][12] You can try to reverse-flush the column at a low flow rate to dislodge the blockage.[1] If this fails, the frit may need cleaning or replacement.[11]

  • Sample Precipitation: If the sample is dissolved in a strong solvent and precipitates upon mixing with the weaker mobile phase on the column, this can cause a blockage.[11]

    • Solution: Ensure your sample is soluble in the mobile phase.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of indole alkaloids.

Issue 1: Poor or No Resolution

If you are experiencing poor or no resolution, follow this logical workflow to diagnose and solve the problem.

G Troubleshooting Workflow: Poor Resolution start Start: Poor/No Resolution check_csp Is the CSP appropriate for indole alkaloids? start->check_csp screen_csp Action: Screen different CSPs (e.g., cellulose, amylose, macrocyclic glycopeptide) check_csp->screen_csp No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csp->check_mp Re-evaluate optimize_mp Action: Systematically vary modifier type (EtOH, IPA) and concentration. check_mp->optimize_mp No check_temp Has temperature been optimized? check_mp->check_temp Yes optimize_mp->check_temp Re-evaluate optimize_temp Action: Test a range of temperatures (e.g., 15°C, 25°C, 40°C) using a column oven. check_temp->optimize_temp No check_flow Has the flow rate been optimized? check_temp->check_flow Yes optimize_temp->check_flow Re-evaluate optimize_flow Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). check_flow->optimize_flow No end_node Resolution Achieved check_flow->end_node Yes optimize_flow->end_node Re-evaluate

Caption: Troubleshooting logic for poor or no resolution.

Data Presentation: Parameter Effects on Resolution

The following tables summarize the typical effects of key chromatographic parameters on the chiral resolution of indole alkaloids.

Table 1: Effect of Mobile Phase Modifier (Normal Phase) CSP: Polysaccharide-based, Analyte: Model Indole Alkaloid, Mobile Phase: n-Hexane/Modifier

Modifier (v/v %)Retention Factor (k')Selectivity (α)Resolution (Rs)Typical Observation
20% Isopropanol2.51.101.3Partial separation, fast elution.
10% Isopropanol5.21.182.1Improved baseline separation.
5% Isopropanol11.81.202.3Good separation, long run time, broad peaks.
10% Ethanol6.11.151.8Alternative selectivity compared to Isopropanol.

Table 2: Effect of Temperature CSP: Polysaccharide-based, Analyte: Model Indole Alkaloid, Mobile Phase: n-Hexane/Isopropanol (90:10)

Temperature (°C)Retention Factor (k')Selectivity (α)Resolution (Rs)Typical Observation
156.51.222.4Better resolution, higher backpressure.
255.21.182.1Standard condition, good balance.
403.91.141.7Faster analysis, potentially lower resolution.

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to developing a new chiral separation method for an indole alkaloid.

G Workflow for Chiral Method Development prep 1. Sample Preparation Dissolve analyte in mobile phase (or compatible solvent). Filter (0.22 µm). csp_select 2. CSP Screening Select 2-3 columns (e.g., Chiralpak AD, Chiralcel OD). prep->csp_select mp_screen 3. Mobile Phase Screening Test Hex/IPA and Hex/EtOH (e.g., 90:10 v/v). csp_select->mp_screen run 4. Initial Run Flow: 1.0 mL/min Temp: 25°C Inject sample. mp_screen->run eval 5. Evaluate Results Any separation observed? run->eval optimize 6. Optimize Method Adjust Modifier %, Temp, Flow Rate. eval->optimize Yes no_sep Return to Step 2: Try different CSPs. eval->no_sep No no_sep->csp_select

Caption: A systematic workflow for chiral method development.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the indole alkaloid racemate at approximately 1 mg/mL.[1]

    • Ideally, dissolve the sample in the initial mobile phase to be tested. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates.[1][12]

  • System and Column Preparation:

    • Select at least two polysaccharide-based chiral columns with different selectivities (e.g., Chiralpak AD-H, Chiralcel OD-H).[13]

    • Install the first column and equilibrate with the initial mobile phase (e.g., n-hexane/isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).[10]

    • Set the column oven temperature to 25°C.[10]

  • Screening Analysis:

    • Inject 5-10 µL of the prepared sample.[1]

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Repeat the analysis on the second chiral column after proper flushing and equilibration.

  • Evaluation and Optimization:

    • Examine the chromatograms for any degree of separation.

    • If partial or full separation is observed, proceed to optimize the method by systematically adjusting the mobile phase modifier percentage, temperature, and flow rate as described in the troubleshooting section.[1][7]

    • If no separation is observed on any column, consider screening a different class of CSPs or different mobile phase systems (e.g., polar organic or reversed-phase).[1][4]

References

minimizing degradation of yohimbine alkaloids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of yohimbine (B192690) alkaloids during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause yohimbine degradation during extraction?

A1: Yohimbine degradation is primarily influenced by pH, temperature, and exposure to light.[1][2] Hydrolysis is a major degradation route, particularly at neutral to alkaline pH (pH 6-7), forming yohimbic acid.[1] The molecule is remarkably stable at very low pH.[1] Photodegradation can also occur, especially in acidic solutions exposed to UV light, leading to the formation of products like 3,4-dehydroyohimbine.[3][4]

Q2: What are the common degradation products of yohimbine?

A2: The primary degradation products depend on the conditions.

  • Hydrolysis (Acidic/Alkaline): The main product of hydrolysis is yohimbic acid.[1][5]

  • Photodegradation: In acidic media with light exposure, yohimbine can oxidize to form 3,4-dehydroyohimbine via a hydroperoxoindolenine intermediate.[3]

  • Isomerization: Although less detailed in the provided results, isomerization to diastereomers like isoyohimbine (rauwolscine) is a known challenge with related alkaloids, often influenced by pH and heat.

Q3: At what pH is yohimbine most stable?

A3: Yohimbine is remarkably stable in highly acidic conditions (low pH).[1] Its stability decreases as the pH approaches neutral (pH 6-7) and in alkaline conditions, where hydrolysis to yohimbic acid is more prominent.[1] Therefore, maintaining an acidic environment is crucial during aqueous extraction steps.

Q4: How does temperature affect yohimbine stability?

A4: Elevated temperatures accelerate degradation. Forced degradation studies show that heating yohimbine hydrochloride at 100°C in both acidic (1M HCl) and alkaline (1M NaOH) solutions leads to significant hydrolysis.[4][6] Extraction protocols often use moderate heat (e.g., 40-70°C) as a compromise between extraction efficiency and minimizing thermal degradation.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low Yield of Yohimbine Alkaline Hydrolysis: The extraction or solvent pH was neutral or alkaline, causing hydrolysis to yohimbic acid.Maintain a distinctly acidic pH (e.g., pH 2-3) during aqueous extraction steps to keep yohimbine in its stable, protonated salt form.[1][7]
Incomplete Extraction: The solvent was not appropriate, or the extraction time/temperature was insufficient.Use a proven solvent system like an acidified alcohol-water mixture.[7] Ensure adequate extraction time and moderate temperature (e.g., 70°C).[7] Consider performing multiple extraction cycles.
Presence of Impurity Peaks in HPLC (esp. Yohimbic Acid) Degradation During Sample Prep/Storage: The sample was dissolved in a neutral or alkaline solvent or stored improperly before analysis.Prepare analytical samples in an acidic mobile phase or solvent. Store stock solutions and extracts in a dark, refrigerated environment.
Degradation During Extraction: High temperatures or prolonged exposure to non-acidic conditions during the process.Reduce extraction temperature and time where possible. Immediately acidify the aqueous extract after initial solvent removal.
Unexpected Isomer Peaks (e.g., Rauwolscine) Isomerization: Exposure to heat or specific pH conditions may have caused epimerization.Minimize heat exposure throughout the process. An acid-base extraction procedure can help separate isomers based on slight differences in their basicity.[8]
Discoloration of Extract (Yellowing/Browning) Oxidation/Photodegradation: The extract was exposed to light and/or air for extended periods.Protect all solutions and extracts from light by using amber glassware or covering vessels with aluminum foil.[9] Purge solutions with an inert gas (e.g., nitrogen) to minimize oxidation.

Data on Degradation Conditions

The following table summarizes conditions known to induce yohimbine degradation, as identified in forced degradation studies.

ConditionMethodResulting Degradation ProductReference
Alkaline Hydrolysis Refluxing with 1M NaOH for 2 hours at 100°CYohimbic Acid & other degradants[4][6]
Acid Hydrolysis Refluxing with 1M HCl for 1 hourYohimbic Acid & other degradants[4]
Photodegradation Exposure to UV radiation for 2 hours in 2M H₂SO₄3,4-Dehydroyohimbine[3][4]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for Yohimbine

This protocol is designed to maximize yield by maintaining acidic conditions during initial extraction and minimizing heat and light exposure.

  • Maceration: Grind dried plant material (e.g., Pausinystalia yohimbe bark) to a coarse powder (20-60 mesh).[7]

  • Acidic Extraction:

    • Suspend the powder in a 20-fold volume of an acidic solution (e.g., water adjusted to pH 2 with HCl).[7]

    • Heat the mixture to 70°C and stir for 2-4 hours.[7] Protect the vessel from light.

    • Allow the mixture to cool, and then filter to separate the extract from the solid plant material. Repeat the extraction on the residue one more time to ensure complete recovery.

  • Basification and Liquid-Liquid Extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., 25% ammonia (B1221849) solution) with stirring until the pH reaches 9-9.5.[8] This converts the yohimbine hydrochloride (salt) to its free base form.

    • Immediately extract the alkaline solution with a water-immiscible organic solvent like chloroform (B151607) or toluene (B28343) (3-5 times with a volume of 1/3 of the aqueous phase).[8][10]

  • Purification and Concentration:

    • Combine the organic fractions.

    • Wash the combined organic phase with deionized water to remove residual base.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure (rotary evaporator) at a temperature not exceeding 40°C.

  • Final Product: The resulting residue contains the purified yohimbine free base. For yohimbine HCl, the residue can be redissolved in a minimal amount of an appropriate solvent (e.g., ethanol) and treated with HCl.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method can be used to quantify yohimbine in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A mixture of aqueous 0.5% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and methanol (B129727) in a ratio of 65:35 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 270 nm.[4]

  • Expected Retention Times: Under these or similar conditions, yohimbine typically elutes after its more polar degradation products like yohimbic acid. For example, one study reported retention times of 6.1 minutes for yohimbine and 4.12 minutes for its hydrolysis products.[6]

Visualizations

Yohimbine Yohimbine Protonated Yohimbine Salt (Stable Form) Yohimbine->Protonated  Acidic pH (e.g., pH < 4) Extraction Degradation Degradation Products (Yohimbic Acid, etc.) Yohimbine->Degradation  Heat, Light, O₂  (Direct Degradation) FreeBase Yohimbine Free Base (Reactive) Protonated->FreeBase  Alkaline pH (e.g., pH > 8) Partitioning FreeBase->Degradation  Heat, Light,  O₂, Neutral/Alkaline pH

Caption: Logical workflow for minimizing yohimbine degradation.

cluster_0 cluster_1 Start Start: Ground Plant Material AcidExtract 1. Acidic Aqueous Extraction (pH 2-3, < 70°C, Dark) Start->AcidExtract Filter 2. Filter to Remove Biomass AcidExtract->Filter Crit1 Critical Point: Maintain low pH to prevent hydrolysis Basify 3. Basify Aqueous Extract (pH 9-9.5) Filter->Basify LLE 4. Liquid-Liquid Extraction (e.g., with Chloroform) Basify->LLE Crit2 Critical Point: Extract immediately after basification Concentrate 5. Concentrate Organic Phase (Low Temp, Reduced Pressure) LLE->Concentrate End End: Purified Yohimbine Alkaloids Concentrate->End

Caption: Recommended workflow for acid-base extraction.

Start Low Yield or High Impurities? CheckpH Was extraction pH consistently acidic (pH < 4)? Start->CheckpH CheckTemp Was process temperature kept low (<70°C extraction, <40°C concentration)? CheckpH->CheckTemp Yes Sol_pH Solution: Re-run with controlled acidic pH (2-3) CheckpH->Sol_pH No CheckLight Were all solutions protected from light? CheckTemp->CheckLight Yes Sol_Temp Solution: Reduce heating time and/or temperature CheckTemp->Sol_Temp No Sol_Light Solution: Use amber glassware or cover vessels CheckLight->Sol_Light No Success Problem Likely Resolved CheckLight->Success Yes

Caption: Troubleshooting decision tree for yohimbine extraction.

References

Technical Support Center: Enhancing the Efficiency of Rauwolfia Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Rauwolfia alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: Which part of the Rauwolfia plant typically contains the highest concentration of medicinally important alkaloids like reserpine (B192253)?

A1: The roots of Rauwolfia serpentina are generally considered to have the highest concentration of reserpine and other significant alkaloids like ajmaline (B190527) and yohimbine.[1][2] However, the concentration of specific alkaloids can vary between different parts of the plant. For instance, one study found a higher concentration of ajmalicine (B1678821) in the leaf extract compared to the root extract.[1][3] The total alkaloid content can also be influenced by the geographical location and the season of plant collection, with the highest yield often reported in December.[1]

Q2: What are the most effective solvents for the initial extraction of Rauwolfia alkaloids?

A2: Methanol (B129727) and ethanol (B145695) are the most commonly used and effective solvents for the extraction of indole (B1671886) alkaloids from Rauwolfia serpentina.[3] Chloroform (B151607) has also been shown to be efficient in extracting key alkaloids like ajmaline, ajmalicine, and reserpine.[2][4] Some protocols utilize an acidic alcohol solution (e.g., 0.1-0.5% hydrochloric acid in alcohol) to convert alkaloid salts into a more soluble form, thereby increasing extraction efficiency.[5][6]

Q3: I am experiencing a low yield of total alkaloids. What are the potential causes and how can I improve it?

A3: Low alkaloid yield can stem from several factors. Ensure that the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.[3] Inefficient extraction can be addressed by optimizing the solvent-to-sample ratio and considering more exhaustive extraction techniques such as Soxhlet extraction, sonication, or pressurized liquid extraction (PLE) for improved efficiency.[7][8] Additionally, the choice of extraction solvent and pH adjustments during the process are critical for maximizing yield.[5][6]

Q4: How can I effectively remove fatty impurities from my crude extract?

A4: Defatting the crude extract is a crucial step to improve the purity of the final alkaloid fraction. A common method is to wash the extract with a non-polar solvent like hexane (B92381) or petroleum ether.[9] This can be performed before or after the primary alkaloid extraction. However, it is important to note that some studies suggest that defatting with hexane may lead to a loss of some alkaloids.[4] An alternative approach is an acid-base extraction where the alkaloids are partitioned into an acidic aqueous phase, leaving the lipophilic impurities in the organic phase.

Q5: What are the recommended chromatographic techniques for purifying individual Rauwolfia alkaloids?

A5: A combination of chromatographic techniques is typically employed for the purification of individual alkaloids.

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are excellent for rapid qualitative analysis, monitoring the progress of purification, and optimizing solvent systems for column chromatography.[2][10][11]

  • Column Chromatography: This is a standard method for the preparative separation of alkaloids from the crude extract using silica (B1680970) gel or alumina (B75360) as the stationary phase.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for the final purification and quantification of individual alkaloids, offering high resolution and sensitivity.[10][14] Reversed-phase C18 columns are commonly used.[14]

  • Centrifugal Partition Chromatography (CPC): This is a large-scale separation technique that has been successfully used for the purification of antipsychotic alkaloids from Rauwolfia species.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Alkaloid Yield Incomplete extraction from plant material.Ensure the plant material is finely powdered. Optimize the solvent, temperature, and extraction time. Consider using techniques like sonication or reflux.[3]
Suboptimal solvent choice.Methanol and ethanol are generally effective.[3] The use of acidified alcohol can improve the solubility of alkaloid salts.[5][6]
Degradation of alkaloids.Avoid prolonged exposure to high temperatures and harsh pH conditions.
Poor Separation in Chromatography (TLC/Column) Inappropriate solvent system.Systematically test different solvent systems with varying polarities. Common mobile phases for TLC include chloroform-methanol mixtures.[2][11]
Overloading of the column/TLC plate.Reduce the amount of sample applied to the stationary phase.
Inactive stationary phase (silica/alumina).Activate the stationary phase by heating before use.
Co-elution of Impurities in HPLC Inadequate mobile phase gradient.Optimize the gradient profile (slope and duration) to improve the resolution of closely eluting peaks.[16]
Unsuitable column.Experiment with different column chemistries (e.g., C8, phenyl-hexyl) or particle sizes.
Matrix effects.Perform a thorough sample clean-up before HPLC analysis. Solid-phase extraction (SPE) can be effective.
Inconsistent Results Variability in plant material.Source plant material from a consistent geographical location and harvest at the same time of year.[1]
Inconsistent experimental procedures.Standardize all experimental parameters, including extraction time, temperature, and solvent volumes.
Instrument variability.Regularly calibrate and maintain all analytical instruments.

Quantitative Data Summary

Table 1: Alkaloid Content in Rauwolfia serpentina

Alkaloid Plant Part Concentration (mg/g dry weight) Reference
ReserpineRoot0.040 - 0.083%[17]
ReserpineLeaf0.880[1]
AjmalicineRoot0.440[3]
AjmalicineLeaf0.753[1][3]
AjmalineRootHigher than leaf[1]
YohimbineRootHigher than leaf[1]
Total AlkaloidsRoot2.51 - 4.82%[17]

Table 2: HPLC Parameters for Rauwolfia Alkaloid Analysis

Parameter Method 1 Method 2 Method 3
Column Reversed-phase C18μPorasilReversed-phase C18
Mobile Phase Acetonitrile (B52724) and water with 0.05% formic acid[14]Methanol[10]Acetonitrile: Phosphate Buffer (35:65)[1]
Flow Rate 0.2 mL/min[14]Not specified1 mL/min[1]
Detection Photodiode Array (PDA)[14]Fluorometric detector (280 nm for reserpine, 330 nm for rescinnamine)[10]UV at 268 nm[1]
Injection Volume 2 µL[14]Not specified20 µL[1]

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids

This protocol outlines a common acid-base extraction method for obtaining a crude alkaloid fraction.

  • Preparation of Plant Material: Air-dry the roots of Rauwolfia serpentina and grind them into a fine powder.

  • Extraction: Macerate 100g of the powdered root material in 500 mL of 0.1% hydrochloric acid in ethanol for 24 hours with occasional shaking.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper. Re-extract the plant residue twice more with the same solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.

  • Acid-Base Partitioning:

    • Adjust the pH of the aqueous extract to approximately 2 with 1M HCl.

    • Wash the acidic solution with 3 x 100 mL of chloroform in a separatory funnel to remove acidic and neutral impurities. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia (B1221849) solution.

    • Extract the liberated free alkaloids with 3 x 100 mL of chloroform.

  • Final Product: Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.

Protocol 2: HPLC Analysis of Reserpine

This protocol provides a method for the quantitative analysis of reserpine using HPLC.

  • Standard Preparation: Prepare a stock solution of reserpine standard in methanol (1 mg/mL). From this, prepare a series of calibration standards ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA or UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-95% B; 30-40 min, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the reserpine peak by comparing its retention time with the standard. Quantify the amount of reserpine in the sample using the calibration curve.

Visualizations

experimental_workflow start Dried & Powdered Rauwolfia Roots extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract defatting Defatting (with Hexane) crude_extract->defatting acid_base Acid-Base Purification defatting->acid_base purified_extract Purified Alkaloid Fraction acid_base->purified_extract chromatography Chromatographic Separation (Column, HPLC) purified_extract->chromatography isolated_alkaloids Isolated Alkaloids chromatography->isolated_alkaloids

Caption: General workflow for the extraction and purification of Rauwolfia alkaloids.

troubleshooting_logic start Low Alkaloid Yield? check_material Is plant material finely powdered? start->check_material Yes check_solvent Is the extraction solvent optimal? check_material->check_solvent Yes powder_material Action: Grind material to a fine powder. check_material->powder_material No check_method Is the extraction method efficient? check_solvent->check_method Yes optimize_solvent Action: Test different solvents (Methanol, Ethanol, Acidified Alcohol). check_solvent->optimize_solvent No optimize_method Action: Use sonication, reflux, or increase extraction time. check_method->optimize_method No success Yield Improved check_method->success Yes powder_material->start optimize_solvent->start optimize_method->start

Caption: Troubleshooting logic for addressing low alkaloid yield.

References

Validation & Comparative

A Comparative Analysis of the Receptor Binding Affinities of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of yohimbine (B192690) and its principal isomers, rauwolscine (B89727) and corynanthine (B1669447). The information presented is supported by experimental data from radioligand binding assays and is intended to serve as a valuable resource for research and drug development in pharmacology and medicinal chemistry.

Comparative Receptor Binding Affinity

Yohimbine, an indole (B1671886) alkaloid, and its stereoisomers exhibit distinct pharmacological profiles due to their differential affinities for various neurotransmitter receptors. While all three compounds interact with adrenergic and serotonergic receptors, their selectivity varies significantly. Yohimbine and its diastereomer rauwolscine are potent and selective antagonists of α2-adrenergic receptors. In contrast, corynanthine, another diastereomer, displays a preferential affinity for α1-adrenergic receptors. Their interactions also extend to various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes, contributing to their complex pharmacological effects.

The following table summarizes the quantitative binding affinities (Ki) of yohimbine, rauwolscine, and corynanthine for a range of adrenergic, serotonergic, and dopaminergic receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeYohimbine Ki (nM)Rauwolscine Ki (nM)Corynanthine Ki (nM)
Adrenergic Receptors
α1A~185~100-1000~25
α1B~130~100-1000~50
α1D52--
α2A1.4 - 5.811.81~1000-10000
α2B7.1-~1000-10000
α2C0.880.96~1000-10000
Serotonin Receptors
5-HT1A690 (partial agonist)158 (partial agonist)-
5-HT1BSignificant Affinity--
5-HT1DSignificant Affinity--
5-HT2AWeak AffinityAntagonist-
5-HT2BAntagonistAntagonist-
Dopamine Receptors
D2Significant Affinity--
D3Weak Affinity--

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of values from multiple sources.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. This technique is a fundamental method in pharmacology for quantifying the interaction between a ligand and a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., yohimbine isomer) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • A high-affinity radioligand specific for the target receptor (e.g., [3H]-yohimbine for α2-adrenergic receptors).

  • Unlabeled test compounds (yohimbine, rauwolscine, corynanthine).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer. The membrane fraction containing the receptors is then isolated through centrifugation.

  • Incubation: The prepared membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological implications of receptor binding, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Cell Membranes with Receptors incubation Incubation (reach equilibrium) membranes->incubation radioligand Radioligand radioligand->incubation competitor Test Compound (Yohimbine Isomer) competitor->incubation filtration Rapid Filtration (separate bound/unbound) incubation->filtration counting Scintillation Counting (quantify bound radioligand) filtration->counting ic50 Determine IC50 counting->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Calculate Ki cheng_prusoff->ki_value

Experimental Workflow for a Competitive Radioligand Binding Assay

The binding of yohimbine isomers to their respective receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways associated with the key receptors modulated by these compounds.

alpha1_adrenergic_pathway ligand Corynanthine (Antagonist) receptor α1-Adrenergic Receptor ligand->receptor Blocks Norepinephrine Binding gq Gq Protein receptor->gq Activation plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 Induces Release pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

α1-Adrenergic Receptor Signaling Pathway

alpha2_adrenergic_pathway ligand Yohimbine / Rauwolscine (Antagonist) receptor α2-Adrenergic Receptor (Presynaptic) ligand->receptor Blocks Norepinephrine Binding gi Gi Protein receptor->gi Activation ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp Converts camp ↓ cAMP ac->camp Inhibited Conversion pka ↓ Protein Kinase A (PKA) camp->pka ne_release ↑ Norepinephrine Release pka->ne_release Leads to

α2-Adrenergic Receptor Signaling Pathway

5-HT1A Receptor Signaling Pathway

5-HT2A/2B Receptor Signaling Pathway

Navigating the α2-Adrenergic Landscape: A Comparative Guide to Yohimbine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological nuances of adrenergic receptor ligands is paramount. This guide provides a comparative analysis of yohimbine (B192690) and its key diastereomers, rauwolscine (B89727) and corynanthine (B1669447), at the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).

Notably, a thorough search of the current scientific literature reveals a significant data gap for 18β-hydroxy-3-epi-α-yohimbine. At present, there is no publicly available experimental data detailing its binding affinity or functional activity at the α2-adrenergic receptor subtypes. Therefore, this guide will focus on the well-characterized pharmacological profiles of yohimbine and its isomers, for which robust data exists.

Introduction to α2-Adrenergic Receptors and Yohimbine Alkaloids

The α2-adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. Their three subtypes—α2A, α2B, and α2C—exhibit distinct tissue distributions and physiological functions, making them important targets for therapeutic intervention.

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-known antagonist of α2-adrenergic receptors.[1] Its diastereomers, rauwolscine (also known as α-yohimbine) and corynanthine, possess different stereochemical orientations, which significantly influence their binding affinities and selectivity for adrenergic receptor subtypes.[2]

Comparative Binding Affinity at α2-Adrenergic Receptor Subtypes

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the binding affinities of yohimbine, rauwolscine, and corynanthine for the human α2A, α2B, and α2C adrenergic receptor subtypes.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Reference(s)
Yohimbine 1.47.10.88[3]
Rauwolscine ~1.2-2.5Data not consistently availableData not consistently available[4]
Corynanthine Significantly lower affinity than yohimbine and rauwolscineSignificantly lower affinity than yohimbine and rauwolscineSignificantly lower affinity than yohimbine and rauwolscine[2]

Note: Data for rauwolscine and corynanthine at specific subtypes is less consistently reported in comparative studies. Rauwolscine is generally considered to have a similar or slightly higher affinity for α2-receptors compared to yohimbine.

Yohimbine and its isomer rauwolscine are potent antagonists at α2-adrenergic receptors, showing approximately 30 times more potency for α2 subtypes than for α1 subtypes.[2] In contrast, corynanthine displays a preference for α1-adrenoceptors.[2]

Signaling Pathways and Functional Activity

Activation of α2-adrenergic receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like yohimbine block this action.

G_protein_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Antagonist (e.g., Yohimbine) antagonist->receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of compounds like yohimbine and its isomers at α2-adrenergic receptors relies on standardized in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis membrane_prep Membrane Preparation (from cells/tissue expressing α2-AR) incubation Incubate Membranes with Radioligand and Test Compound membrane_prep->incubation radioligand_prep Prepare [3H]-Rauwolscine (Radioligand) radioligand_prep->incubation compound_prep Prepare Test Compound (e.g., Yohimbine) compound_prep->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the specific human α2-adrenergic receptor subtype.[5]

  • Incubation: In a multi-well plate, a fixed concentration of a radioligand, typically [3H]-rauwolscine, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., yohimbine).[6]

  • Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to determine non-specific binding.[6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation or blockade by quantifying changes in intracellular cAMP levels.

Detailed Methodology:

  • Cell Culture: Cells expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase, such as forskolin, to induce cAMP production.[7]

  • Agonist/Antagonist Treatment: To measure antagonist activity, cells are pre-incubated with varying concentrations of the test antagonist (e.g., yohimbine) before the addition of a known α2-adrenergic agonist.[8]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits like AlphaScreen.[9]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified to determine its potency (e.g., IC50 or pA2 value).

Conclusion

While data on this compound remains elusive, a comparative analysis of yohimbine and its diastereomers, rauwolscine and corynanthine, reveals distinct pharmacological profiles at α2-adrenergic receptor subtypes. Yohimbine and rauwolscine are potent and relatively selective α2-antagonists, whereas corynanthine shows a preference for α1-receptors.[2] This guide provides researchers with foundational data and standardized protocols to further explore the therapeutic potential of modulating the α2-adrenergic system. The development of novel ligands with improved subtype selectivity remains a key objective in the field, promising more targeted and effective treatments for a range of clinical conditions.

References

A Comparative Analysis of the Anxiolytic Potential of 18β-Hydroxy-3-epi-α-yohimbine and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic effects of the plant-derived alkaloid, 18β-Hydroxy-3-epi-α-yohimbine, and the well-established benzodiazepine, diazepam. While direct comparative studies in rodent models are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action and anxiolytic potential.

Executive Summary

Diazepam, a positive allosteric modulator of the GABA-A receptor, is a potent and widely used anxiolytic. Its mechanism of action, centered on enhancing GABAergic inhibition, is well-characterized. In contrast, this compound, an isomer of yohimbine (B192690) found in plants of the Rauwolfia genus, is a less-studied compound. Preliminary evidence from zebrafish models suggests its anxiolytic effects may be mediated through the serotonergic system, specifically involving 5-HT3 receptors. Rodent studies on crude extracts of Rauwolfia species, which contain a variety of alkaloids including yohimbine isomers, have demonstrated anxiolytic-like activity. However, data on the isolated this compound in rodent anxiety models is currently lacking, necessitating a cautious interpretation of the comparative data presented herein.

Data Presentation: Quantitative Anxiolytic Effects

The following table summarizes quantitative data from preclinical studies. It is important to note that the data for this compound is derived from studies using extracts of Rauwolfia species and should be interpreted as indicative of potential effects rather than a direct measure of the pure compound's efficacy.

Compound/ExtractAnimal ModelBehavioral TestDosageKey FindingsReference
Ethanolic Extract of Rauvolfia tetraphylla MiceElevated Plus-Maze200 mg/kg & 400 mg/kgSignificant increase in time spent in open arms and number of entries into open arms.[1][1]
Ethanol Extract of Rauvolfia ligustrina Roots (EER) RodentsElevated Plus-Maze3.9, 7.8, & 15.6 mg/kg (i.p.)Significant increase in the number of entries and time spent in the open arms.[2][2]
Ethanol Extract of Rauvolfia ligustrina Roots (EER) MiceHole-Board Test3.9 & 7.8 mg/kg (i.p.)Significant increase in the number and duration of head-dips.[2][2]
Diazepam MiceElevated Plus-Maze2-4 mg/kg (daily for 8 days)Reduced behavioral indices of anxiety in maze-naive mice.[3][3]
Diazepam RatsElevated Asymmetric Plus-Maze0.25-1.0 mg/kg (i.p.)Increased exploration in the no-wall and single-wall arms.[4][4]
Diazepam GerbilsElevated Plus-MazeNot specifiedIncreased open-arm entries in the first 5 minutes.[5][5]

Signaling Pathways

The proposed signaling pathways for the anxiolytic effects of this compound and diazepam are depicted below. These diagrams are based on current understanding and may be subject to refinement with further research.

anxiolytic_pathways cluster_yohimbine This compound Pathway cluster_diazepam Diazepam Pathway Yohimbine 18β-Hydroxy-3-epi-α- yohimbine HT3R 5-HT3 Receptor Yohimbine->HT3R Antagonism (?) Neuron Postsynaptic Neuron HT3R->Neuron Modulation of Ion Channel Activity Anxiolysis_Y Anxiolytic Effect Neuron->Anxiolysis_Y Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride GABA GABA GABA->GABA_A Binding Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolysis_D Anxiolytic Effect Hyperpolarization->Anxiolysis_D

Proposed signaling pathways for the anxiolytic effects of each compound.

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Elevated Plus-Maze (EPM) Test

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6]

  • Apparatus: The apparatus consists of a plus-shaped maze elevated above the floor. It has two open arms and two enclosed arms of equal dimensions.

  • Procedure: A rodent is placed at the center of the maze, facing an open arm, and is allowed to explore freely for a set period, typically 5 minutes.[6] A video camera positioned above the maze records the animal's behavior.

  • Parameters Measured:

    • Time spent in the open arms: Anxiolytic compounds are expected to increase the time spent in the open arms.

    • Number of entries into the open arms: An increase in this parameter is also indicative of an anxiolytic effect.

    • Time spent in the closed arms: Anxiogenic compounds or states of anxiety lead to more time spent in the enclosed, "safer" arms.

    • Number of entries into the closed arms: This can be a measure of general locomotor activity.

  • Interpretation: An increase in the proportion of time spent and entries made into the open arms is interpreted as an anxiolytic effect.[6]

epm_workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis cluster_interpretation Interpretation Apparatus Elevated Plus-Maze Placement Place animal in center of maze Apparatus->Placement Animal Rodent (Mouse/Rat) Animal->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record behavior with video camera Exploration->Recording TimeOpen Time in Open Arms Recording->TimeOpen EntriesOpen Entries into Open Arms Recording->EntriesOpen TimeClosed Time in Closed Arms Recording->TimeClosed EntriesClosed Entries into Closed Arms Recording->EntriesClosed Anxiolytic Anxiolytic Effect: ↑ Time/Entries in Open Arms TimeOpen->Anxiolytic EntriesOpen->Anxiolytic

General workflow for the Elevated Plus-Maze test.

Hole-Board Test

The hole-board test is another common assay for assessing anxiety and exploratory behavior in rodents.

  • Apparatus: The apparatus consists of an enclosed board with several evenly spaced holes into which the animal can poke its head.

  • Procedure: A rodent is placed in the center of the board and allowed to explore freely for a defined period.

  • Parameters Measured:

    • Number of head-dips: A higher number of head-dips is associated with reduced anxiety and increased exploratory behavior.

    • Duration of head-dips: Longer durations of head-dipping can also indicate an anxiolytic effect.

    • Locomotor activity: The number of squares crossed on the board can be used to assess general activity levels.

  • Interpretation: An increase in the number and duration of head-dips is considered an anxiolytic-like effect.[2]

Conclusion

The available evidence suggests that this compound may possess anxiolytic properties, potentially acting through the serotonergic system. However, a direct comparison with the well-established anxiolytic diazepam is challenging due to the lack of studies on the isolated compound in rodent models of anxiety. While extracts from Rauwolfia species show promise in preclinical anxiety tests, further research is imperative to isolate the effects of this compound and elucidate its precise mechanism of action. Future studies employing rodent models and standardized behavioral paradigms are crucial to definitively characterize its anxiolytic profile and therapeutic potential relative to established drugs like diazepam.

References

Comparative Analysis of 18β-Hydroxy-3-epi-α-yohimbine and Related Alkaloids at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the serotonin (B10506) (5-HT) receptor selectivity profile of 18β-Hydroxy-3-epi-α-yohimbine alongside its well-characterized parent compound, yohimbine (B192690), and its stereoisomer, rauwolscine (B89727). While this compound is a natural alkaloid isolated from Rauvolfia species, publicly available quantitative data on its binding affinity and functional activity at serotonin receptors is scarce.[1] Consequently, this document leverages the extensive pharmacological data of yohimbine and rauwolscine as a comparative baseline, supplemented with the existing qualitative findings for this compound, particularly its interaction with the 5-HT3A receptor.

Quantitative Comparison of Serotonin Receptor Interactions

The following table summarizes the binding affinities (Ki) and functional activities of yohimbine and rauwolscine across a range of serotonin receptor subtypes. These values are crucial for understanding the selectivity and potential pharmacological effects of these compounds.

Table 1: Serotonin Receptor Selectivity Profiles of Yohimbine and Rauwolscine

Receptor SubtypeYohimbine (Kᵢ in nM)Rauwolscine (Kᵢ in nM)Functional Activity of YohimbineNotes on this compound
5-HT₁A 7452Partial AgonistNo quantitative data available.
5-HT₁B Significant AffinitySignificant AffinityAntagonist[2]No quantitative data available.
5-HT₁D Significant AffinitySignificant AffinityAntagonist[2]No quantitative data available.
5-HT₂A Weak AffinityNot AvailableAntagonistNo quantitative data available.
5-HT₃A Not AvailableNot AvailableNot AvailableAnxiolytic effects reversed by a 5-HT₃A antagonist, suggesting a potential agonist or positive modulatory role.[3]

It is important to note that affinity values can vary between different studies and experimental conditions.

Experimental Methodologies

The determination of the binding affinity and functional activity of compounds at serotonin receptors involves standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound to a specific receptor. The protocol generally involves:

  • Membrane Preparation: Isolation of cell membranes from cell lines engineered to express a high density of the target human serotonin receptor subtype.

  • Competitive Binding: Incubation of the cell membranes with a specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) and a range of concentrations of the unlabeled test compound.

  • Separation and Quantification: Separation of bound from free radioligand via rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculation of the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting concentration-response curves. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors like the 5-HT₁ and 5-HT₂ subtypes, common methods include:

  • [³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding facilitates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which can be quantified. Yohimbine has demonstrated partial agonist activity at 5-HT₁A receptors and antagonist activity at 5-HT₁B and 5-HT₁D receptors in these types of assays.[2]

  • Second Messenger Assays: These assays measure changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP₃), that are modulated by receptor activation.

For ligand-gated ion channels like the 5-HT₃A receptor, functional activity is typically assessed using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, to measure ion flow across the cell membrane in response to compound application.

Visualizing Experimental and Signaling Pathways

To better understand the processes and mechanisms discussed, the following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathways of the relevant serotonin receptors.

experimental_workflow cluster_assay In Vitro Assay Pipeline cluster_analysis Data Analysis and Interpretation A Cell Culture & Transfection (Human 5-HT Receptor Subtypes) B Cell Membrane Preparation A->B C Radioligand Binding Assay B->C D Functional Assay (e.g., [³⁵S]GTPγS or Electrophysiology) B->D E Calculation of Affinity (Ki) & Activity (EC₅₀, Emax) C->E D->E F Determination of Selectivity Profile E->F G Comparative Analysis F->G signaling_pathways cluster_gi 5-HT₁A/₁B/₁D (Gi/o-coupled) cluster_gq 5-HT₂A (Gq/₁₁-coupled) cluster_lgic 5-HT₃A (Ligand-Gated Ion Channel) Yohimbine_Agonist Yohimbine (Partial Agonist at 5-HT₁A) Receptor_Gi 5-HT₁ Receptor Yohimbine_Agonist->Receptor_Gi Yohimbine_Antagonist Yohimbine (Antagonist at 5-HT₁B/₁D) Yohimbine_Antagonist->Receptor_Gi Blocks G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi Adenylate_Cyclase Adenylate Cyclase G_protein_Gi->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Yohimbine_Antagonist2A Yohimbine (Antagonist) Receptor_Gq 5-HT₂A Receptor Yohimbine_Antagonist2A->Receptor_Gq Blocks G_protein_Gq Gq/₁₁ Protein Receptor_Gq->G_protein_Gq PLC Phospholipase C G_protein_Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Hydroxy_Yohimbine This compound (Putative Agonist/Modulator) Receptor_LGIC 5-HT₃A Receptor Hydroxy_Yohimbine->Receptor_LGIC Ion_Channel Cation Influx (Na⁺, K⁺, Ca²⁺) Receptor_LGIC->Ion_Channel Opens

References

A Pharmacokinetic Comparison of Yohimbine and Its Metabolites In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of yohimbine (B192690) and its primary metabolites, 11-hydroxy-yohimbine and 10-hydroxy-yohimbine. The information is supported by experimental data from human clinical studies, with a focus on key pharmacokinetic parameters, detailed experimental methodologies, and the metabolic pathways involved.

Executive Summary

Yohimbine, an indole (B1671886) alkaloid, is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2D6 and to a lesser extent CYP3A4, into its major active metabolite, 11-hydroxy-yohimbine, and a minor metabolite, 10-hydroxy-yohimbine. The pharmacokinetics of yohimbine are characterized by rapid oral absorption and elimination. However, there is significant interindividual variability in its bioavailability and clearance, largely influenced by genetic polymorphisms of the CYP2D6 enzyme. The primary metabolite, 11-hydroxy-yohimbine, exhibits a notably longer half-life than the parent drug, suggesting a prolonged pharmacodynamic effect.

Data Presentation

The following table summarizes the key pharmacokinetic parameters for yohimbine and its major metabolite, 11-hydroxy-yohimbine, in humans after a single oral dose of 5 mg yohimbine, categorized by CYP2D6 metabolizer status.

Table 1: Pharmacokinetic Parameters of Yohimbine and 11-Hydroxy-Yohimbine in Humans (Oral Administration)

ParameterYohimbine11-Hydroxy-Yohimbine
CYP2D6 Extensive Metabolizers (EM)
Cmax (pg/mL)7,369 ± 3,4571,234 ± 467
Tmax (h)0.5 (0.5 - 1.0)0.8 (0.5 - 1.5)
AUC₀-∞ (pg·h/mL)7,160 ± 3,0994,258 ± 1,439
t½ (h)0.8 ± 0.33.1 ± 1.0
CYP2D6 Intermediate Metabolizers (IM)
Cmax (pg/mL)13,300 ± 1,838611 ± 130
Tmax (h)0.8 (0.8 - 0.8)1.0 (1.0 - 1.0)
AUC₀-∞ (pg·h/mL)22,250 ± 1,5913,925 ± 1,110
t½ (h)2.1 ± 0.14.0 ± 1.2
CYP2D6 Poor Metabolizers (PM)
Cmax (pg/mL)29,850 ± 11,548258 ± 103
Tmax (h)1.5 (0.8 - 2.0)7.0 (3.0 - 8.0)
AUC₀-∞ (pg·h/mL)158,075 ± 49,9824,593 ± 1,026
t½ (h)6.4 ± 1.56.8 ± 1.9

Data presented as mean ± standard deviation for Cmax, AUC, and t½, and as median (range) for Tmax. Data is synthesized from a study by Vay et al. (2020).

Following intravenous administration, the mean apparent terminal half-life of 11-hydroxy-yohimbine (347 ± 63 min) is approximately four times longer than that of yohimbine (91.0 ± 33.6 min), indicating elimination rate-limited kinetics for the metabolite.[1] The renal excretion of yohimbine and 10-hydroxy-yohimbine is minimal (around 0.1% and 0.2% of the administered dose, respectively), while 11-hydroxy-yohimbine accounts for a more significant portion of the renally excreted products (around 14%).[1]

Experimental Protocols

In Vivo Human Pharmacokinetic Study Protocol (Representative)

This protocol is a representative summary based on typical designs for such studies.

1. Study Population: Healthy adult male and female volunteers, aged 18-40 years, are recruited. Participants undergo a screening process including a physical examination, electrocardiogram (ECG), and standard clinical laboratory tests to ensure good health. Genotyping for CYP2D6 is performed to categorize participants into extensive, intermediate, and poor metabolizer groups.

2. Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of 5 mg yohimbine hydrochloride administered with 240 mL of water.

3. Blood Sample Collection: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

4. Plasma Processing and Storage: Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Analytical Method: LC-MS/MS for Quantification of Yohimbine and Metabolites in Human Plasma (Representative)

This protocol is a representative summary based on commonly employed methodologies.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of yohimbine).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for yohimbine, 11-hydroxy-yohimbine, 10-hydroxy-yohimbine, and the internal standard are monitored.

Mandatory Visualization

metabolic_pathway Yohimbine Yohimbine Metabolite1 11-Hydroxy-Yohimbine (Major, Active) Yohimbine->Metabolite1 CYP2D6, CYP3A4 Metabolite2 10-Hydroxy-Yohimbine (Minor) Yohimbine->Metabolite2 CYP P450

Metabolic pathway of yohimbine.

experimental_workflow cluster_in_vivo In Vivo Study cluster_analytical Analytical Procedure Dosing Oral Administration of Yohimbine Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Plasma Sample Preparation (Protein Precipitation) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification

Experimental workflow for pharmacokinetic analysis.

References

In Vitro Potency of 18β-Hydroxy-3-epi-α-yohimbine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro potency of 18β-Hydroxy-3-epi-α-yohimbine against a range of established anxiolytic agents. Due to a lack of specific published in vitro potency data for this compound, this guide utilizes the well-characterized potency of its parent compound, yohimbine (B192690), as a primary point of comparison. Yohimbine is a known α2-adrenergic receptor antagonist.

This guide presents quantitative data in a clear tabular format, details the experimental protocols used to generate such data, and includes a visualization of the relevant signaling pathway to provide a comprehensive overview for drug discovery and development.

Comparative In Vitro Potency Data

The following table summarizes the in vitro potency of yohimbine and other common anxiolytics at their primary molecular targets. Potency is expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity and greater potency.

CompoundDrug ClassPrimary TargetKi (nM)
Yohimbine α2-Adrenergic Antagonistα2-Adrenergic Receptor0.6 - 10.13
DiazepamBenzodiazepineGABA-A Receptor4.9 - 72
AlprazolamBenzodiazepineGABA-A Receptor~1-7
FluoxetineSSRISerotonin Transporter (SERT)0.8 - 14
SertralineSSRISerotonin Transporter (SERT)0.29
BuspironeAzapirone5-HT1A Receptor4.8 - 50

Note: Data for this compound is not available in the current literature. The data for yohimbine is presented as a range from multiple studies.

Experimental Protocols

The in vitro potency data presented in this guide is typically determined using radioligand binding assays. These assays are a robust and sensitive method for measuring the affinity of a ligand for its target receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates. This is typically achieved through homogenization followed by centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the following formula:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for yohimbine, and likely its derivatives such as this compound, is the antagonism of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the α2-adrenergic receptor signaling pathway and the workflow for a competitive radioligand binding assay.

G_protein_signaling_and_assay_workflow cluster_pathway α2-Adrenergic Receptor Signaling Pathway cluster_workflow Competitive Radioligand Binding Assay Workflow Ligand Norepinephrine (Agonist) Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Yohimbine Yohimbine / Derivative (Antagonist) Yohimbine->Receptor Blocks G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase (Effector) G_protein->AdenylylCyclase Inhibits cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Mediates MembranePrep 1. Prepare Membranes with α2-Adrenergic Receptors Incubation 2. Incubate Membranes with: - Radiolabeled Ligand ([3H]-Yohimbine) - Unlabeled Test Compound MembranePrep->Incubation Filtration 3. Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting 4. Quantify Bound Radioactivity Filtration->Counting Analysis 5. Determine IC50 and Ki Values Counting->Analysis

α2-Adrenergic Signaling and Assay Workflow

This guide serves as a foundational resource for researchers investigating the potential of this compound and other novel compounds as anxiolytics. The provided data and protocols offer a framework for comparative analysis and further in vitro characterization. As new research emerges, it will be crucial to directly assess the in vitro potency of this compound to fully understand its pharmacological profile.

A Comparative Guide to the Cross-Reactivity of Yohimbine Antibodies with Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against yohimbine (B192690) with its primary stereoisomers, rauwolscine (B89727) and corynanthine (B1669447). Understanding the specificity of yohimbine antibodies is critical for the development of accurate and reliable immunoassays for research, diagnostics, and drug development. This document summarizes available data on the binding characteristics of these molecules and provides detailed experimental methodologies.

Yohimbine, a naturally occurring indole (B1671886) alkaloid, possesses a complex stereochemistry that gives rise to several stereoisomers, including rauwolscine (also known as α-yohimbine) and corynanthine. While these molecules share the same chemical formula, their distinct spatial arrangements lead to different pharmacological activities, primarily through their varying affinities for α-adrenergic receptors. Consequently, the ability of an antibody to distinguish between these stereoisomers is a crucial performance metric for any yohimbine-specific immunoassay.

Quantitative Data Summary

Table 1: Adrenergic Receptor Binding Affinities of Yohimbine and its Stereoisomers

CompoundReceptor SelectivityK D α1 / K D α2 RatioReference
Yohimbine α2-selective antagonist635[1]
Rauwolscine (α-Yohimbine) α2-selective antagonist112[1]
Corynanthine α1-selective antagonist0.036[1]

Note: A higher K D α1 / K D α2 ratio indicates greater selectivity for the α2-adrenoceptor over the α1-adrenoceptor. Conversely, a ratio less than 1 indicates higher selectivity for the α1-adrenoceptor.

In a study focused on developing a highly specific monoclonal antibody against yohimbine (Yohi-4A7), no cross-reactivity was observed with other structurally related alkaloids such as reserpine, or with α-blockers like phentolamine, prazosin, terazosin, and tolazoline.[2][3] This suggests that with rational hapten design, it is possible to generate antibodies with high specificity for yohimbine. However, specific quantitative cross-reactivity data with its key stereoisomers, rauwolscine and corynanthine, from this study is not publicly available.

Experimental Protocols

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for determining the cross-reactivity of an antibody with related compounds.

Objective: To determine the cross-reactivity of an anti-yohimbine antibody with its stereoisomers (rauwolscine, corynanthine) and other potentially interfering compounds.

Principle: This is a competitive immunoassay where the analyte in the sample competes with a fixed amount of enzyme-labeled antigen (yohimbine-HRP conjugate) for a limited number of antibody binding sites coated on a microplate. The intensity of the color developed is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • Anti-yohimbine antibody-coated 96-well microplate

  • Yohimbine standard solutions

  • Rauwolscine and corynanthine standard solutions

  • Yohimbine-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the yohimbine standard and for each of the stereoisomers (e.g., rauwolscine and corynanthine) to be tested.

  • Competitive Reaction:

    • Add 50 µL of the standard solutions or the stereoisomer solutions to the respective wells of the anti-yohimbine antibody-coated microplate.

    • Add 50 µL of the yohimbine-HRP conjugate to each well.

    • Mix gently and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Washing:

    • Aspirate the liquid from each well.

    • Wash each well with 300 µL of Wash Buffer. Repeat the wash step 3-5 times.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Reaction:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to terminate the enzyme-substrate reaction. The color in the wells will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

  • Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the logarithm of the yohimbine concentration.

    • Determine the concentration of yohimbine that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 value for each of the stereoisomers.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Yohimbine / IC50 of Stereoisomer) x 100

Visualizations

yohimbine_stereoisomers cluster_yohimbane Yohimbane Alkaloids Yohimbine Yohimbine Rauwolscine Rauwolscine (α-Yohimbine) Yohimbine->Rauwolscine Stereoisomer Corynanthine Corynanthine Yohimbine->Corynanthine Stereoisomer Rauwolscine->Corynanthine Stereoisomer

Caption: Stereoisomeric relationship of yohimbine.

competitive_elisa_workflow cluster_steps Competitive ELISA Workflow A Add Yohimbine Standard or Sample to Antibody-Coated Well B Add Yohimbine-HRP Conjugate A->B C Incubate (Competitive Binding) B->C D Wash to Remove Unbound Reagents C->D E Add TMB Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H

Caption: Workflow for a competitive ELISA.

References

comparing the pharmacological effects of hydroxylated yohimbine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of yohimbine (B192690) and its primary hydroxylated metabolites, 10-hydroxy-yohimbine (10-OH-yohimbine) and 11-hydroxy-yohimbine (11-OH-yohimbine). This objective analysis is supported by experimental data to inform research and drug development in therapeutic areas targeting the adrenergic system.

Core Pharmacological Profile: Alpha-2 Adrenergic Antagonism

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia johimbe tree, is well-established as a selective antagonist of alpha-2 adrenergic receptors. Its major metabolites, 11-OH-yohimbine and the less prevalent 10-OH-yohimbine, also exhibit activity at these receptors.[1] The primary mechanism of action for these compounds involves the blockade of presynaptic alpha-2 adrenoceptors, which leads to an increase in the release of norepinephrine (B1679862) from nerve terminals. This sympathomimetic effect underlies many of their physiological actions.[2]

Comparative Binding Affinities at Alpha-2 Adrenoceptors

Radioligand binding studies have been instrumental in elucidating the relative potencies of yohimbine and its hydroxylated derivatives. In studies using human platelet and adipocyte membranes, the order of binding affinity for the alpha-2 adrenoceptor was determined to be: yohimbine > 11-OH-yohimbine > 10-OH-yohimbine .[1]

However, the in-vivo activity of these compounds is significantly influenced by their binding to plasma proteins. Yohimbine exhibits a high degree of plasma protein binding (approximately 82%), which can reduce its apparent affinity in biological systems.[1] In contrast, 11-OH-yohimbine and 10-OH-yohimbine show lower plasma protein binding, at 43% and 32% respectively.[1] When binding studies were conducted in the presence of 5% albumin to mimic physiological conditions, the apparent affinity of yohimbine was reduced approximately 10-fold, becoming similar to that of 11-OH-yohimbine.[1] This highlights the importance of considering pharmacokinetic factors when comparing the in-vitro and in-vivo effects of these compounds.

Table 1: Comparative Pharmacological Data of Yohimbine and its Hydroxylated Derivatives

CompoundAlpha-2 Adrenoceptor Binding Potency Order (in vitro)Plasma Protein Binding (%)Functional Alpha-2 Antagonist Activity
Yohimbine 1st82%High
11-OH-Yohimbine 2nd43%Similar to Yohimbine (in biological assays)[1]
10-OH-Yohimbine 3rd32%Lower than Yohimbine and 11-OH-Yohimbine

Functional Pharmacological Effects

The alpha-2 adrenergic antagonist properties of yohimbine and its metabolites translate into measurable physiological effects. Key functional assays used to characterize these compounds include the inhibition of adrenaline-induced platelet aggregation and the inhibition of UK14304-induced antilipolysis in adipocytes.

Inhibition of Platelet Aggregation

Alpha-2 adrenoceptors are present on human platelets and their activation by agonists like adrenaline promotes platelet aggregation. Antagonists such as yohimbine and its derivatives can inhibit this process. Experimental evidence demonstrates that both yohimbine and 11-OH-yohimbine exhibit similar capacities in blocking adrenaline-induced platelet aggregation, further supporting the observation that their biological activities are comparable despite differences in raw binding affinity.[1]

Inhibition of Antilipolysis in Adipocytes

In fat cells (adipocytes), the activation of alpha-2 adrenoceptors inhibits lipolysis (the breakdown of fat). The alpha-2 agonist UK14304 is often used to induce this antilipolytic effect. Yohimbine and 11-OH-yohimbine have been shown to be effective in antagonizing this effect, indicating their potential role in promoting lipolysis.[1] Similar to the platelet aggregation studies, both compounds displayed comparable efficacy in this functional assay.[1]

Broader Receptor Selectivity Profile

While the primary pharmacological target of yohimbine is the alpha-2 adrenoceptor, it is not entirely selective and interacts with other receptor systems, which can contribute to its overall pharmacological profile and potential side effects. Yohimbine has been shown to have significant affinity for various serotonin (B10506) (5-HT) receptors, particularly 5-HT1A, 5-HT1B, and 5-HT1D, as well as dopamine (B1211576) D2 receptors.[3][4] At 5-HT1A receptors, yohimbine can act as a partial agonist, while it generally behaves as an antagonist at 5-HT1B, 5-HT1D, and D2 receptors.[4]

Detailed comparative binding data for 10-OH-yohimbine and 11-OH-yohimbine at these non-adrenergic receptors is currently limited in the scientific literature. A comprehensive understanding of their selectivity profiles would be crucial for predicting their potential for off-target effects.

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity

Objective: To determine the binding affinity of yohimbine and its hydroxylated derivatives for alpha-2 adrenoceptors.

Methodology:

  • Membrane Preparation: Human platelets or adipocytes are homogenized and centrifuged to isolate the cell membrane fraction containing the alpha-2 adrenoceptors.

  • Radioligand: A radiolabeled alpha-2 adrenoceptor antagonist, such as [3H]-RX 821002, is used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compounds (yohimbine, 10-OH-yohimbine, or 11-OH-yohimbine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation to reflect the affinity of the competitor for the receptor.

Inhibition of Adrenaline-Induced Platelet Aggregation

Objective: To assess the functional alpha-2 adrenoceptor antagonist activity of yohimbine and its derivatives by measuring their ability to inhibit platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.

  • Incubation: PRP is pre-incubated with either a vehicle control or different concentrations of the test compounds (yohimbine, 10-OH-yohimbine, or 11-OH-yohimbine).

  • Aggregation Induction: Platelet aggregation is induced by the addition of a submaximal concentration of adrenaline.

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The extent of inhibition of adrenaline-induced aggregation by the test compounds is calculated and compared.

Inhibition of UK14304-Induced Antilipolysis in Adipocytes

Objective: To evaluate the functional alpha-2 adrenoceptor antagonist activity of yohimbine and its derivatives by measuring their ability to reverse the inhibition of lipolysis.

Methodology:

  • Adipocyte Isolation: Adipocytes are isolated from adipose tissue by collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a buffer containing the alpha-2 adrenoceptor agonist UK14304 to inhibit basal lipolysis. A separate set of incubations includes UK14304 along with varying concentrations of the test compounds (yohimbine, 10-OH-yohimbine, or 11-OH-yohimbine).

  • Lipolysis Measurement: The extent of lipolysis is determined by measuring the amount of glycerol (B35011) released into the incubation medium using a colorimetric or fluorometric assay.

  • Data Analysis: The ability of the test compounds to reverse the antilipolytic effect of UK14304 is quantified and compared.

Visualizing the Pharmacological Landscape

To better understand the relationships and processes described, the following diagrams are provided.

G cluster_0 Yohimbine Metabolism Yohimbine Yohimbine CYP2D6_3A4 CYP2D6 & CYP3A4 (Liver) Yohimbine->CYP2D6_3A4 Metabolism Metabolite_11OH 11-OH-Yohimbine (Major Active Metabolite) CYP2D6_3A4->Metabolite_11OH Metabolite_10OH 10-OH-Yohimbine (Minor Metabolite) CYP2D6_3A4->Metabolite_10OH

Metabolic pathway of yohimbine.

G cluster_0 Experimental Workflow: Alpha-2 Binding Assay A Prepare Membranes (Platelets/Adipocytes) B Incubate: Membranes + [3H]Radioligand + Competitor A->B C Separate Bound/ Free Radioligand B->C D Quantify Bound Radioactivity C->D E Calculate IC50 & Ki D->E

Workflow for radioligand binding assay.

G cluster_0 Signaling Pathway of Alpha-2 Adrenoceptor Antagonism Yohimbine_Derivatives Yohimbine or Hydroxylated Derivatives Alpha2_Receptor Presynaptic Alpha-2 Adrenoceptor Yohimbine_Derivatives->Alpha2_Receptor antagonize NE_Release_Inhibition Inhibition of Norepinephrine Release Yohimbine_Derivatives->NE_Release_Inhibition block Alpha2_Receptor->NE_Release_Inhibition leads to Increased_NE Increased Norepinephrine in Synaptic Cleft NE_Release_Inhibition->Increased_NE prevention of Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor normally activate

Alpha-2 adrenoceptor signaling.

Conclusion

Yohimbine and its primary metabolite, 11-OH-yohimbine, demonstrate comparable alpha-2 adrenoceptor antagonist activity in functional biological assays, a similarity that is rationalized by the counteracting effects of yohimbine's higher intrinsic binding affinity and its greater plasma protein binding. 10-OH-yohimbine appears to be a less potent metabolite. The broader selectivity profile of yohimbine for serotonin and dopamine receptors is an important consideration for its overall pharmacological effects, though this profile remains to be fully elucidated for its hydroxylated derivatives. Further research is warranted to determine the specific binding affinities of these hydroxylated metabolites at the alpha-2 adrenoceptor subtypes and other monoamine receptors to build a more complete and predictive pharmacological profile for these compounds.

References

Unraveling the Anxiolytic Puzzle: A Comparative Analysis of Indole Alkaloid Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New York, NY – December 7, 2025 – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparative analysis of the anxiolytic mechanisms of various indole (B1671886) alkaloids. This publication provides a detailed examination of the molecular interactions and signaling pathways through which these natural compounds exert their effects on anxiety, supported by experimental data and detailed methodologies.

Indole alkaloids, a diverse class of naturally occurring compounds, have long been recognized for their wide range of pharmacological activities, including their potential to modulate anxiety. This guide delves into the intricate mechanisms of action of several key indole alkaloids, including mitragynine (B136389), harmine, ibogaine (B1199331), and reserpine, while also exploring the anxiogenic properties of yohimbine (B192690) for a comprehensive perspective.

The guide presents a meticulous compilation of quantitative data, including receptor binding affinities (Ki) and half-maximal effective concentrations (EC50), in clearly structured tables for straightforward comparison. This allows for a nuanced understanding of the potency and selectivity of these alkaloids at various neuronal receptors, such as serotonin, dopamine, opioid, and GABA receptors.

In addition to the quantitative analysis, this publication provides detailed experimental protocols for key assays cited, including in vivo behavioral models like the elevated plus-maze, and in vitro techniques such as radioligand binding assays and electrophysiological recordings. These methodologies offer a practical resource for researchers seeking to replicate or build upon the cited studies.

A core feature of this guide is the visualization of complex biological processes. Signaling pathways, experimental workflows, and logical relationships are illustrated through meticulously crafted diagrams using the Graphviz DOT language, providing a clear and concise visual representation of the underlying mechanisms.

Comparative Analysis of Anxiolytic and Anxiogenic Indole Alkaloids

This guide focuses on a selection of indole alkaloids with well-documented effects on anxiety-related behaviors. The anxiolytic (anxiety-reducing) compounds discussed include mitragynine, the primary active alkaloid in Kratom; harmine, a β-carboline with a history of use in traditional medicine; ibogaine, a psychoactive compound with complex pharmacology; and reserpine, an antihypertensive agent with a distinct mechanism of action. In contrast, the anxiogenic (anxiety-promoting) properties of yohimbine, an α2-adrenergic receptor antagonist, are also examined to provide a broader context of how indole alkaloids can modulate anxiety.

The diverse mechanisms of these compounds highlight the complexity of anxiety disorders and the potential for targeting various neurochemical systems. While some alkaloids primarily interact with the serotonergic system, others exhibit a broader spectrum of activity, engaging with dopaminergic, opioidergic, and GABAergic pathways.[1][2]

Quantitative Data Summary

The following tables summarize the receptor binding affinities (Ki) of the selected indole alkaloids at various neuronal receptors implicated in anxiety. Lower Ki values indicate higher binding affinity.

Indole AlkaloidReceptor SubtypeBinding Affinity (Ki) [nM]Primary Effect
Mitragynine µ-Opioid Receptor (MOR)7.24 - 709Anxiolytic
δ-Opioid Receptor (DOR)60.3Anxiolytic
κ-Opioid Receptor (KOR)1,100Anxiolytic
5-HT1A Receptor5,800Anxiolytic
5-HT2A Receptor-Anxiolytic
Harmine MAO-A48Anxiolytic
5-HT2A Receptor230 - 397[3]Anxiolytic
5-HT2C Receptor5,340[3]Anxiolytic
Ibogaine σ2 Receptor201[4]Anxiolytic
µ-Opioid Receptor130 - 11,040[1][5]Anxiolytic
κ-Opioid Receptor2,000Anxiolytic
5-HT2A Receptor-Anxiolytic
5-HT3 Receptor-Anxiolytic
NMDA Receptor-Anxiolytic
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)1 - 630[6]Anxiolytic/Antihypertensive
Yohimbine α2A-Adrenergic Receptor-Anxiogenic
α2B-Adrenergic Receptor-Anxiogenic
α2C-Adrenergic Receptor110Anxiogenic

Note: '-' indicates that a specific Ki value was not available in the searched literature. The ranges in Ki values for mitragynine at the MOR reflect the variability reported across different studies.[7][8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action, this guide includes detailed diagrams generated using the Graphviz DOT language. These visualizations map out the signaling cascades initiated by the binding of these alkaloids to their respective receptors and illustrate the workflows of key experimental procedures.

Anxiolytic_Mechanisms cluster_Mitragynine Mitragynine cluster_Harmine Harmine cluster_Yohimbine Yohimbine Mitragynine Mitragynine MOR μ-Opioid Receptor Mitragynine->MOR GABA_R GABAA Receptor Mitragynine->GABA_R D2_R Dopamine D2 Receptor Mitragynine->D2_R Anxiolysis_M Anxiolysis MOR->Anxiolysis_M GABA_R->Anxiolysis_M D2_R->Anxiolysis_M Harmine Harmine MAOA MAO-A Inhibition Harmine->MAOA Serotonin_Inc ↑ Serotonin MAOA->Serotonin_Inc Anxiolysis_H Anxiolysis Serotonin_Inc->Anxiolysis_H Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor (Antagonist) Yohimbine->Alpha2_AR NE_Inc ↑ Norepinephrine Alpha2_AR->NE_Inc Anxiogenesis_Y Anxiogenesis NE_Inc->Anxiogenesis_Y

Figure 1: Simplified signaling pathways of select indole alkaloids.

EPM_Workflow start Start acclimatize Acclimatize Animal to Testing Room start->acclimatize administer Administer Indole Alkaloid or Vehicle acclimatize->administer place_maze Place Animal in Center of EPM administer->place_maze record Record Behavior (5-10 min) place_maze->record analyze Analyze Data: - Time in Open Arms - Entries into Open Arms record->analyze end End analyze->end

Figure 2: Experimental workflow for the Elevated Plus-Maze test.

Detailed Experimental Protocols

This guide provides comprehensive methodologies for the key experiments cited, ensuring that researchers can understand and replicate the findings.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

    • The test compound (indole alkaloid) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-10 minute period using an overhead video camera and tracking software.

    • The maze is cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.[10]

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A radiolabeled ligand that specifically binds to the receptor.

    • The unlabeled test compound (indole alkaloid).

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is then rapidly filtered to separate the bound from the unbound radioligand.

    • The radioactivity on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound for the receptor.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of electrical activity from individual neurons, providing insights into how a compound modulates neuronal excitability and synaptic transmission.[11][12]

  • Preparation:

    • Brain slices containing the region of interest (e.g., amygdala) are prepared from rodents.

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Procedure:

    • A glass micropipette filled with an internal solution is carefully brought into contact with the membrane of a neuron under a microscope.

    • A tight seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the cell's interior.

    • The test compound (indole alkaloid) is applied to the brain slice via the aCSF.

    • Changes in the neuron's membrane potential or synaptic currents are recorded in response to the compound.

  • Data Analysis: The recorded electrical signals are analyzed to determine the effect of the indole alkaloid on neuronal properties such as resting membrane potential, action potential firing, and synaptic plasticity.

This guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic potential of indole alkaloids for the treatment of anxiety and related disorders. By offering a comparative analysis grounded in experimental data and detailed methodologies, it aims to accelerate the discovery and development of novel anxiolytic agents.

References

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